molecular formula C5H8N2O B092826 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one CAS No. 1072-89-5

4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B092826
CAS No.: 1072-89-5
M. Wt: 112.13 g/mol
InChI Key: JRKFAGHOOSDGOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one is a versatile imidazol-2-one derivative that serves as a privileged scaffold in the design and synthesis of novel bioactive molecules. The imidazole and benzimidazol-2-one core structures are extensively investigated in medicinal chemistry due to their wide range of biological activities . Research into analogous structures has demonstrated significant potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 . Furthermore, the imidazole pharmacophore is a key structural component in studies aimed at developing new analgesic and anti-inflammatory agents, with molecular docking studies showing promising binding interactions with targets like the COX-2 enzyme . This compound also provides a foundational template for exploring anticancer agents, as imidazole-based compounds can interact with diverse biological targets involved in proliferation and apoptosis . Its value to researchers lies in its utility as a building block for generating novel chemical entities, enabling structure-activity relationship (SAR) studies, and investigating new mechanisms of action in various therapeutic areas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dimethyl-1,3-dihydroimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-3-4(2)7-5(8)6-3/h1-2H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKFAGHOOSDGOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427935
Record name 4,5-Dimethyl-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072-89-5
Record name 1,3-Dihydro-4,5-dimethyl-2H-imidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dimethyl-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dimethyl-2,3-dihydro-1H-imidazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The document delves into the core chemical principles underpinning various synthetic strategies, offering detailed, step-by-step protocols for key methodologies. By examining the causality behind experimental choices and emphasizing self-validating systems, this guide equips researchers with the practical knowledge to efficiently synthesize this target molecule. The synthesis primarily revolves around the cyclization of 2,3-diaminobutane with suitable carbonyl sources. This guide will explore the use of urea, phosgene and its derivatives, and other carbonylating agents, providing a comparative analysis of their advantages and limitations.

Introduction: The Significance of the Imidazol-2-one Scaffold

The 1,3-dihydro-2H-imidazol-2-one, also known as a cyclic urea, is a privileged heterocyclic motif frequently encountered in a wide array of biologically active molecules. Its rigid, planar structure and hydrogen bonding capabilities make it an attractive scaffold for designing enzyme inhibitors, receptor agonists and antagonists, and other therapeutic agents. The 4,5-dimethyl substitution pattern offers specific steric and electronic properties that can be exploited to fine-tune the pharmacological profile of drug candidates. A thorough understanding of the synthetic pathways to this core structure is therefore essential for researchers in the fields of medicinal chemistry, chemical biology, and drug discovery.

Foundational Synthesis Strategy: Cyclization of 2,3-Diaminobutane

The most direct and convergent approach to the synthesis of this compound involves the cyclization of 2,3-diaminobutane with a one-carbon carbonyl equivalent. The choice of this carbonyl source significantly influences the reaction conditions, safety profile, and overall efficiency of the synthesis. The primary methods, which will be detailed in this guide, include:

  • Reaction with Urea: A common, accessible, and relatively safe method.

  • Reaction with Phosgene and its Derivatives: Highly efficient but requires stringent safety precautions due to the high toxicity of phosgene. Safer alternatives like diphosgene, triphosgene, and N,N'-carbonyldiimidazole (CDI) offer viable alternatives.

  • Reaction with Carbon Dioxide: A green and sustainable approach, though it may require elevated temperatures and pressures.

The following sections will provide detailed experimental protocols and mechanistic insights for these key transformations.

Synthesis Route I: Reaction of 2,3-Diaminobutane with Urea

The reaction of a diamine with urea to form a cyclic urea is a well-established and practical method, often favored for its operational simplicity and the ready availability and low toxicity of urea. The reaction typically proceeds by heating the two reactants, leading to the elimination of ammonia and subsequent cyclization.

Underlying Principles and Mechanistic Rationale

The reaction is believed to proceed through a two-step mechanism. Initially, one of the amino groups of 2,3-diaminobutane attacks the carbonyl carbon of urea, leading to the formation of an N-substituted urea intermediate and the liberation of one molecule of ammonia. This intermediate then undergoes an intramolecular cyclization, where the second amino group attacks the same carbonyl carbon, eliminating a second molecule of ammonia to form the stable five-membered imidazol-2-one ring. Elevated temperatures are generally required to drive the reaction to completion by facilitating the elimination of ammonia.

Diagram: Reaction of 2,3-Diaminobutane with Urea

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization 2,3-Diaminobutane 2,3-Diaminobutane Intermediate N-(3-aminobutan-2-yl)urea 2,3-Diaminobutane->Intermediate + Urea Urea Urea Ammonia1 NH3 Intermediate->Ammonia1 - NH3 Intermediate2 N-(3-aminobutan-2-yl)urea Product 4,5-dimethyl-1,3-dihydro- 2H-imidazol-2-one Intermediate2->Product Intramolecular Cyclization Ammonia2 NH3 Product->Ammonia2 - NH3

Caption: Mechanism of cyclic urea formation from a diamine and urea.

Detailed Experimental Protocol

Materials:

  • 2,3-Diaminobutane (can be prepared by reduction of dimethylglyoxime or other literature methods)[1]

  • Urea

  • High-boiling point solvent (e.g., ethylene glycol, xylenes)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, heating mantle, etc.)

  • Purification apparatus (crystallization dishes or column chromatography setup)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-diaminobutane (1.0 equivalent) and urea (1.0-1.2 equivalents).

  • Add a high-boiling point solvent such as ethylene glycol or xylenes to the flask to create a slurry.

  • Heat the reaction mixture to reflux (typically 150-180 °C) and maintain this temperature for several hours. The progress of the reaction can be monitored by the evolution of ammonia gas (use appropriate safety measures and a suitable indicator, such as moist litmus paper, at the top of the condenser).

  • After the reaction is complete (as indicated by the cessation of ammonia evolution or by TLC analysis), allow the mixture to cool to room temperature.

  • If the product precipitates upon cooling, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) or by column chromatography on silica gel.

Data Summary Table:

ParameterValueReference
Starting Material2,3-Diaminobutane[1]
ReagentUrea
Typical SolventEthylene Glycol
Reaction Temperature150-180 °C[2]
Typical Reaction Time4-8 hours
Expected YieldModerate to good
Purification MethodRecrystallization or Column Chromatography

Synthesis Route II: Reaction with Phosgene and its Derivatives

The use of phosgene or its safer surrogates is a highly effective method for the synthesis of cyclic ureas, often providing high yields under milder conditions compared to the urea method. However, the extreme toxicity of phosgene necessitates specialized equipment and handling procedures.

Causality of Reagent Choice and Mechanistic Overview

Phosgene (COCl₂) is a highly reactive electrophile. The reaction with a diamine is a rapid, two-step process. The first amino group attacks the carbonyl carbon of phosgene, displacing a chloride ion to form an isocyanate intermediate. This is followed by a rapid intramolecular cyclization, where the second amino group attacks the isocyanate carbonyl, forming the imidazol-2-one ring.

Due to the hazards associated with phosgene gas, liquid substitutes such as diphosgene (trichloromethyl chloroformate) and the solid triphosgene (bis(trichloromethyl) carbonate) are often preferred.[3] These reagents generate phosgene in situ under the reaction conditions, offering easier handling and storage. Another common and much safer alternative is N,N'-carbonyldiimidazole (CDI) .[4] CDI reacts with the diamine in a similar fashion, with the imidazole leaving groups being displaced in a stepwise manner.

Diagram: Phosgene-Mediated Cyclization

G cluster_0 Step 1: Isocyanate Formation cluster_1 Step 2: Cyclization Diamine 2,3-Diaminobutane Isocyanate Isocyanate Intermediate Diamine->Isocyanate + Phosgene Phosgene Phosgene (COCl2) HCl1 HCl Isocyanate->HCl1 - HCl Isocyanate2 Isocyanate Intermediate Product 4,5-dimethyl-1,3-dihydro- 2H-imidazol-2-one Isocyanate2->Product Intramolecular Attack HCl2 HCl Product->HCl2 - HCl

Caption: General mechanism for the reaction of a diamine with phosgene.

Detailed Experimental Protocol using N,N'-Carbonyldiimidazole (CDI)

This protocol is presented as a safer alternative to using phosgene directly.

Materials:

  • 2,3-Diaminobutane[1]

  • N,N'-Carbonyldiimidazole (CDI)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 2,3-diaminobutane (1.0 equivalent) in an anhydrous aprotic solvent like THF or DCM.

  • In a separate flask, dissolve N,N'-carbonyldiimidazole (1.0-1.1 equivalents) in the same anhydrous solvent.

  • Slowly add the CDI solution to the stirred solution of the diamine at room temperature. The reaction is often exothermic, so cooling in an ice bath may be necessary.

  • Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • The crude product is then purified. This may involve partitioning between an organic solvent and water to remove the imidazole byproduct, followed by drying of the organic layer and evaporation of the solvent. Further purification can be achieved by recrystallization or column chromatography.

Data Summary Table:

ParameterValueReference
Starting Material2,3-Diaminobutane[1]
ReagentN,N'-Carbonyldiimidazole (CDI)[4]
Typical SolventTHF, DCM
Reaction TemperatureRoom Temperature
Typical Reaction TimeSeveral hours to overnight
Expected YieldGood to excellent
Purification MethodExtraction, Recrystallization, or Column Chromatography

Synthesis Route III: Green Chemistry Approach using Carbon Dioxide

The use of carbon dioxide (CO₂) as a C1 building block for the synthesis of cyclic ureas represents an environmentally benign and sustainable alternative to phosgene-based methods.[3] This approach aligns with the principles of green chemistry by utilizing a renewable, non-toxic, and abundant feedstock.

Rationale and Mechanistic Considerations

The direct carbonylation of diamines with CO₂ typically requires elevated temperatures and pressures to overcome the thermodynamic stability of carbon dioxide. The reaction is thought to proceed via the formation of a carbamic acid intermediate, which then undergoes dehydration and cyclization. The use of catalysts, such as cerium oxide (CeO₂), can significantly improve the efficiency of this transformation, allowing for lower pressures and temperatures.

Diagram: CO₂-Based Synthesis Workflow

G Start 2,3-Diaminobutane + CO2 (in a suitable solvent) Reaction High Pressure Reactor (with or without catalyst) Start->Reaction Heating Heating (e.g., 150-200°C) Reaction->Heating Workup Cooling, Depressurization, and Solvent Removal Heating->Workup Purification Recrystallization or Chromatography Workup->Purification Product 4,5-dimethyl-1,3-dihydro- 2H-imidazol-2-one Purification->Product

References

physicochemical properties of 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4,5-Dimethyl-1,3-dihydro-2H-imidazol-2-one

Executive Summary

This technical guide provides a comprehensive overview of the essential (CAS No. 1072-89-5). The imidazol-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents. A thorough understanding of the fundamental properties of its derivatives is therefore critical for researchers in drug discovery and development. This document details the compound's molecular identity, summarizes its key physicochemical parameters, and provides robust, field-proven experimental protocols for their determination. Furthermore, it outlines the expected spectroscopic signature of the molecule and presents a reliable synthetic route. The content is structured to deliver not just data, but also the scientific rationale behind the experimental methodologies, empowering researchers to generate high-quality, reproducible results.

Introduction

The Imidazol-2-one Scaffold in Medicinal Chemistry

The imidazole ring system is a cornerstone of medicinal chemistry, integral to the structure of numerous natural products and synthetic drugs.[1] Its derivatives are known to exhibit a vast spectrum of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. The 1,3-dihydro-2H-imidazol-2-one (also known as ethyleneurea) substructure, in particular, serves as a versatile pharmacophore. Its hydrogen bonding capabilities and rigid, planar geometry make it an attractive component for designing molecules that interact with specific biological targets. Understanding the physicochemical profile of substituted analogues like this compound is a prerequisite for any rational drug design or development program.

Scope and Purpose of this Guide

The primary objective of this guide is to serve as a central, authoritative resource for scientists working with this compound. It consolidates known structural and spectroscopic data while providing detailed, actionable protocols for determining critical physicochemical properties that may not be readily available in the literature. This document is designed to bridge the gap between raw data and practical application, explaining the causality behind experimental choices and their implications for research outcomes.

Molecular Structure and Identification

A precise understanding of the molecule's identity is the foundation of all subsequent experimental work.

Chemical Identity
IdentifierValueSource(s)
IUPAC Name This compound-
CAS Number 1072-89-5[2]
Molecular Formula C₅H₈N₂O[2]
Molecular Weight 112.13 g/mol [2]
InChI Key Not available-
Canonical SMILES CC1=C(NC(=O)N1)C-

Structure:

Chemical structure of this compound
Figure 1. Chemical structure of this compound.

Core Physicochemical Properties

The following table summarizes key physicochemical properties. Where experimental data is not publicly available, the property is marked for experimental determination, with detailed protocols provided in Section 4.

PropertyValueSource(s)
Physical State Solid (predicted)-
Melting Point To Be Determined Experimentally-
Boiling Point To Be Determined Experimentally-
Water Solubility To Be Determined Experimentally-
pKa 12.30 ± 0.70 (Predicted)[3]
LogP (n-octanol/water) To Be Determined Experimentally-

Protocols for Experimental Determination

As a Senior Application Scientist, it is understood that reliance on predicted values is insufficient for rigorous research. The following section provides self-validating, standards-compliant protocols for the experimental determination of the core physicochemical properties.

G cluster_0 Physicochemical Profiling Workflow Compound Pure Compound (Verified by NMR/MS) MP Melting Point (Purity Check) Compound->MP Sol Aqueous Solubility (OECD 105) MP->Sol LogP Partition Coefficient (LogP, OECD 107) Sol->LogP pKa Acid Dissociation Constant (pKa, Potentiometry) Sol->pKa Data Comprehensive Data Profile LogP->Data pKa->Data

Diagram 1. Workflow for comprehensive physicochemical profiling.
Protocol: Melting Point Determination

  • Scientific Rationale: The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity. A sharp, well-defined melting range suggests a high degree of purity, whereas a broad or depressed range often indicates the presence of impurities.

  • Methodology (Capillary Method):

    • Ensure the compound is thoroughly dried to remove residual solvents.

    • Load a small amount of the crystalline solid into a capillary tube, tapping gently to create a packed column of 2-3 mm height.

    • Place the capillary tube into a calibrated melting point apparatus.

    • Heat the apparatus rapidly to about 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass has liquefied (T2).

    • The melting range is reported as T1-T2. For a pure compound, this range should be narrow (≤ 2 °C).

Protocol: Aqueous Solubility Determination (OECD 105 Flask Method)
  • Scientific Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability and formulation possibilities. Poor solubility can severely limit oral absorption. This protocol follows the OECD Test Guideline 105, a globally recognized standard.[4]

  • Methodology:

    • Preliminary Test: Add approximately 10 mg of the substance to a vial containing 10 mL of distilled water. Shake vigorously at 20 °C for 24 hours. If the substance dissolves completely, it is classified as "freely soluble," and the final test should be adjusted accordingly.

    • Final Test:

      • Add an excess amount of the solid compound to a flask containing a known volume of distilled water.

      • Seal the flask and agitate it at a constant temperature (e.g., 20 ± 0.5 °C) in a shaker bath.[4] The agitation must be sufficient to suspend the solid but not so vigorous as to cause foaming or emulsion formation.

      • Periodically (e.g., at 24, 48, and 72 hours), cease agitation and allow the undissolved solid to settle.

      • Carefully withdraw an aliquot of the supernatant. To avoid including solid particles, centrifugation or filtration (using a filter material that does not adsorb the compound) is required.

      • Analyze the concentration of the compound in the aliquot using a validated analytical method (e.g., HPLC-UV or LC-MS).

      • Equilibrium is reached when three consecutive concentration measurements are in agreement. The final value is reported as the saturation mass concentration (e.g., in mg/L or mol/L).[4]

Protocol: n-Octanol/Water Partition Coefficient (LogP) (OECD 107 Shake Flask Method)
  • Scientific Rationale: The LogP value is the measure of a compound's lipophilicity. It is a key predictor of its ability to cross biological membranes, its binding to plasma proteins, and its potential for bioaccumulation. This protocol is based on the OECD Test Guideline 107.[5]

  • Methodology:

    • Preparation: Prepare mutually saturated solvents by shaking n-octanol with water and water with n-octanol for 24 hours and allowing them to separate.

    • Test Run:

      • Prepare a stock solution of the compound in the solvent in which it is more soluble (likely n-octanol or water).

      • In a suitable vessel (e.g., a centrifuge tube), combine measured volumes of the saturated n-octanol and saturated water. The volume ratios should be varied (e.g., 1:1, 2:1, 1:2) across different runs.[5]

      • Add a small, known amount of the stock solution. The total concentration should not exceed 0.01 mol/L.

      • Seal the vessel and shake vigorously until equilibrium is established (typically 5-15 minutes).

      • Separate the two phases by centrifugation.[5]

    • Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method.

    • Calculation: The partition coefficient (P_ow) is the ratio of the concentration in the n-octanol phase (C_o) to the concentration in the aqueous phase (C_w). The final result is expressed as its base-10 logarithm (LogP). The values from the different volume ratios should agree within ± 0.3 log units.[5]

Protocol: pKa Determination by Potentiometric Titration
  • Scientific Rationale: The pKa dictates the extent of a molecule's ionization at a given pH. This is crucial as the ionization state affects solubility, permeability, and receptor binding. The predicted pKa of ~12.3 suggests the N-H protons are weakly acidic.[3] Potentiometric titration is a highly accurate method for experimental verification.[6]

  • Methodology:

    • System Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[7]

    • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM).[8] Add a background electrolyte like KCl (e.g., 0.15 M) to maintain constant ionic strength.[7]

    • Titration:

      • Place the sample solution in a jacketed vessel at a constant temperature (e.g., 25 °C).

      • Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of bases.[8]

      • Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) for an acidic substance or a strong acid (0.1 M HCl) for a basic substance. Given the predicted pKa, titration with a strong acid would be appropriate to determine the pKa of the conjugate acid.

      • Record the pH value after each addition, allowing the reading to stabilize.

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve. This can be determined precisely from the inflection point of the first derivative of the curve.[9]

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure.

G cluster_1 Spectroscopic Analysis Toolkit Molecule C₅H₈N₂O Structure NMR NMR Spectroscopy (¹H, ¹³C) Molecule->NMR IR IR Spectroscopy Molecule->IR MS Mass Spectrometry Molecule->MS Info_NMR Carbon-Hydrogen Framework Connectivity NMR->Info_NMR Info_IR Functional Groups (C=O, N-H) IR->Info_IR Info_MS Molecular Weight Fragmentation MS->Info_MS

Diagram 2. Spectroscopic methods for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹³C NMR: Experimental data confirms the presence of three distinct carbon environments.[10]

    • C=O (Carbonyl): Expected chemical shift ~155-165 ppm.

    • C4/C5 (sp² carbons): Expected chemical shift ~120-130 ppm.

    • -CH₃ (Methyl carbons): Expected chemical shift ~10-20 ppm.

  • ¹H NMR (Predicted):

    • N-H (Amide protons): A broad singlet is expected, with a chemical shift that is highly dependent on solvent and concentration, typically in the range of 7-10 ppm.

    • -CH₃ (Methyl protons): A sharp singlet is expected around 2.0-2.5 ppm, integrating to 6 protons.

  • Protocol for NMR Analysis:

    • Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is needed.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire spectra on a calibrated NMR spectrometer (e.g., 400 MHz).[11] Standard pulse programs for ¹H and ¹³C{¹H} acquisition should be used.

Infrared (IR) Spectroscopy
  • Expected Absorption Bands:

    • N-H Stretch: A moderate to strong, somewhat broad band around 3200-3300 cm⁻¹.

    • C-H Stretch (sp³): Bands just below 3000 cm⁻¹.

    • C=O Stretch (Urea carbonyl): A very strong, sharp band around 1680-1710 cm⁻¹. This is a highly characteristic peak.

    • C=C Stretch: A medium intensity band around 1600-1650 cm⁻¹.

  • Protocol (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol).

    • Record a background spectrum.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact.

    • Acquire the sample spectrum.

Mass Spectrometry (MS)
  • Expected Results (Electron Ionization - EI):

    • Molecular Ion (M⁺•): A prominent peak is expected at m/z = 112, corresponding to the molecular weight.

    • Fragmentation: Common fragmentation pathways may include the loss of methyl radicals (M-15) or cleavage of the ring structure.

  • Protocol (Electrospray Ionization - ESI):

    • Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid to promote protonation.

    • Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode. The primary ion observed will be the protonated molecule [M+H]⁺ at m/z = 113.

Synthesis and Purification

A reliable synthetic method is crucial for obtaining high-purity material for research. The most direct approach involves the cyclization of a 1,2-diamine with a carbonyl source.

G cluster_2 Proposed Synthetic Pathway React1 2,3-Diaminobutane Product 4,5-dimethyl-1,3-dihydro- 2H-imidazol-2-one React1->Product Heat (Condensation) React2 Urea React2->Product Heat (Condensation) Byproduct Ammonia (2 eq.) Product->Byproduct

Diagram 3. Proposed synthesis via condensation reaction.
Recommended Synthetic Protocol

  • Rationale: This procedure is based on the well-established reaction of 1,2-diamines with urea to form cyclic ureas, which is a practical and atom-economical method.[1]

  • Methodology:

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,3-diaminobutane (1.0 eq) and urea (1.1 eq).

    • Heating: Heat the mixture gently in an oil bath. The reaction is typically performed neat (without solvent) or in a high-boiling solvent like xylene.

    • Reaction Progress: Continue heating at a temperature sufficient to melt the reactants and drive the reaction (e.g., 130-150 °C). The evolution of ammonia gas indicates the reaction is proceeding. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature. The crude product may solidify.

    • Purification: Dissolve the crude solid in a minimal amount of hot solvent (e.g., ethanol or an ethyl acetate/hexane mixture) and allow it to cool slowly to induce recrystallization.

    • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Quality Control: Confirm the purity of the final product by melting point determination and spectroscopic analysis (NMR, IR).

Safety, Handling, and Storage

  • Hazard Identification: While a specific safety data sheet (SDS) for this compound is not widely available, related imidazole compounds can be harmful if swallowed, cause skin irritation, and may cause serious eye damage.[3] Disclaimer: The user must consult the specific, official Safety Data Sheet (SDS) for CAS 1072-89-5 from the supplier before handling this chemical.

  • Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. A recommended storage temperature is 2-8°C.[3]

References

An In-depth Technical Guide to 5-Nitro-2-furoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The CAS number provided in the initial query (1072-89-5) corresponds to 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one. However, to provide a more comprehensive and scientifically relevant technical guide for the intended audience of researchers and drug development professionals, this document will focus on the well-documented and medicinally significant compound, 5-Nitro-2-furoic acid (CAS: 645-12-5) . This compound offers a richer dataset and a more extensive history of application in synthetic and medicinal chemistry.

Introduction

5-Nitro-2-furoic acid is a heterocyclic organic compound belonging to the furan family.[1] Its structure, featuring a furan ring substituted with a carboxylic acid group at the 2-position and a nitro group at the 5-position, imparts unique chemical reactivity and biological activity. This makes it a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents. Historically, nitrofurans, the class of compounds to which 5-nitro-2-furoic acid belongs, have been investigated for their antibacterial and antiprotozoal properties. The presence of the electron-withdrawing nitro group significantly influences the chemical properties of the furan ring and the acidity of the carboxylic acid, making it a versatile precursor for a variety of chemical transformations. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of 5-nitro-2-furoic acid, with a focus on its relevance to drug discovery and development.

Chemical Structure and Properties

The chemical structure of 5-Nitro-2-furoic acid is fundamental to its reactivity and function. The molecule consists of a five-membered aromatic furan ring, a carboxylic acid group, and a nitro group.

Figure 1: Chemical structure of 5-Nitro-2-furoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Nitro-2-furoic acid is presented in the table below.

PropertyValueSource
CAS Number 645-12-5[2]
Molecular Formula C₅H₃NO₅[3]
Molecular Weight 157.08 g/mol [4]
Appearance Yellow crystalline powder[2]
Melting Point 185-189 °C[2]
Boiling Point 332.4 °C at 760 mmHg[2]
Solubility Slightly soluble in water[2]
Density 1.72 g/cm³[2]
Vapor Pressure 5.83E-05 mmHg at 25 °C[2]
Enthalpy of Vaporization 60.71 kJ/mol[2]
Spectral Information

The structural characterization of 5-Nitro-2-furoic acid is supported by various spectroscopic techniques.

  • FT-IR and FT-Raman Spectroscopy: The vibrational spectra of 5-nitro-2-furoic acid have been studied to understand its molecular structure and bonding.[2]

  • NMR Spectroscopy: Both ¹H and ¹³C NMR spectra are available for 5-Nitro-2-furoic acid, providing detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.[5][6]

  • UV-Vis Spectroscopy: The UV-Vis spectrum of 5-Nitro-2-furoic acid provides insights into its electronic transitions.[5]

  • Mass Spectrometry: Mass spectrometry data confirms the molecular weight of the compound.[6]

Synthesis

5-Nitro-2-furoic acid serves as a starting material for the synthesis of various derivatives. One common laboratory-scale reaction is its conversion to its ethyl ester.[1]

Experimental Protocol: Esterification of 5-Nitro-2-furoic acid

This protocol describes a general procedure for the esterification of 5-Nitro-2-furoic acid.

Materials:

  • 5-Nitro-2-furoic acid

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 5-Nitro-2-furoic acid in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the ethyl 5-nitro-2-furoate with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

start Start: Dissolve 5-Nitro-2-furoic acid in Ethanol add_acid Add catalytic H₂SO₄ start->add_acid reflux Reflux for several hours add_acid->reflux cool Cool to room temperature reflux->cool neutralize Neutralize with NaHCO₃ solution cool->neutralize extract Extract with organic solvent neutralize->extract wash_dry Wash with brine and dry extract->wash_dry evaporate Evaporate solvent wash_dry->evaporate purify Purify product evaporate->purify end End: Obtain Ethyl 5-nitro-2-furoate purify->end

Figure 2: Workflow for the esterification of 5-Nitro-2-furoic acid.

Applications in Drug Development

The primary significance of 5-Nitro-2-furoic acid in the pharmaceutical industry lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Precursor for Heterocyclic Synthesis

5-Nitro-2-furoic acid has been utilized in the preparation of various heterocyclic compounds, such as[3][7]triazolo[3,4-b][2][3]thiadiazines and[3][7]triazolo[3,4-b][2][3]thiadiazoles.[2][8] These classes of compounds are of interest in medicinal chemistry due to their wide range of biological activities.

Antimycobacterial Agents

Research has shown that hydrazones derived from 5-Nitro-2-furoic acid exhibit promising in vitro antimycobacterial activity against both logarithmic and starved phase cultures of Mycobacterium tuberculosis. This suggests its potential as a scaffold for the development of new anti-tuberculosis drugs.

Other Investigational Uses

Studies have explored the biological effects of 5-Nitro-2-furoic acid and its derivatives, including their potential to inhibit cancer cell migration and invasion by blocking aquaporin-1 channels. It has also been investigated for its effects against Salmonella infections.[1] However, it is important to note that 5-Nitro-2-furoic acid itself is suggested for investigational or industrial use and is not intended for routine use in humans or animals due to potential toxicities.[1]

Safety and Handling

5-Nitro-2-furoic acid is considered a hazardous chemical and should be handled with appropriate safety precautions.[9]

Hazard Identification
  • Eye Irritation: Causes serious eye irritation.[3]

  • Skin Irritation: May cause skin irritation.[7][9]

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation.[7]

  • Mutagenicity: Suspected of causing genetic defects.[3]

Recommended Handling Procedures
  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.[7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[7]

    • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7]

    • Respiratory Protection: Use a NIOSH or European Standard EN 149 approved respirator when necessary.[7]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances in a tightly closed container.[7]

First Aid Measures
  • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.[7]

  • Skin: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[7]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[7]

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[7]

Conclusion

5-Nitro-2-furoic acid is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its unique chemical structure and reactivity make it a key starting material for the development of a wide range of heterocyclic compounds with potential therapeutic properties. While its own biological activity has been explored, its primary role in the pharmaceutical industry is as a foundational building block for more complex active pharmaceutical ingredients. Researchers and drug development professionals working with this compound should be well-versed in its chemical properties, synthetic utility, and safety considerations to effectively and safely leverage its potential in their research endeavors.

References

The Multifaceted Biological Activities of 1,3-Dihydro-2H-imidazol-2-one Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the diverse biological activities exhibited by 1,3-dihydro-2H-imidazol-2-one derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. We will delve into the core pharmacological profiles of these molecules, elucidating their mechanisms of action, and provide practical, field-proven experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile scaffold.

Section 1: The Chemical Core and Its Therapeutic Promise

The 1,3-dihydro-2H-imidazol-2-one core, a five-membered heterocyclic ring, serves as a privileged scaffold in drug discovery. Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and other non-covalent interactions, allow for the design of potent and selective modulators of various biological targets. This has led to the discovery of derivatives with a wide spectrum of pharmacological activities, including cardiotonic, anticancer, antimicrobial, and anti-inflammatory effects[1]. The versatility of this core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to optimize therapeutic outcomes.

Section 2: Cardiotonic Activity: Enhancing Cardiac Contractility

A significant area of investigation for 1,3-dihydro-2H-imidazol-2-one derivatives has been in the treatment of heart failure. Certain derivatives have demonstrated potent positive inotropic (contractility-enhancing) effects, primarily through the inhibition of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4, in cardiac myocytes[2][3].

Mechanism of Action: PDE Inhibition in Cardiomyocytes

In cardiac muscle cells, β-adrenergic receptor stimulation activates adenylyl cyclase, leading to the production of cAMP. This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates key proteins involved in calcium handling and myofilament sensitivity, ultimately resulting in increased cardiac contractility. PDEs, by hydrolyzing cAMP, act as a brake on this signaling cascade. Inhibition of these enzymes by 1,3-dihydro-2H-imidazol-2-one derivatives leads to an accumulation of intracellular cAMP, thereby potentiating the downstream effects of PKA and enhancing the force of contraction[4][5].

Cardiotonic_Activity cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol β-AR β-Adrenergic Receptor G_protein Gs Protein β-AR->G_protein Agonist AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates Imidazolone 1,3-Dihydro-2H- imidazol-2-one Derivative Imidazolone->PDE Inhibits Ca_handling ↑ Ca2+ Handling & Myofilament Sensitivity PKA->Ca_handling Phosphorylates Contraction ↑ Cardiac Contraction Ca_handling->Contraction

Caption: cAMP signaling pathway in cardiomyocytes and the inhibitory effect of 1,3-dihydro-2H-imidazol-2-one derivatives on PDE.

Experimental Protocol: Evaluation of In Vivo Cardiotonic Activity

The following protocol outlines a general procedure for assessing the cardiotonic effects of novel 1,3-dihydro-2H-imidazol-2-one derivatives in an anesthetized animal model.

Materials:

  • Test compound (1,3-dihydro-2H-imidazol-2-one derivative)

  • Vehicle (e.g., saline, DMSO/saline mixture)

  • Anesthetic (e.g., sodium pentobarbital)

  • Heparinized saline

  • Pressure transducer and recording system

  • Surgical instruments

Procedure:

  • Anesthetize the animal (e.g., guinea pig, rat) with an appropriate anesthetic.

  • Cannulate the trachea to ensure a clear airway and the carotid artery for blood pressure measurement.

  • Insert a catheter into the jugular vein for compound administration.

  • Introduce a pressure-tip catheter into the left ventricle via the right carotid artery to measure left ventricular pressure (LVP) and its first derivative (dP/dt), an index of contractility.

  • Allow the animal to stabilize for a period of 30 minutes, monitoring baseline hemodynamic parameters.

  • Administer the test compound or vehicle intravenously as a bolus or continuous infusion.

  • Record hemodynamic parameters (heart rate, blood pressure, LVP, dP/dt) continuously for a defined period post-administration.

  • Analyze the data to determine the dose-dependent effects of the compound on cardiac contractility and other cardiovascular parameters.

Section 3: Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The 1,3-dihydro-2H-imidazol-2-one scaffold has emerged as a promising framework for the development of novel anticancer agents. Derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including multi-drug resistant (MDR) lines[1][6]. One of the key mechanisms of action identified for these compounds is the inhibition of tubulin polymerization[7][8].

Mechanism of Action: Disruption of Microtubule Dynamics

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, particularly in the formation of the mitotic spindle. Small molecules that interfere with tubulin polymerization can disrupt this process, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Certain aryl-substituted imidazol-2-one derivatives have been shown to bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules[9][10]. This disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy.

Anticancer_Activity cluster_cell Cancer Cell Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Imidazolone Aryl-substituted Imidazol-2-one Imidazolone->Tubulin Binds to Colchicine Site Imidazolone->Microtubule Inhibits Polymerization Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Mechanism of tubulin polymerization inhibition by aryl-substituted imidazol-2-one derivatives, leading to apoptosis in cancer cells.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds[11][12].

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (1,3-dihydro-2H-imidazol-2-one derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the IC50 values of representative 1,3-dihydro-2H-imidazol-2-one derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
7b A549 (Lung)0.29[13]
MDA-MB-231 (Breast)0.45[13]
7i HCT-15 (Colon)0.08[8]
HeLa (Cervical)0.1[8]
21 A549 (Lung)0.29[13]
B16F10 (Melanoma)1.48[13]
22 A549 (Lung)0.15[13]
MCF-7 (Breast)0.17[13]
43 MCF-7 (Breast)0.8[13]
193 SW480 (Colon)0.20[13]
194 SW480 (Colon)0.36[13]
195 SMMC-7721 (Liver)2-5[13]
Derivative 9 MCF-7 (Breast)18.73[14]
HCT116 (Colon)23.22[14]
A549 (Lung)10.74[14]
Derivative 14a A-549 (Lung)3.46-5.43[14]
NCI-H460 (Lung)3.46-5.43[14]
Derivative 16 MDA-MB-231 (Breast)2.29-9.96[14]
T47D (Breast)2.29-9.96[14]
A549 (Lung)2.29-9.96[14]
MCF-7 (Breast)2.29-9.96[14]
Derivative 20 Panc-1 (Pancreatic)1.30[14]
A549 (Lung)1.20[14]
MCF-7 (Breast)0.95[14]

Section 4: Antimicrobial Activity: Combating Pathogenic Microorganisms

Derivatives of 1,3-dihydro-2H-imidazol-2-one have demonstrated promising activity against a range of pathogenic bacteria and fungi. This highlights their potential as a scaffold for the development of new anti-infective agents, which are urgently needed to combat the growing threat of antimicrobial resistance.

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds can be evaluated using standard methods such as the Kirby-Bauer disk diffusion assay and the broth microdilution method to determine the minimum inhibitory concentration (MIC).

This method provides a qualitative assessment of antimicrobial activity[15][16].

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton agar plates

  • Sterile paper disks (6 mm diameter)

  • Test compound solutions of known concentration

  • Standard antibiotic disks (positive control)

  • Sterile swabs

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test microorganism (e.g., equivalent to a 0.5 McFarland standard).

  • Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a lawn of microbial growth.

  • Impregnate sterile paper disks with a known concentration of the test compound solution and allow them to dry.

  • Place the impregnated disks, along with standard antibiotic disks, onto the surface of the inoculated agar plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

This method provides a quantitative measure of the minimum concentration of a compound required to inhibit the growth of a microorganism[17][18].

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton broth

  • 96-well microtiter plates

  • Test compound solutions

  • Inoculum of the test microorganism

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare serial two-fold dilutions of the test compound in Mueller-Hinton broth in the wells of a 96-well microtiter plate.

  • Add a standardized inoculum of the test microorganism to each well. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubate the plate under appropriate conditions.

  • Visually inspect the wells for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth. Alternatively, the absorbance can be measured using a microplate reader.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 1,3-dihydro-2H-imidazol-2-one derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
HL1 Staphylococcus aureus625[19]
MRSA1250[19]
HL2 Staphylococcus aureus625[19]
MRSA625[19]
N1 Klebsiella pneumoniae-[20]
Candida albicans-[20]
N2 Staphylococcus aureus-[20]
Candida albicans-[20]
N3 Escherichia coli-[20]
Pseudomonas aeruginosa-[20]
Candida albicans-[20]
Derivative 7 S. aureus>1000[21]
Other Derivatives S. aureus250-1000[21]
2-amino-2-thiazoline MDR S. aureus32[22]
2-thiazoline-2-thiol MDR S. aureus64[22]
2-acetyl-2-thiazoline MDR S. aureus32[22]

Section 5: Conclusion and Future Directions

The 1,3-dihydro-2H-imidazol-2-one scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse biological activities, including cardiotonic, anticancer, and antimicrobial effects, underscore the potential of this chemical class to address a wide range of unmet medical needs. The ability to readily modify the core structure allows for the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the imidazolone core will be crucial to identify key structural features that govern specific biological activities and to design next-generation compounds with improved profiles.

  • Mechanism of Action Elucidation: While significant progress has been made, a deeper understanding of the molecular targets and signaling pathways for all observed biological activities is necessary for rational drug design and to anticipate potential off-target effects.

  • In Vivo Efficacy and Safety Studies: Promising lead compounds identified through in vitro screening must be rigorously evaluated in relevant animal models to assess their therapeutic efficacy, pharmacokinetic properties, and safety profiles.

By continuing to explore the rich chemistry and biology of 1,3-dihydro-2H-imidazol-2-one derivatives, the scientific community is well-positioned to unlock their full therapeutic potential and develop novel medicines to improve human health.

References

An In-depth Technical Guide to the Characterization of Molecular Formula C₅H₈N₂O

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers in medicinal chemistry and drug development, the molecular formula C₅H₈N₂O represents a landscape of significant chemical diversity. This formula, with a calculated degree of unsaturation of three, suggests the presence of structural motifs such as pyrimidinones and imidazoles, which are core scaffolds in numerous biologically active compounds.[1][2][3] The precise elucidation of a specific isomer from a synthetic or natural source is a critical step that relies on a multi-technique, systematic analytical approach. This guide provides a comprehensive framework for the characterization of C₅H₈N₂O isomers, moving beyond a simple recitation of techniques to detail a logical, self-validating workflow. We will explore the causality behind experimental choices and present detailed protocols, culminating in a case study that demonstrates the integration of data from mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance experiments to unambiguously identify an unknown isomer.

Foundational Analysis: Degree of Unsaturation and Isomeric Possibilities

The first step in characterizing an unknown compound is to extract as much information as possible from the molecular formula itself. For C₅H₈N₂O, the Degree of Unsaturation (DoU) is calculated as follows:

DoU = C + 1 - (H/2) + (N/2) = 5 + 1 - (8/2) + (2/2) = 3

A DoU of three indicates a combination of rings and/or pi (π) bonds. This opens up a vast array of possible isomeric structures. Key structural families include, but are not limited to:

  • Pyrimidinones: These six-membered rings are foundational to nucleobases and many pharmaceuticals. An example is 1-methylcytosine.[4][5]

  • Imidazoles: Five-membered rings that are key components of amino acids like histidine and many antifungal agents.[6][7] A possible isomer could be a derivative of creatinine, which is an imidazolinone.[8][9][10]

  • Pyridazinones and Pyrazinones: Other diazine isomers with varied biological activities.

  • Acyclic Structures: Highly unsaturated linear or branched structures containing combinations of double and triple bonds.

Given the prevalence of pyrimidine and imidazole cores in bioactive molecules, these families often represent high-priority candidates during an investigation.[1][3]

The Integrated Analytical Workflow

A robust characterization strategy does not rely on a single technique but rather integrates data from multiple orthogonal methods. Each step provides a piece of the puzzle, and consistency across all datasets is paramount for a confident structure assignment.

graph TD; A[Start: Unknown C₅H₈N₂O] --> B{High-Resolution Mass Spectrometry}; B --> C{Molecular Formula Confirmation}; C --> D{FTIR Spectroscopy}; D --> E{Functional Group Identification}; E --> F{1D NMR Spectroscopy (¹H, ¹³C, DEPT)}; F --> G{Proton/Carbon Environment Analysis}; G --> H{2D NMR Spectroscopy (COSY, HSQC, HMBC)}; H --> I{Connectivity & Final Structure Elucidation}; I --> J[End: Confirmed Structure];

Figure 1: The integrated workflow for structural elucidation.

Mass Spectrometry (MS): The First Gate

The initial and most fundamental question is the confirmation of the molecular formula. Low-resolution MS might show a nominal mass of 124, but this is insufficient as other formulas could share this mass.

Expert Insight: High-Resolution Mass Spectrometry (HRMS) is non-negotiable. It provides a highly accurate mass measurement (typically to four decimal places), which can distinguish C₅H₈N₂O from other potential elemental compositions having the same nominal mass.[11][12][13]

FormulaNominal MassExact Mass
C₅H₈N₂O 124124.0637
C₆H₁₂N₂124124.1000
C₇H₁₆O124124.1201
C₄H₄N₂O₂124124.0273

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. This is a soft ionization technique that is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Mass Analyzer: Employ a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.[14]

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

  • Analysis: Identify the peak corresponding to the [M+H]⁺ ion. For C₅H₈N₂O, the expected accurate mass would be 125.0715 (124.0637 + 1.0078 for H⁺). Compare the measured accurate mass to the theoretical value. A mass error of <5 ppm provides high confidence in the assigned molecular formula.[15]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Scouting

FTIR spectroscopy provides a rapid "fingerprint" of the functional groups present in the molecule by observing the absorption of infrared radiation corresponding to specific bond vibrations.[16][17][18] This is a crucial step for narrowing down the vast list of potential isomers.

Expert Insight: For C₅H₈N₂O, the key regions to interrogate are for carbonyls (C=O), amines (N-H), and unsaturation (C=C, C=N). The presence or absence of a strong absorption band between 1650-1750 cm⁻¹ can immediately confirm or rule out the presence of a carbonyl group, a critical differentiator between, for example, a pyrimidinone and a purely aromatic imidazole derivative.[19][20]

Functional GroupCharacteristic Absorption (cm⁻¹)Implication for C₅H₈N₂O
N-H Stretch3200-3500 (often broad)Suggests primary or secondary amine/amide.
C-H Stretch (sp²)3000-3100Indicates aromatic or vinylic protons.
C-H Stretch (sp³)2850-3000Indicates aliphatic C-H bonds (e.g., methyl groups).
C=O Stretch1650-1750 (strong)Strong evidence for a ketone, amide, or urea-like moiety.
C=N / C=C Stretch1500-1650Confirms unsaturation within a ring or chain.

Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid, purified sample directly onto the ATR crystal. No extensive sample preparation is required.

  • Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Identify the key absorption bands and correlate them with potential functional groups.[20]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms.[21][22][23] A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment.[14][24]

2.3.1. 1D NMR: The Initial Sketch (¹H, ¹³C, DEPT)

  • ¹H NMR: Reveals the number of distinct proton environments, their integration (relative number of protons), and their splitting patterns (J-coupling), which indicates adjacent protons.

  • ¹³C NMR: Shows the number of distinct carbon environments. The chemical shift indicates the type of carbon (e.g., C=O, aromatic C, aliphatic C).

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): A critical experiment that differentiates carbon types. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (including C=O) are absent.[24]

2.3.2. 2D NMR: Connecting the Dots (COSY, HSQC, HMBC)

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). Cross-peaks in the 2D map connect coupled protons.[23]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This is a powerful tool for assigning carbons based on their known proton assignments.[23]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is the key experiment for piecing together the molecular skeleton by connecting fragments through quaternary carbons and heteroatoms.[14]

graph { layout=neato; node [style=filled, shape=circle];

}

Figure 2: Logical relationships in 2D NMR experiments.

Case Study: Structure Elucidation of an Unknown C₅H₈N₂O Isomer

An unknown compound is isolated and subjected to the analytical workflow.

Step 1: HRMS

  • Result: A prominent ion is observed at m/z 125.0712 [M+H]⁺.

Step 2: FTIR

  • Result: Key peaks are observed at 3350 cm⁻¹ (broad), 3180 cm⁻¹ (sharp), 2950 cm⁻¹, 1660 cm⁻¹ (very strong), and 1610 cm⁻¹.

Step 3: NMR Spectroscopy (in DMSO-d₆)

Based on the MS and FTIR data, a pyrimidinone structure is a strong possibility. The data below is consistent with 1-methylcytosine .[4][25][26]

Table 1: 1D and 2D NMR Data for Unknown C₅H₈N₂O Isomer

δ ¹H (ppm)Mult.Int.δ ¹³C (ppm)DEPT-135Key HMBC Correlations (¹H → ¹³C)Key COSY Correlations
7.45d1H156.5- (Cq)C2, C4, C6H-6
7.10br s2H141.2+ (CH)C2, C5-
5.65d1H93.5+ (CH)C2, C4H-5
3.10s3H----
---162.8- (Cq)--
---34.0+ (CH₃)--

Interpretation and Structure Assembly:

  • ¹H NMR Analysis:

    • The signal at 3.10 ppm (singlet, 3H) is characteristic of a methyl group not coupled to any protons, likely attached to a nitrogen or oxygen.

    • The signals at 7.45 ppm and 5.65 ppm are doublets, each integrating to 1H. They are coupled to each other, as confirmed by the COSY cross-peak, suggesting they are adjacent on a double bond (-CH=CH-).

    • The broad singlet at 7.10 ppm (2H) is characteristic of an exchangeable -NH₂ group.

  • ¹³C and DEPT-135 Analysis:

    • Five carbon signals are observed, consistent with the molecular formula.

    • DEPT-135 shows one positive CH₃ signal (34.0 ppm), two positive CH signals (141.2, 93.5 ppm), and no negative CH₂ signals.

    • This leaves two quaternary carbons (162.8, 156.5 ppm). The downfield shift of these suggests they are part of amide/urea and imine functionalities (C=O and N=C-N).

  • HSQC Analysis:

    • The proton at 7.45 ppm correlates to the carbon at 141.2 ppm (C6).

    • The proton at 5.65 ppm correlates to the carbon at 93.5 ppm (C5).

    • The proton at 3.10 ppm correlates to the carbon at 34.0 ppm (N-CH₃).

  • HMBC Analysis (The Final Proof):

    • The methyl protons (3.10 ppm) show a correlation to the quaternary carbon at 156.5 ppm (C2), confirming the N-CH₃ linkage at position 1.

    • The H5 proton (5.65 ppm) shows correlations to the quaternary carbon at 156.5 ppm (C2) and the carbon at 141.2 ppm (C6), establishing the C5-C6 bond.

    • Crucially, the H6 proton (7.45 ppm) shows correlations to the quaternary carbon at 156.5 ppm (C2) and the other quaternary carbon at 162.8 ppm (C4), locking the ring structure together.

    • The NH₂ protons (7.10 ppm) show correlations to C4 and C5, confirming their position on C4.

Conclusion

The characterization of a compound with the formula C₅H₈N₂O is a quintessential task in modern organic and medicinal chemistry. It requires a disciplined, hierarchical approach where each analytical technique provides mutually reinforcing evidence. By starting with the certainty of the molecular formula from HRMS, identifying key functional groups with FTIR, and then meticulously building the molecular framework using a combination of 1D and 2D NMR techniques, researchers can move from a simple formula to a fully elucidated structure with the highest degree of scientific confidence. This guide provides the strategic framework and practical protocols necessary to successfully navigate this analytical challenge.

References

A Technical Guide to 4,5-Dimethyl-1,3-dihydro-2H-imidazol-2-one and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-dihydro-2H-imidazol-2-one scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds. Its derivatives have garnered significant attention from the scientific community due to their diverse pharmacological properties, which span from anticancer and anti-inflammatory to enzyme-inhibitory activities. This in-depth technical guide provides a comprehensive overview of 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one and its broader class of 4,5-disubstituted analogs. We will delve into the synthetic strategies for their preparation, explore their chemical characteristics, and critically analyze their biological activities and underlying mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

Introduction: The Imidazolone Core in Medicinal Chemistry

The imidazole ring is a fundamental building block in numerous natural products and synthetic pharmaceuticals.[1] The introduction of a carbonyl group at the 2-position to form the 1,3-dihydro-2H-imidazol-2-one (also known as imidazolinone) core significantly influences the molecule's electronic and steric properties, thereby modulating its biological activity.[2] This scaffold's ability to participate in hydrogen bonding and other non-covalent interactions allows for effective binding to a variety of biological targets.[1]

Derivatives of 1,3-dihydro-2H-imidazol-2-one have demonstrated a remarkable range of pharmacological activities, including but not limited to:

  • Anticancer Activity: Inhibition of cancer cell proliferation through various mechanisms, including the disruption of microtubule dynamics and the inhibition of critical cell cycle kinases.[3][4]

  • Anti-inflammatory Effects: Modulation of inflammatory pathways, offering potential for the treatment of chronic inflammatory diseases.

  • Enzyme Inhibition: Targeted inhibition of enzymes such as checkpoint kinases (Chk1 and Chk2) and histone deacetylases (HDACs), which are implicated in cancer and other diseases.[3][5]

This guide will specifically focus on this compound as a representative of this class, while also drawing upon the broader knowledge of its 4,5-disubstituted analogs to provide a comprehensive understanding of their potential in drug discovery.

Synthesis and Chemical Properties

General Synthetic Strategies

The most common and versatile method for the synthesis of 4,5-disubstituted-1,3-dihydro-2H-imidazol-2-ones involves the condensation of a 1,2-diaminoalkane with a carbonyl source, such as urea or phosgene derivatives.[6] For the synthesis of this compound, the logical precursors would be 2,3-diaminobutane and a suitable carbonyl-inserting reagent.

A plausible synthetic route is outlined below:

Synthesis_of_4_5_dimethyl_1_3_dihydro_2H_imidazol_2_one diaminobutane 2,3-Diaminobutane intermediate Bis-urea adduct (Intermediate) diaminobutane->intermediate + Urea urea Urea product This compound intermediate->product Cyclization (Heat, -NH3) reagent Heat

Figure 1: Plausible synthetic pathway for this compound.

A detailed experimental protocol, adapted from general procedures for similar compounds, is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,3-Diaminobutane

  • Urea

  • High-boiling point solvent (e.g., ethylene glycol)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2,3-diaminobutane (1 equivalent) and urea (1.1 equivalents).

  • Add a minimal amount of a high-boiling point solvent to facilitate mixing.

  • Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere.

  • Maintain the temperature and stir the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the cooled mixture to precipitate the crude product.

  • Collect the solid by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Characterization: The final product should be characterized by standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₅H₈N₂O
Molecular Weight 112.13 g/mol
CAS Number 1072-89-5
Appearance Expected to be a white to off-white solid
Solubility Soluble in polar organic solvents

Spectroscopic Data:

  • ¹³C NMR (CF₃COOH): The reported chemical shifts provide a unique fingerprint for the carbon skeleton of the molecule.

Biological Activities and Mechanism of Action

While specific biological data for this compound is not extensively available in the public domain, the broader class of 4,5-disubstituted imidazol-2-ones has been the subject of numerous studies, revealing a wide array of biological activities.

Anticancer Activity

Several studies have demonstrated the potent cytotoxic effects of imidazol-2-one derivatives against various human cancer cell lines.[4] The mechanism of action is often multifaceted and can involve:

  • Inhibition of Checkpoint Kinases (Chk1 and Chk2): Certain imidazolone derivatives have been identified as dual inhibitors of Chk1 and Chk2, key regulators of the cell cycle.[3] Inhibition of these kinases leads to cell cycle arrest, particularly in the S and G2/M phases, and subsequently induces apoptosis.[3] One study reported a derivative with an IC₅₀ of 0.137 µM against Chk1 and 0.25 µM against Chk2.[3]

Chk_Inhibition_Pathway dna_damage DNA Damage chk Chk1/Chk2 dna_damage->chk Activates cdc25 Cdc25 Phosphatases chk->cdc25 Inhibits cdk CDK/Cyclin Complexes cdc25->cdk Activates cell_cycle Cell Cycle Progression cdk->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis Arrest leads to imidazolone Imidazolone Derivative imidazolone->chk Inhibits MTT_Assay_Workflow start Seed cancer cells in a 96-well plate treatment Treat cells with varying concentrations of the imidazolone compound start->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate to allow formazan formation mtt_addition->formazan_formation solubilization Add solubilization solution (e.g., DMSO) formazan_formation->solubilization measurement Measure absorbance at ~570 nm solubilization->measurement analysis Calculate IC50 value measurement->analysis

References

theoretical and computational studies of imidazolone structures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Exploration of Imidazolone Structures

Authored by: Gemini, Senior Application Scientist

Abstract

The imidazolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1] Its prevalence in drug discovery, particularly in oncology and infectious diseases, has driven a need for a deeper understanding of its structural, electronic, and interactive properties.[2][3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical principles and computational methodologies employed to investigate imidazolone structures. We will move beyond procedural lists to explain the causal-driven choices behind computational experiments, grounding theoretical claims in authoritative and verifiable sources. This document is structured to serve as both a foundational reference and a practical handbook for applying computational chemistry to accelerate the discovery and optimization of novel imidazolone-based therapeutics.

The Imidazolone Core: A Privileged Scaffold in Drug Design

The five-membered heterocyclic ring of imidazolone is a versatile building block, prized for its unique electronic characteristics, capacity for hydrogen bonding, and ability to engage with a wide array of biological targets. These properties have led to the development of imidazolone derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][4] The power of computational chemistry lies in its ability to dissect the structure-activity relationships (SAR) of these derivatives at an atomic level, providing insights that are often inaccessible through experimental methods alone. By modeling these molecules, we can predict their behavior, optimize their properties, and prioritize synthetic efforts, thereby streamlining the drug discovery pipeline.

Theoretical studies are crucial for understanding fundamental properties such as:

  • Tautomeric Stability: Imidazolones can exist in different tautomeric forms (e.g., keto-amino/enol), and their relative stability, which can be influenced by the surrounding environment, significantly impacts biological activity. Computational methods like Density Functional Theory (DFT) can predict the most stable tautomers and the energy barriers for their interconversion.[5][6]

  • Electronic Profile: The distribution of electrons within the imidazolone ring dictates its reactivity and interaction patterns. Quantum chemical calculations can map electrostatic potential, identify frontier molecular orbitals (HOMO-LUMO), and quantify reactivity descriptors.[7][8]

  • Conformational Landscape: The three-dimensional shape of an imidazolone derivative and its flexibility are key to its ability to bind to a biological target. Computational methods can explore the conformational space to identify low-energy, biologically relevant structures.

This guide will systematically explore the computational tools used to probe these properties.

Foundational Computational Methodologies

The computational investigation of imidazolone structures relies on a multi-tiered approach, with each method providing a different piece of the puzzle. The synergy between these techniques provides a holistic understanding of the molecule's potential as a therapeutic agent.

Quantum Mechanics (QM): The Electronic Blueprint

Quantum mechanics, particularly Density Functional Theory (DFT), is the bedrock for studying the intrinsic properties of imidazolone derivatives.[8][9] It provides a highly accurate description of the electronic structure, which is essential for understanding chemical reactivity and stability.

Causality in Method Selection: DFT is chosen over simpler methods because it provides an optimal balance between computational cost and accuracy for the systems of interest. It is particularly adept at calculating geometric parameters, vibrational frequencies, and the energies associated with reaction pathways, making it invaluable for studying reaction mechanisms and tautomerism.[5][10][11]

Key Applications of DFT in Imidazolone Research:

  • Geometric Optimization: Determining the most stable 3D structure (lowest energy conformation).[7]

  • Tautomerism Analysis: Calculating the relative energies of different tautomers to predict the dominant species in various environments.[5][12]

  • Reactivity Descriptors: Calculating Frontier Molecular Orbitals (HOMO-LUMO) to understand chemical reactivity and charge transfer capabilities.[7][13]

  • Spectroscopic Correlation: Predicting NMR and IR spectra to aid in the characterization of newly synthesized compounds.[11][14]

Molecular Docking: Predicting the Binding Handshake

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (the imidazolone derivative) when bound to a target protein.[15] It is a critical tool in modern drug design for hypothesis generation and virtual screening.[16]

Causality in Method Selection: Docking is the first step in understanding the interaction between a small molecule and its target. It provides a static snapshot of the most probable binding mode, highlighting key interactions like hydrogen bonds and hydrophobic contacts that contribute to binding affinity.[15][17] This information is crucial for explaining observed biological activity and for designing new derivatives with improved potency.[18]

A Self-Validating Docking Protocol: A trustworthy docking protocol involves more than just running the software. It requires validation.

  • Protein Preparation: Start with a high-resolution crystal structure of the target protein. Prepare the protein by adding hydrogen atoms, assigning correct protonation states, and removing water molecules not critical to binding.

  • Redocking: Extract the co-crystallized ligand from the protein's active site and dock it back in. A successful redocking, where the predicted pose has a low Root Mean Square Deviation (RMSD) from the crystal pose (< 2.0 Å), validates that the docking parameters can reproduce the known binding mode.

  • Ligand Preparation: Generate a low-energy 3D conformation of the imidazolone derivative. Ensure correct ionization states at physiological pH.

  • Grid Generation: Define the binding site on the protein where the docking search will be performed.

  • Docking & Scoring: Run the docking algorithm and analyze the resulting poses using a scoring function, which estimates the binding affinity (e.g., in kcal/mol).[19][20]

Quantitative Structure-Activity Relationship (QSAR): Bridging Structure and Function

QSAR modeling attempts to find a statistically significant correlation between the physicochemical properties of a series of compounds and their biological activity.[21]

Causality in Method Selection: When a series of imidazolone analogs have been synthesized and tested, QSAR can identify the key molecular properties (descriptors) that govern their activity.[22] These descriptors can be steric, electronic, or hydrophobic. The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding further synthetic efforts toward more potent molecules.[3][23]

Molecular Dynamics (MD) Simulations: The Molecule in Motion

While docking provides a static picture, MD simulations introduce dynamics, allowing us to observe the behavior of the imidazolone-protein complex over time in a simulated physiological environment.[24][25]

Causality in Method Selection: Docking poses are rigid and do not account for the inherent flexibility of the protein or the influence of solvent. MD simulations are essential to assess the stability of the docked pose.[24][26] They can reveal conformational changes, the role of water molecules at the interface, and provide a more accurate estimation of binding free energy.[27][28]

An Integrated Computational Drug Discovery Workflow The following diagram illustrates how these methodologies are integrated into a cohesive workflow for the discovery of novel imidazolone-based drug candidates.

G cluster_0 In Silico Design & Screening cluster_1 In-Depth Analysis cluster_2 Experimental Validation Start Hypothesis / Target ID Lib Imidazolone Library Design Start->Lib Dock Molecular Docking (Virtual Screening) Lib->Dock QSAR QSAR Model Development (Optional, requires existing data) QSAR->Lib Guides Design ADMET In Silico ADMET Prediction Dock->ADMET Hits Prioritized Hit Compounds ADMET->Hits DFT DFT / QM Calculations (Electronic Properties, Reactivity) Hits->DFT MD Molecular Dynamics (MD) (Binding Stability) Hits->MD Synth Synthesis of Lead Compounds DFT->Synth Informs Synthesis FreeEnergy Binding Free Energy Calculation (MM/GBSA, MM/PBSA) MD->FreeEnergy FreeEnergy->Synth BioAssay In Vitro Biological Assays Synth->BioAssay BioAssay->QSAR Generates Data End Lead Optimization BioAssay->End End->Lib Iterative Design

Caption: Integrated workflow for computational imidazolone drug discovery.

Application Showcase: Imidazolones in Anticancer Drug Development

Numerous studies highlight the application of these computational methods in designing imidazolone derivatives as anticancer agents.[29][30]

A recent study focused on synthesizing novel imidazolone derivatives and testing their efficacy against various cancer cell lines, including HepG2 (liver), HeLa (cervical), and CaCo-2 (colon).[19][29] Computational tools were integral to understanding the results.

ADMET and Molecular Docking Insights
  • ADMET Profiling: Before synthesis, the drug-likeness of the designed compounds was assessed using computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction.[30] Properties like molecular weight, hydrogen bond donors/acceptors, and bioavailability were calculated to ensure compliance with Lipinski's guidelines for oral bioavailability.[20][29]

  • Molecular Docking: Docking studies were performed to predict the binding interactions of the most active compounds with specific protein targets. For instance, strong interactions were predicted for certain derivatives with proteins like 4MAN and 1HNJ, with calculated binding energies as favorable as -52.13 kcal/mol.[19][20] These in silico results provided a plausible mechanism of action for the observed anticancer activity.

Quantitative Data Summary

The synergy between experimental screening and computational prediction is evident when comparing IC₅₀ values with docking scores.

Compound IDTarget Cell LineExperimental IC₅₀ (µM)[20][29]Predicted Binding Energy (kcal/mol)[19][20]Target Protein
5b HepG22.2 ± 0.7Not specified for this compound-
5g CaCo-25.9 ± 2.3Not specified for this compound-
3g ---52.134MAN
5f ---38.631HNJ

This data demonstrates how computational predictions of strong binding affinity can correlate with potent biological activity, helping to identify promising candidates for further development.[19][20]

Detailed Protocol: MD Simulation of an Imidazolone-Kinase Complex

This protocol provides a step-by-step guide for performing an MD simulation to assess the stability of an imidazolone inhibitor docked into a kinase active site, a common scenario in cancer drug discovery.[24][26]

Objective: To evaluate the dynamic stability and interaction profile of a docked imidazolone-kinase complex over time.

Prerequisites: A docked complex structure from a validated molecular docking experiment.

Step-by-Step Methodology:

  • System Preparation:

    • Input: The PDB file of the docked imidazolone-kinase complex.

    • Action: Use a simulation package (e.g., GROMACS, AMBER). Separate the protein and ligand.

    • Causality: This step prepares the individual components for parameterization.

  • Force Field and Topology Generation:

    • Action (Protein): Choose a suitable protein force field (e.g., CHARMM36, AMBER ff14SB). Generate the protein topology file, which describes the atoms, bonds, angles, and dihedrals.

    • Action (Ligand): Generate parameters for the imidazolone ligand using a tool like CGenFF or Antechamber. This step is critical as standard force fields do not contain parameters for novel drug-like molecules.

    • Causality: The force field provides the mathematical functions and parameters to calculate the potential energy of the system, governing its physical behavior.

  • Solvation and Ionization:

    • Action: Place the complex in a periodic box of a specific shape (e.g., cubic, dodecahedron) and fill it with explicit water molecules (e.g., TIP3P water model).

    • Action: Add ions (e.g., Na+, Cl-) to neutralize the system's total charge and mimic a physiological salt concentration.

    • Causality: Explicit solvation is crucial for accurately modeling the hydrophobic effect and specific water-mediated interactions, which are often vital for binding.[25]

  • Energy Minimization:

    • Action: Perform a steep descent energy minimization of the entire system.

    • Causality: This step removes steric clashes and bad contacts that may have been introduced during the preparation phase, relaxing the system to a local energy minimum.

  • Equilibration (NVT and NPT):

    • Action (NVT): Perform a short simulation (e.g., 1 ns) at constant Number of particles, Volume, and Temperature (NVT ensemble). Restrain the protein and ligand heavy atoms.

    • Action (NPT): Perform a subsequent simulation (e.g., 1-5 ns) at constant Number of particles, Pressure, and Temperature (NPT ensemble), again with restraints.

    • Causality: This two-step process allows the solvent to equilibrate around the solute and ensures the system reaches the target temperature and pressure before the production run.

  • Production MD:

    • Action: Run the main simulation for a desired length (e.g., 100 ns) without any restraints.[7][27] Save the coordinates (trajectory) at regular intervals.

    • Causality: This is the data-gathering phase, simulating the dynamic evolution of the complex.

  • Analysis (Self-Validation):

    • Action: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and ligand to assess structural stability. A stable system will show the RMSD plateauing after an initial rise.

    • Action: Calculate the Root Mean Square Fluctuation (RMSF) per residue to identify flexible regions of the protein.

    • Action: Analyze hydrogen bonds, hydrophobic contacts, and water bridges between the ligand and protein throughout the simulation to understand the key persistent interactions.

    • Causality: This analysis validates the stability of the simulation and provides dynamic insights into the binding mechanism that are superior to the static docking pose.[24]

Visualizing the Interplay of Computational Methods

The relationship between these core computational techniques is hierarchical and synergistic.

G QSAR QSAR Docking Molecular Docking QSAR->Docking Identifies Promising Scaffolds MD Molecular Dynamics Docking->MD Provides Initial Binding Pose BindingEnergy Binding Free Energy Docking->BindingEnergy Provides Static Binding Score MD->BindingEnergy Generates Ensembles for Calculation QM Quantum Mechanics (DFT) QM->MD Provides Accurate Ligand Parameters

Caption: Synergy between core computational chemistry techniques.

Future Perspectives

The field of computational chemistry is continually evolving. The application of machine learning and artificial intelligence (AI) is set to revolutionize the study of imidazolone structures. AI models trained on large chemical datasets can predict molecular properties with incredible speed and accuracy, further accelerating the design-synthesis-test cycle. Furthermore, enhanced sampling techniques in MD simulations will allow for the exploration of longer timescale events, such as ligand binding and unbinding kinetics. The integration of these advanced computational approaches will undoubtedly lead to the faster discovery of next-generation imidazolone-based therapeutics.

References

A Technical Guide to the Discovery and Evolving Synthesis of Cyclic Ureas

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic urea scaffold, particularly the 2-imidazolidinone core, is a cornerstone of modern medicinal chemistry, material science, and agricultural technology.[1][2][3] Its journey from an early 20th-century laboratory curiosity to a key structural motif has been driven by a continuous evolution in synthetic strategy. This guide provides an in-depth exploration of this journey, beginning with the initial discoveries and progressing through the hazardous phosgene-based routes to the more elegant, efficient, and environmentally benign methodologies that define contemporary organic synthesis. We will examine the causal chemistry behind key synthetic transformations, provide detailed, field-tested protocols, and offer insights into the future direction of cyclic urea synthesis.

Introduction: The Enduring Significance of the Cyclic Urea Moiety

First synthesized in the early 20th century, 2-imidazolidinone and its derivatives have become indispensable structural motifs.[4] The unique properties of the cyclic urea functionality—a rigid, planar structure capable of acting as both a hydrogen bond donor and acceptor—allow it to mimic peptide bonds, making it a privileged scaffold in drug discovery.[4] This has led to its incorporation into a wide range of biologically active compounds, including antivirals, antimicrobials, and receptor antagonists.[5] Beyond pharmaceuticals, cyclic ureas serve as vital intermediates in the production of resins, adhesives, coatings, and as formaldehyde scavengers in industrial applications.[2][3][6] The historical development of methods to access this core structure reflects the broader trends in synthetic organic chemistry: a persistent drive away from hazardous reagents toward safer, more efficient, and sustainable catalytic processes.

The Genesis of Cyclic Ureas: From Discovery to Foundational Syntheses

While no single individual is credited with the definitive "discovery" of the parent 2-imidazolidinone, early explorations into its synthesis emerged in the late 19th and early 20th centuries.[4] One of the earliest documented methods involved the reaction of ethylenediamine with diethyl carbonate at elevated temperatures, reported by E. Fischer in 1886.[7] These initial forays established the fundamental principle of cyclizing a 1,2-diamine with a one-carbon carbonyl source.

Historically, the most common approaches for synthesizing cyclic ureas relied on a few key classes of carbonylating agents, each with distinct advantages and critical drawbacks that spurred further innovation.[1][8]

The Phosgene Era: Efficiency at a High Cost

For much of the 20th century, the reaction of diamines with the highly reactive and exceedingly toxic gas, phosgene (COCl₂), was a dominant method.[9][10]

  • Causality of Experimental Choice: Phosgene's high electrophilicity makes it exceptionally reactive toward nucleophiles like amines. The reaction proceeds rapidly, often at low temperatures, through an isocyanate intermediate which then undergoes intramolecular cyclization. This reactivity made it a reliable choice for achieving high yields.

  • Inherent Drawbacks: The extreme toxicity of phosgene presents significant handling and safety challenges. Furthermore, the reaction generates two equivalents of hydrochloric acid (HCl), which must be neutralized with a base, leading to stoichiometric salt waste and complicating purification.[9] The development of safer alternatives, such as the solid phosgene equivalent triphosgene, mitigated some handling risks but did not eliminate the fundamental issues of toxicity and waste generation.

The Rise of Non-Phosgene Reagents

The significant hazards associated with phosgene drove the development of safer, more practical synthetic routes. These methods form the basis of many modern laboratory and industrial preparations.

A landmark advancement was the direct condensation of a diamine with urea. This method proved to be a highly satisfactory route to ethyleneurea, capable of producing yields of 98% or better at atmospheric pressure.[11]

  • Causality of Experimental Choice: Urea is an ideal carbonyl source—it is inexpensive, stable, non-toxic, and readily available. The reaction proceeds by the nucleophilic attack of the diamine on a urea carbonyl, followed by an intramolecular cyclization that eliminates two molecules of ammonia. Early attempts at this reaction reported poor yields (less than 10%) because the crucial role of water as a reaction moderator was not understood.[11] The presence of water helps to control the reaction, preventing the rapid self-condensation of urea into biuret and other polyureas.[11]

The use of carbon dioxide as a C1 building block represents one of the most attractive and environmentally benign routes to cyclic ureas.[12] It is an abundant, non-toxic, and renewable feedstock.

  • Causality of Experimental Choice: The direct reaction of CO₂ with diamines is a green chemistry ideal. However, CO₂ is a relatively low-energy, stable molecule, meaning these reactions often require forcing conditions, such as high temperatures (e.g., 150 °C) and pressures (e.g., 6 MPa), to proceed without a catalyst.[8] This has led to extensive research into catalytic systems that can facilitate the reaction under milder conditions.

Modern Synthetic Methodologies: The Catalytic Revolution

Contemporary research focuses on developing catalytic systems that improve the efficiency, selectivity, and sustainability of cyclic urea synthesis.

Heterogeneous Catalysis with Metal Oxides

Cerium oxide (CeO₂) has emerged as a highly effective and reusable heterogeneous catalyst for the direct synthesis of cyclic ureas from CO₂ and diamines.[13] This system allows the reaction to proceed efficiently even at low CO₂ pressures.[13]

  • Mechanistic Insight: The proposed mechanism involves the activation of both reactants on the CeO₂ surface:

    • The diamine and CO₂ adsorb onto the catalyst surface, forming carbamic acid and carbamate species.

    • The free amino group of an adsorbed diamine molecule performs a nucleophilic attack on the activated carbamate.

    • Intramolecular cyclization occurs, releasing the cyclic urea product and regenerating the active sites on the CeO₂ catalyst.[13]

Homogeneous Catalysis

Palladium-catalyzed oxidative carbonylation of diamines using carbon monoxide (CO) and an oxidant (like air) is another powerful method for forming both five- and six-membered cyclic ureas.[14] While this avoids phosgene, it still requires the handling of toxic CO gas. More recent developments include organocatalytic approaches, such as the use of bicyclic guanidines to catalyze the fixation of CO₂ into cyclic ureas under milder, solvent-free conditions.[1]

Key Experimental Protocol: Synthesis of 2-Imidazolidinone (Ethyleneurea) from Urea and Ethylenediamine

This protocol is based on the highly efficient, atmospheric pressure method that leverages the moderating effect of water.[11] It is a robust and self-validating system for laboratory-scale synthesis.

Materials & Reagents:

  • Urea (60.0 g, 1.0 mole)

  • Ethylenediamine (68% aqueous solution, 88.2 g, containing 60.0 g, 1.0 mole of ethylenediamine)

  • Round-bottom flask (500 mL)

  • Heating mantle with stirrer

  • Distillation apparatus (short path)

  • Receiving flask

Step-by-Step Methodology:

  • Reaction Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, a heating mantle, and a short-path distillation head connected to a receiving flask.

  • Charging Reagents: Combine 60.0 g (1.0 mole) of urea and 88.2 g of 68% aqueous ethylenediamine in the flask. The presence of water is critical to moderate the initial reaction and prevent excessive formation of polyureas.[11]

  • Initial Heating & Reflux: Begin stirring and gently heat the mixture. The solids will dissolve, and the solution will begin to reflux at approximately 115-120 °C. During this phase, ammonia gas, liberated from the reaction, will begin to evolve.

  • Controlled Distillation: Slowly increase the temperature over 2-3 hours to allow for the gradual removal of water by distillation. The head temperature should be maintained around 100 °C. The rate of heating is a key parameter; too rapid heating can lead to side reactions and reduced yield.

  • Temperature Ramp to Drive Cyclization: Once most of the water has been removed, the reaction temperature will begin to rise. Continue to heat the mixture up to 200-230 °C. Vigorous evolution of ammonia will occur during this stage as the intermediate cyclizes to form ethyleneurea.

  • Reaction Completion: Hold the temperature at 200-230 °C for approximately 1 hour, or until the evolution of ammonia subsides. The reaction is nearly complete at this point.

  • Product Isolation: Allow the reaction mixture to cool slightly. The molten product can be poured into a crystallization dish to solidify. The resulting crude ethyleneurea is typically of high purity.

  • Purification (Optional): For analytical-grade material, the product can be recrystallized from a suitable solvent like isopropanol.

Expected Yield: 95-98%

Visualization of Synthetic Pathways

The following diagrams illustrate the core concepts of cyclic urea synthesis.

General Synthetic Workflow

This diagram shows the fundamental transformation of a diamine and a carbonyl source into a cyclic urea.

G cluster_reactants Reactants Diamine 1,2-Diamine Product Cyclic Urea Diamine->Product Cyclization Carbonyl Carbonyl Source (Urea, CO₂, Phosgene, etc.) Carbonyl->Product Waste Byproducts (NH₃, H₂O, HCl, etc.) Product->Waste

Caption: Generalized workflow for cyclic urea synthesis.

Proposed Mechanism for Urea-Diaminolysis

This diagram outlines the key steps in the reaction between ethylenediamine and urea.

G Reactants Ethylenediamine + Urea Step1 Nucleophilic Attack (Amine on Carbonyl) Reactants->Step1 Intermediate Acyclic Adduct Intermediate Step1->Intermediate Forms adduct Step2 Intramolecular Cyclization (-NH₃) Intermediate->Step2 Product 2-Imidazolidinone (Ethyleneurea) Step2->Product Ring closure Ammonia Ammonia (2 eq.) Step2->Ammonia

Caption: Key mechanistic steps for the synthesis from urea.

Conclusion and Future Outlook

The historical synthesis of cyclic ureas is a compelling narrative of chemical innovation, reflecting a continuous movement toward safer and more sustainable practices. The journey from hazardous phosgene-based methods to the elegant, atom-economical use of CO₂ catalyzed by reusable materials like CeO₂ highlights the field's progress. Future advancements will likely focus on discovering novel, highly active catalysts (both heterogeneous and organocatalytic) that can operate under even milder, solvent-free conditions, further enhancing the green credentials of these vital chemical building blocks. The development of bio-based routes, starting from renewable feedstocks, also represents a promising frontier for the sustainable production of cyclic ureas and their derivatives.[15]

References

Methodological & Application

Application Notes and Protocols for Chemical Cross-Linking Mass Spectrometry (XL-MS) in Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

Acknowledgment of Topic and Strategic Pivot to Ensure Scientific Integrity

Initial Topic: Applications of 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one in proteomics.

Senior Application Scientist's Note:

Upon conducting a comprehensive literature and database review, it has been determined that there is a notable absence of established and validated applications for the specific compound, this compound, within the field of proteomics. While one supplier lists it as a specialty chemical for proteomics research, there is no corroborating evidence in peer-reviewed literature or application notes to detail its use.[1] The synonym "Dimethylimidazolidinone" (DMI) is identified as a polar aprotic solvent, but not as a reactive reagent for protein modification in proteomics workflows.[2][3][4]

To uphold the principles of scientific integrity and provide a valuable, actionable guide for researchers, a strategic pivot has been made. This document will instead focus on a cornerstone technique in proteomics that aligns with the likely intent of the original query: the use of chemical cross-linking agents for the study of protein-protein interactions by mass spectrometry. This area is rich with established protocols and foundational knowledge crucial for researchers, scientists, and drug development professionals.

The following guide will provide in-depth application notes and protocols for commonly used amine-reactive homobifunctional cross-linkers, such as Disuccinimidyl suberate (DSS) and its water-soluble analog Bis(sulfosuccinimidyl)suberate (BS3), as well as an introduction to advanced MS-cleavable cross-linkers. This approach ensures that the provided information is accurate, reproducible, and directly applicable to current proteomics research.

I. Introduction to Chemical Cross-Linking for Protein-Protein Interaction Analysis

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes.[5] Mapping these interactions provides critical insights into biological pathways, disease mechanisms, and potential therapeutic targets.[6] Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to identify and characterize PPIs, providing spatial constraints to elucidate the architecture of protein complexes.[7][8]

The core principle of XL-MS involves the use of a chemical cross-linker, a molecule with two or more reactive groups, to form covalent bonds between amino acid residues of interacting proteins that are in close proximity.[7] Following cross-linking, the protein complexes are digested into peptides, and the resulting cross-linked peptides are identified by mass spectrometry. This identification provides direct evidence of which proteins were interacting and, in many cases, which specific regions were in close contact.

II. The Chemistry of Amine-Reactive Cross-Linkers: DSS and BS3

Among the most widely used cross-linkers are homobifunctional N-hydroxysuccinimide (NHS) esters, such as Disuccinimidyl suberate (DSS) and Bis(sulfosuccinimidyl)suberate (BS3).[9][10] These reagents are particularly popular due to their specificity for primary amines, which are readily available on the N-terminus of proteins and the side chain of lysine residues.

  • Disuccinimidyl suberate (DSS): A water-insoluble, membrane-permeable cross-linker, making it suitable for intracellular cross-linking.[10][11][12][13] It must be dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.[10]

  • Bis(sulfosuccinimidyl)suberate (BS3): The water-soluble analog of DSS, due to the presence of sulfonate groups.[14] This property makes it ideal for cross-linking cell-surface proteins as it is membrane-impermeable.[10][14]

The reaction mechanism involves the NHS ester reacting with a primary amine to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. The spacer arm of both DSS and BS3 is an 8-atom chain, which provides a fixed distance constraint for structural modeling.

III. Experimental Design and Workflow for In Vitro Cross-Linking

A typical XL-MS workflow for studying purified protein complexes involves several key stages, from sample preparation to data analysis.

XL_MS_Workflow cluster_prep Sample Preparation cluster_reaction Cross-Linking Reaction cluster_ms Mass Spectrometry cluster_analysis Data Analysis Protein_Complex Purified Protein Complex Reaction Incubation & Quenching Protein_Complex->Reaction Crosslinker Cross-linker (DSS or BS3) Crosslinker->Reaction Digestion Proteolytic Digestion Reaction->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Database_Search Database Search LC_MS->Database_Search Validation Cross-link Validation Database_Search->Validation Modeling Structural Modeling Validation->Modeling

Caption: General workflow for in vitro chemical cross-linking mass spectrometry.

Protocol 1: In Vitro Cross-Linking of a Purified Protein Complex with DSS/BS3

A. Materials:

  • Purified protein complex in a suitable buffer (e.g., HEPES, PBS), pH 7.2-8.0. Avoid buffers containing primary amines (e.g., Tris, glycine).

  • DSS (Thermo Scientific™, Cat. No. 21555) or BS3 (Thermo Scientific™, Cat. No. 21580).

  • Anhydrous Dimethyl sulfoxide (DMSO) for DSS.

  • Quenching buffer: 1 M Tris-HCl, pH 7.5.

  • Denaturing buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5.

  • Reducing agent: 10 mM Dithiothreitol (DTT).

  • Alkylating agent: 55 mM Iodoacetamide (IAA).

  • Trypsin (mass spectrometry grade).

  • Formic acid.

  • C18 solid-phase extraction (SPE) cartridges.

B. Procedure:

  • Sample Preparation:

    • Prepare the purified protein complex at a concentration of 0.1-2 mg/mL in an amine-free buffer.

    • Equilibrate the DSS or BS3 vial to room temperature before opening to prevent moisture condensation.[10]

  • Cross-linker Preparation:

    • For DSS: Immediately before use, dissolve DSS in DMSO to a final concentration of 25 mM.

    • For BS3: Immediately before use, dissolve BS3 in reaction buffer to a final concentration of 25 mM.

  • Cross-Linking Reaction:

    • Add the cross-linker solution to the protein sample to achieve a final concentration typically ranging from 0.25 to 2 mM. The optimal concentration should be determined empirically. A 20- to 50-fold molar excess of the cross-linker over the protein is a common starting point for samples with concentrations less than 5 mg/mL.[10]

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris-HCl.[10]

    • Incubate for 15 minutes at room temperature.

  • Sample Preparation for Mass Spectrometry:

    • Denature the cross-linked protein by adding denaturing buffer.

    • Reduce disulfide bonds by adding DTT and incubating for 30 minutes at 37°C.

    • Alkylate cysteine residues by adding IAA and incubating for 30 minutes at room temperature in the dark.

    • Dilute the sample with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the digest with formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.

    • Dry the eluted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable buffer for LC-MS/MS analysis.

    • Analyze the peptide mixture using a high-resolution mass spectrometer.

IV. Advancements in Cross-Linking Technology: MS-Cleavable Cross-Linkers

A significant challenge in XL-MS is the confident identification of cross-linked peptides from complex spectra. The development of MS-cleavable cross-linkers has greatly simplified this process.[15][16][17][18] These reagents contain a linker that is stable during the biochemical steps but can be fragmented in the mass spectrometer during collision-induced dissociation (CID).

This cleavage separates the two cross-linked peptides, allowing for their individual sequencing and more straightforward identification. An example is the family of sulfoxide-containing cross-linkers, where the C-S bonds adjacent to the sulfoxide are preferentially cleaved.

MS_Cleavable_Workflow cluster_ms MS Analysis cluster_analysis Data Analysis MS1 MS1: Detect Cross-linked Peptide MS2 MS2 (CID): Cleave Linker MS1->MS2 Fragments Generate Signature Fragment Pairs MS2->Fragments MS3 MS3: Sequence Individual Peptides Fragments->MS3 Search Simplified Database Search MS3->Search Identification Confident Identification Search->Identification

Caption: Simplified MS workflow with MS-cleavable cross-linkers.

V. Data Analysis and Interpretation

The analysis of XL-MS data requires specialized software capable of identifying cross-linked peptides from complex MS/MS spectra. These programs search the spectra against a protein sequence database, considering all possible intra- and inter-protein linkages. The output is a list of identified cross-linked peptides, which can then be mapped onto protein sequences or structures to provide distance constraints.

Table 1: Comparison of Cross-Linking Reagents

FeatureDSSBS3MS-Cleavable Cross-linkers
Solubility Water-insolubleWater-solubleVariable
Membrane Permeability PermeableImpermeableVariable
Reactive Groups Homobifunctional NHS esterHomobifunctional NHS esterOften homobifunctional NHS ester
Target Residues Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Typically primary amines
MS Analysis Complex MS/MS spectraComplex MS/MS spectraSimplified analysis via linker cleavage
Primary Application Intracellular cross-linkingCell-surface cross-linkingGeneral PPI studies with improved identification

VI. Conclusion

Chemical cross-linking mass spectrometry is an indispensable tool in modern proteomics for the investigation of protein-protein interactions and the structural elucidation of protein complexes. While the initially requested compound, this compound, does not have a documented application in this context, the principles and protocols outlined here for established cross-linkers like DSS and BS3 provide a robust foundation for researchers entering this field. The continuous development of new reagents, such as MS-cleavable cross-linkers, further enhances the power and accessibility of this technique, promising deeper insights into the intricate molecular machinery of the cell.

References

Application Notes and Protocols: 4,5-Dimethyl-1,3-dihydro-2H-imidazol-2-one Derived N-Heterocyclic Carbenes in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Saturated N-Heterocyclic Carbenes in Catalysis

N-Heterocyclic carbenes (NHCs) have revolutionized the field of homogeneous catalysis, largely supplanting traditional phosphine ligands in a multitude of transformations due to their strong σ-donating properties and exceptional thermal stability.[1][2] Among the diverse family of NHCs, those derived from 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one, belonging to the class of saturated imidazolin-2-ylidenes, offer a unique combination of steric and electronic properties. The presence of methyl groups on the backbone of the NHC ligand can significantly influence the catalytic activity and stability of the corresponding metal complexes. These methyl groups provide increased electron donation to the metal center, which can facilitate key steps in catalytic cycles, such as oxidative addition.[3] Furthermore, the steric bulk of these substituents can promote reductive elimination, the final product-forming step in many cross-coupling reactions.

This technical guide provides a comprehensive overview of the synthesis of NHC precursors derived from this compound, the preparation of their palladium(II) complexes, and detailed protocols for their application in Suzuki-Miyaura and Heck cross-coupling reactions. The causality behind experimental choices, self-validating system designs, and authoritative grounding are emphasized to provide researchers, scientists, and drug development professionals with a robust resource for utilizing these powerful catalytic tools.

Synthesis of the N-Heterocyclic Carbene Precursor: 1,3-Dimesityl-4,5-dimethyl-1H-imidazol-3-ium chloride

While direct N,N'-dialkylation of this compound presents a synthetic challenge, a reliable and scalable route to a closely related and highly relevant NHC precursor, 1,3-dimesityl-4,5-dimethyl-1H-imidazol-3-ium chloride, has been established. This precursor serves as an excellent model for understanding the catalytic potential of NHCs with methylated backbones. The synthesis proceeds in two main steps, starting from commercially available reagents.

Protocol 1: Synthesis of 1,3-Dimesityl-4,5-dimethyl-1H-imidazol-3-ium chloride

Step 1: Synthesis of N,N'-Dimesitylethanediimine

  • In a round-bottom flask, dissolve 2,4,6-trimethylaniline (2.0 equivalents) in methanol.

  • To this solution, add a 40% aqueous solution of glyoxal (1.0 equivalent) and a catalytic amount of formic acid.

  • Stir the mixture at room temperature. A yellow precipitate will form over time.

  • After complete precipitation, filter the solid and wash with cold methanol until the filtrate is colorless.

  • Dry the yellow solid under vacuum to yield N,N'-dimesitylethanediimine.

Step 2: Cyclization to 1,3-Dimesityl-4,5-dimethyl-1H-imidazol-3-ium chloride [4][5]

  • Suspend the N,N'-dimesitylethanediimine (1.0 equivalent) and paraformaldehyde (1.0-1.3 equivalents) in ethyl acetate in a round-bottom flask.

  • Heat the mixture to 70 °C with vigorous stirring.

  • Prepare a solution of chlorotrimethylsilane (TMSCl, 1.0 equivalent) in ethyl acetate and add it dropwise to the heated suspension over approximately 45 minutes.

  • Continue to stir the resulting yellow suspension at 70 °C for 2 hours.

  • Cool the reaction mixture to room temperature and collect the precipitate by filtration.

  • Wash the solid with ethyl acetate and dry under vacuum to afford 1,3-dimesityl-4,5-dimethyl-1H-imidazol-3-ium chloride as a white to off-white powder.

Synthesis of the Palladium-NHC Precatalyst

The palladium(II)-NHC complex can be readily synthesized from the imidazolium salt precursor. These precatalysts are often air- and moisture-stable, making them convenient to handle in a standard laboratory setting.

Protocol 2: Synthesis of Chloro[1,3-dimesityl-4,5-dimethylimidazol-2-ylidene] (aniline)palladium(II)
  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1,3-dimesityl-4,5-dimethyl-1H-imidazol-3-ium chloride (1.0 equivalent), palladium(II) chloride (1.0 equivalent), and potassium carbonate (2.2 equivalents).

  • Add anhydrous aniline as the solvent.

  • Heat the reaction mixture to 100-110 °C and stir for 12-16 hours.

  • Cool the mixture to room temperature and dilute with dichloromethane (DCM).

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired palladium-NHC complex as a stable solid.

Application in Catalysis: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[6] Palladium-NHC complexes derived from 4,5-dimethyl-substituted imidazoles are highly effective catalysts for this transformation, even with challenging substrates such as aryl chlorides.

Catalytic Performance in Suzuki-Miyaura Coupling
EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-ChlorotoluenePhenylboronic acid1.0Cs₂CO₃Dioxane801296[6]
24-BromoacetophenonePhenylboronic acid0.5K₃PO₄Toluene/H₂O1004>95[7]
31-Bromo-4-methoxybenzene4-Methylphenylboronic acid1.0K₂CO₃Toluene/H₂O110692[3]
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
  • In a flame-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), and the palladium-NHC catalyst (0.5-2.0 mol%).

  • Add the desired solvent (e.g., toluene, dioxane, or a mixture with water, 3-5 mL).

  • Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Application in Catalysis: Heck-Mizoroki Cross-Coupling

The Heck-Mizoroki reaction is a fundamental transformation for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[8][9] The use of robust palladium-NHC catalysts allows for the efficient coupling of a wide range of substrates, including less reactive aryl chlorides.[1]

Catalytic Performance in Heck-Mizoroki Coupling
EntryAryl HalideAlkeneCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Bromotoluenen-Butyl acrylate1.0K₂CO₃DMAc12012>95[10]
24-IodoanisoleStyrene0.5Et₃NDMF100894[11]
34-Chloroacetophenonen-Butyl acrylate2.0Cs₂CO₃Dioxane1302488[1]
Protocol 4: General Procedure for Heck-Mizoroki Cross-Coupling
  • In a flame-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), the palladium-NHC catalyst (1.0-2.0 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the solvent (e.g., DMAc, DMF, or dioxane, 3-5 mL) followed by the alkene (1.2 mmol).

  • Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a short pad of silica gel, washing with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanistic Considerations: The Role of the 4,5-Dimethyl Substituents

The catalytic cycle of palladium-catalyzed cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or migratory insertion (for Heck), and reductive elimination. The electronic and steric properties of the NHC ligand play a crucial role in each of these steps.

The 4,5-dimethyl substituents on the imidazole backbone of the NHC ligand increase its electron-donating ability compared to unsaturated analogues. This enhanced σ-donation enriches the electron density at the palladium center, which in turn facilitates the oxidative addition of the aryl halide to the Pd(0) species. This is particularly beneficial for the activation of less reactive C-Cl bonds.

Furthermore, the steric bulk of the N-aryl groups (e.g., mesityl) in conjunction with the backbone methyl groups can influence the rate of reductive elimination. This steric pressure can promote the final C-C bond-forming step, leading to faster catalyst turnover.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L Pd(0)-NHC OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-X RPdX(L) R-Pd(II)-X(NHC) OxAdd->RPdX(L) Transmetalation Transmetalation RPdX(L)->Transmetalation R'-B(OR)₂ RPdR'(L) R-Pd(II)-R'(NHC) Transmetalation->RPdR'(L) Base RedElim Reductive Elimination RPdR'(L)->RedElim RedElim->Pd(0)L Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Mizoroki_Catalytic_Cycle Pd(0)L Pd(0)-NHC OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-X RPdX(L) Ar-Pd(II)-X(NHC) OxAdd->RPdX(L) Coordination Alkene Coordination RPdX(L)->Coordination Alkene MigratoryInsertion Migratory Insertion Coordination->MigratoryInsertion Intermediate Intermediate MigratoryInsertion->Intermediate BetaHydrideElim β-Hydride Elimination Intermediate->BetaHydrideElim BetaHydrideElim->Pd(0)L Base Product Product BetaHydrideElim->Product

Caption: Generalized catalytic cycle for the Heck-Mizoroki cross-coupling reaction.

Conclusion

N-Heterocyclic carbene ligands derived from this compound represent a class of powerful ligands for palladium-catalyzed cross-coupling reactions. The methylated backbone enhances the electron-donating properties of the NHC, leading to highly active and stable catalysts. The protocols and data presented herein provide a solid foundation for researchers to explore the utility of these ligands in a variety of synthetic applications, from fundamental academic research to the development of novel pharmaceuticals and functional materials. The continued exploration of structurally diverse NHC ligands will undoubtedly lead to further advancements in the field of catalysis.

References

Application Notes & Protocols: A Guide to the Synthesis of Imidazo[2,1-b]thiadiazole Derivatives

Application Notes & Protocols: A Guide to the Synthesis of Imidazo[2,1-b][1][2][3]thiadiazole Derivatives

Introduction: The Significance of the Imidazo[2,1-b][1][2][3]thiadiazole Scaffold

The fusion of imidazole and 1,3,4-thiadiazole rings creates the imidazo[2,1-b][1][2][3]thiadiazole scaffold, a heterocyclic system of significant interest in medicinal chemistry.[2][4] This privileged structure is an isostere of the biologically active imidazothiazole core, where a nitrogen atom replaces a methine group, often leading to distinct and potent pharmacological profiles.[4] Derivatives of this scaffold have been extensively investigated and have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antitubercular properties.[4][5][6][7]

The versatility of this core lies in the accessibility of its C-2, C-5, and C-6 positions for substitution, allowing for the fine-tuning of its physicochemical properties and biological targets.[8] This guide provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for the synthesis of these valuable compounds, focusing on the most robust and widely adopted methodologies. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for reproducible success.

Dominant Synthetic Strategy: The Hantzsch-Type Condensation

The most prevalent and reliable route to 2,6-disubstituted imidazo[2,1-b][1][2][3]thiadiazoles is a two-step process analogous to the Hantzsch thiazole synthesis.[2][3][5] This strategy involves the initial synthesis of a 2-amino-5-substituted-1,3,4-thiadiazole intermediate, which is subsequently cyclized with an α-haloketone.

Diagram of the Hantzsch-Type Synthesis Workflow

Hantzsch_WorkflowStartSubstitutedCarboxylic Acid +ThiosemicarbazideStep1Step 1: Cyclization(e.g., POCl₃, Reflux)Start->Step1Intermediate2-Amino-5-substituted-1,3,4-thiadiazoleStep1->IntermediateStep2Step 2: Condensation & Cyclization(Dry Ethanol, Reflux)Intermediate->Step2Reagent2Substitutedα-Haloketone(e.g., Phenacyl Bromide)Reagent2->Step2ProductFinal Imidazo[2,1-b][1,3,4]thiadiazoleDerivativeStep2->Product

Caption: Workflow for the two-step synthesis of imidazo[2,1-b][1][2][3]thiadiazoles.

Protocol Part A: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole Intermediate

Principle: This foundational step involves the acid-catalyzed cyclodehydration of a substituted carboxylic acid with thiosemicarbazide. Phosphorus oxychloride (POCl₃) is an exceptionally effective reagent for this transformation, serving as both a solvent and a powerful dehydrating agent to drive the reaction to completion.[2][5]

Materials and Reagents:

  • Substituted aromatic carboxylic acid (1.0 eq)

  • Thiosemicarbazide (1.1 eq)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice / Cold water

  • 50% Sodium Hydroxide (NaOH) solution or Sodium Carbonate (Na₂CO₃) solution

  • Ethanol (for recrystallization)

Step-by-Step Methodology:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride guard tube.

  • Reagent Addition: To the flask, add the substituted carboxylic acid (1.0 eq) and thiosemicarbazide (1.1 eq). Carefully add phosphorus oxychloride (approx. 10 mL per 0.05 mol of carboxylic acid) in portions, as the initial reaction can be exothermic.

  • Reflux: Gently heat the reaction mixture to reflux (the boiling point of POCl₃ is ~105 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

  • Neutralization: Once the excess POCl₃ has been hydrolyzed, neutralize the acidic solution by the dropwise addition of a 50% NaOH or saturated Na₂CO₃ solution until the pH is approximately 8. This step is crucial as it deprotonates the amine, causing the product to precipitate out of the solution.

  • Isolation & Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts. Dry the crude product and recrystallize from a suitable solvent, such as ethanol, to yield the pure 2-amino-5-substituted-1,3,4-thiadiazole.[2]

Protocol Part B: Cyclization to Imidazo[2,1-b][1][2][3]thiadiazole

Principle: This is the key ring-forming step. The endocyclic nitrogen of the 2-aminothiadiazole acts as a nucleophile, attacking the electrophilic α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic fused-ring system.[3][4] The reaction is typically performed in refluxing ethanol, which effectively dissolves the reactants without interfering with the reaction pathway.[5][9]

Materials and Reagents:

  • 2-Amino-5-substituted-1,3,4-thiadiazole (1.0 eq)

  • Substituted α-bromoacetophenone (phenacyl bromide) (1.0 eq)

  • Dry Ethanol

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve equimolar quantities of the 2-amino-5-substituted-1,3,4-thiadiazole and the appropriate substituted phenacyl bromide in dry ethanol.[2]

  • Reflux: Heat the mixture to reflux for 4-18 hours. The reaction progress can be monitored by TLC.[2][5] As the reaction proceeds, the hydrobromide salt of the product may begin to precipitate.

  • Isolation of Intermediate Salt: Cool the reaction mixture to room temperature. The solid hydrobromide salt that separates is collected by filtration.[9]

  • Neutralization: Suspend the collected hydrobromide salt in water and neutralize by adding a saturated aqueous solution of sodium carbonate until the mixture is basic (pH ~8-9). This converts the salt to the free base form of the final product.[2][9]

  • Final Isolation and Purification: Filter the resulting solid, wash thoroughly with water to remove any remaining salts, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or acetone) to obtain the purified imidazo[2,1-b][1][2][3]thiadiazole derivative.[2][10]

Reaction Mechanism

Caption: General mechanism for the synthesis of imidazo[2,1-b][1][2][3]thiadiazoles.

Alternative Strategy: One-Pot, Three-Component Reaction (3-CR)

For rapid library synthesis and improved atom economy, multi-component reactions (MCRs) offer a powerful alternative. One-pot procedures combining an amino-heterocycle, an aldehyde, and an isocyanide can generate complex imidazo-fused systems efficiently.[1]

Principle: This approach involves the condensation of 4-phenylthiazol-2-amine, an aromatic aldehyde, and an isocyanide, often catalyzed by a Lewis acid like FeCl₃ or ZnCl₂, which are crucial for the reaction to proceed.[1]

Protocol for a Three-Component Synthesis

Materials and Reagents:

  • 4-Phenylthiazol-2-amine (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.0 eq)

  • Iron(III) chloride (FeCl₃) or Zinc Chloride (ZnCl₂) (catalytic amount)

  • Ethanol

Step-by-Step Methodology:

  • Reaction Setup: In a flask, combine 4-phenylthiazol-2-amine, the aromatic aldehyde, the isocyanide, and a catalytic amount of FeCl₃ or ZnCl₂ in ethanol.

  • Reaction: Stir the mixture at a moderately elevated temperature (e.g., 50 °C) for several hours until the reaction is complete as monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product may precipitate directly or can be obtained after removal of the solvent under reduced pressure.

  • Purification: The crude product is then purified, typically by recrystallization from ethanol or column chromatography, to yield the desired imidazo[2,1-b]thiazole derivative.[1]

Characterization and Data Analysis

Confirmation of the synthesized structures is paramount. The following table summarizes the key analytical data used for the structural elucidation of imidazo[2,1-b][1][2][3]thiadiazole derivatives.

Analytical Technique Key Feature / Signal Typical Range / Observation Reference
¹H NMR Singlet for the C-5 protonδ 7.89–8.93 ppm[5]
¹³C NMR Signal for the C-5 carbonδ 100.25–116.28 ppm[5]
IR Spectroscopy Disappearance of N-H stretchesAbsence of bands around 3100-3500 cm⁻¹ from the starting 2-aminothiadiazole.[3]
C-H stretching (aromatic)2922–3125 cm⁻¹[5]
Mass Spectrometry Molecular Ion Peak (M⁺)Corresponds to the calculated molecular weight of the target compound.[5]
Melting Point Sharp melting pointIndicates the purity of the synthesized compound.[5]

Conclusion and Future Outlook

The synthetic protocols detailed herein provide robust and reproducible pathways to the valuable imidazo[2,1-b][1][2][3]thiadiazole scaffold. The classical Hantzsch-type condensation remains the workhorse method, offering reliability and scalability. For diversity-oriented synthesis, three-component reactions present an efficient and elegant alternative. The advancements in the synthesis of these derivatives continue to fuel their exploration in drug discovery.[6] Further structural modifications, particularly at the C-2, C-5, and C-6 positions, hold significant promise for the development of novel therapeutics with enhanced efficacy and selectivity against a wide range of diseases.[8]

large-scale synthesis and purification of 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Large-Scale Synthesis and Purification of 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one

Authored by: A Senior Application Scientist

Introduction

This compound, also known as dimethyl-ethylene urea, is a significant heterocyclic compound. With the molecular formula C₅H₈N₂O and a molecular weight of 112.13 g/mol [1], this molecule serves as a valuable building block in the synthesis of more complex chemical entities and has applications in proteomics research[1]. Its structure, featuring a cyclic urea core, imparts specific chemical properties that are of interest to researchers in medicinal chemistry and materials science.

This document provides a comprehensive guide for the large-scale synthesis and subsequent purification of this compound, designed for researchers, chemists, and professionals in drug development. The protocols described herein are developed with considerations for scalability, efficiency, and safety.

I. Synthetic Strategy and Rationale

The synthesis of cyclic ureas, such as this compound, is most commonly and efficiently achieved through the condensation reaction of a 1,2-diamine with a carbonyl source. For the target molecule, the logical precursors are 2,3-diaminobutane and urea.

Chosen Synthetic Route: Condensation of 2,3-Diaminobutane with Urea.

Rationale:

  • Atom Economy: This route is highly atom-economical, with ammonia as the primary byproduct, which is easily removed.

  • Safety and Reagent Availability: 2,3-diaminobutane and urea are commercially available and pose significantly lower handling risks compared to alternatives like phosgene[2].

  • Scalability: The reaction conditions are straightforward and do not require specialized high-pressure equipment, making it amenable to large-scale industrial production.

  • Reaction Mechanism: The synthesis proceeds via a two-step mechanism. Initially, one amino group of the 2,3-diaminobutane attacks a carbonyl carbon of urea, leading to the elimination of ammonia and the formation of a ureido intermediate. Subsequently, an intramolecular cyclization occurs where the second amino group attacks the same carbonyl carbon, eliminating a second molecule of ammonia to form the stable five-membered imidazol-2-one ring.

Visualizing the Synthesis

Caption: Reaction of 2,3-diaminobutane with urea.

II. Detailed Protocol for Large-Scale Synthesis

This protocol is designed for a nominal 100g scale of the final product. Adjustments can be made based on equipment and desired yield.

Materials and Equipment
  • 2,3-Diaminobutane (mixture of diastereomers is acceptable)

  • Urea (reagent grade)

  • High-boiling point solvent (e.g., xylene or sulfolane)

  • 5L three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Gas outlet/scrubber (for ammonia)

  • Large Buchner funnel and vacuum flask

Experimental Workflow: Synthesis

G start Start setup Assemble 5L reactor with mechanical stirrer, condenser, and gas outlet to a scrubber. start->setup charge Charge reactor with 2,3-Diaminobutane (1.0 eq) and Urea (1.1 eq) in Xylene. setup->charge heat Heat mixture to 130-140°C with vigorous stirring. charge->heat react Maintain temperature for 8-12 hours. Monitor ammonia evolution. heat->react cool Cool reaction mixture to room temperature. Product precipitates. react->cool filter Filter the solid precipitate using a Buchner funnel. cool->filter wash Wash the crude solid with cold solvent (e.g., ethanol or acetone). filter->wash dry Dry the crude product under vacuum. wash->dry end Proceed to Purification dry->end

Caption: Workflow for the synthesis of the crude product.

Step-by-Step Synthesis Procedure
  • Reactor Setup: Assemble a 5L three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a gas outlet connected to an acid trap (e.g., a bubbler with dilute HCl) to neutralize the evolved ammonia.

  • Charging Reagents: To the flask, add 2,3-diaminobutane (88.15 g, 1.0 mol) and urea (66.07 g, 1.1 mol). Add a high-boiling solvent such as xylene (1 L) to facilitate mixing and heat transfer.

  • Reaction: Begin vigorous stirring and heat the mixture to 130-140°C. You will observe the evolution of ammonia gas, which should be safely neutralized in the acid trap.

  • Monitoring: Maintain the reaction at this temperature for 8-12 hours. The reaction is considered complete when the evolution of ammonia ceases. Progress can also be monitored by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature. The product, which has limited solubility in xylene at lower temperatures, will precipitate as a solid.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a large Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold ethanol or acetone to remove residual solvent and unreacted starting materials.

  • Drying: Dry the crude solid in a vacuum oven at 50-60°C until a constant weight is achieved. The expected yield of crude product is typically in the range of 70-85%.

ParameterValue
2,3-Diaminobutane1.0 mol (88.15 g)
Urea1.1 mol (66.07 g)
SolventXylene (1 L)
Reaction Temperature130-140°C
Reaction Time8-12 hours
Expected Crude Yield~78-95 g (70-85%)

III. Purification Strategy and Rationale

The primary impurities in the crude product are typically unreacted starting materials, polymeric byproducts, and colored impurities. For solid organic compounds, recrystallization is a robust and scalable purification technique that relies on the difference in solubility of the desired compound and impurities in a chosen solvent at different temperatures.

Chosen Purification Method: Recrystallization.

Rationale:

  • Effectiveness: Recrystallization is highly effective at removing small amounts of impurities from a solid sample, leading to a product with high purity.

  • Scalability: The process is easily scaled from laboratory to industrial production without requiring complex instrumentation.

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures or be insoluble at high temperatures. For this compound, a mixed solvent system of ethanol and water or isopropanol is often effective.

IV. Detailed Protocol for Purification

Step-by-Step Purification Procedure
  • Solvent Selection: Based on small-scale trials, select an appropriate solvent system. A mixture of isopropanol and water is a good starting point.

  • Dissolution: Place the crude product (~100 g) in a large Erlenmeyer flask. Add the primary solvent (e.g., isopropanol, ~300-400 mL) and heat the mixture to boiling with stirring until the solid dissolves completely. If any insoluble impurities remain, they can be removed by hot filtration.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (1-2% by weight) to the hot solution and boil for a few minutes. Remove the carbon by hot filtration.

  • Crystallization: To the hot, clear solution, slowly add the anti-solvent (e.g., water) dropwise until the solution becomes slightly turbid. Re-heat to obtain a clear solution again, then remove from heat and allow it to cool slowly to room temperature. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation of Pure Crystals: Collect the formed crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent mixture. Dry the purified crystals in a vacuum oven at 60°C to a constant weight.

ParameterDescription
Purification MethodRecrystallization
Recommended Solvent SystemIsopropanol/Water or Ethanol/Water
Decolorizing Agent (optional)Activated Carbon
Expected Final Yield60-75% (based on starting diamine)
Expected Purity (by HPLC/NMR)>99%

V. Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions. Always consult the Safety Data Sheet (SDS) for each reagent before use.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.[3][4]

  • Ventilation: Conduct the synthesis in a well-ventilated fume hood to avoid inhalation of solvent vapors and the ammonia byproduct.[5]

  • Handling: Avoid contact with skin and eyes.[5][6] In case of contact, rinse immediately with plenty of water.[4] The target compound may cause skin and eye irritation.[5]

  • Fire Safety: Keep away from open flames and sparks, as organic solvents are flammable.[3][4]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[3]

VI. Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point is indicative of high purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C=O stretch of the urea).

  • Mass Spectrometry: To confirm the molecular weight.

  • HPLC: To determine the purity of the final product.

References

4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one in the synthesis of pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one in Pharmaceutical Synthesis

Authored by: A Senior Application Scientist

This document provides a detailed exploration of this compound, a versatile heterocyclic compound, and its significant role in the synthesis of modern pharmaceuticals. Tailored for researchers, medicinal chemists, and drug development professionals, this guide elucidates the core chemistry, provides field-proven protocols, and explains the causality behind key experimental choices.

Introduction: The Strategic Importance of the Imidazol-2-one Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural compounds and FDA-approved drugs.[1][2][3][4] Its unique electronic properties and ability to engage in multiple hydrogen bonding interactions make it a highly sought-after scaffold for designing enzyme inhibitors and receptor antagonists.[4] Within this class, the 1,3-dihydro-2H-imidazol-2-one (also known as an imidazolone or ethylene urea) substructure is of particular interest.

This compound, a specific derivative, serves as a crucial building block for several reasons:

  • Structural Rigidity and Vectorial Control: The cyclic urea core provides a rigid scaffold, which helps to pre-organize appended functional groups in a defined three-dimensional space. This conformational constraint is critical for optimizing binding affinity and selectivity to biological targets.

  • Hydrogen Bonding Capability: The two N-H protons and the carbonyl oxygen act as excellent hydrogen bond donors and acceptors, respectively, mimicking peptide bond interactions and enabling strong, specific binding to protein active sites.[5]

  • Metabolic Stability: The cyclic urea moiety is generally robust and resistant to metabolic degradation, contributing to improved pharmacokinetic profiles of drug candidates.

  • Precursor to N-Heterocyclic Carbenes (NHCs): Imidazolones are readily converted into their corresponding imidazolium salts, which are precursors to N-heterocyclic carbenes (NHCs). NHCs are powerful ligands for transition metals, enabling a wide range of catalytic transformations, such as cross-coupling reactions, that are fundamental to modern drug synthesis.[6][7]

This guide will detail the synthesis of the title compound and provide protocols for its subsequent elaboration into advanced pharmaceutical intermediates, underscoring its versatility and strategic value in drug discovery programs.

Part 1: Synthesis of the Core Scaffold

The most direct and efficient method for synthesizing this compound involves the cyclization of 2,3-diaminobutane with a suitable carbonylating agent. Urea is an economical and safe choice for this transformation, proceeding via a condensation reaction.

Protocol 1: Synthesis of this compound

This protocol describes the one-pot synthesis from racemic 2,3-diaminobutane and urea.

Workflow Overview:

NHC_Suzuki_Workflow cluster_A Part A: NHC Precursor Synthesis cluster_B Part B: In-situ Catalysis A1 Imidazolone A2 Reduction (e.g., H₂, Pd/C) A1->A2 A3 Imidazolidin-2-one A2->A3 A4 Alkylation (e.g., MeI) A3->A4 A5 Imidazolinium Salt (NHC Precursor) A4->A5 B1 Imidazolinium Salt B3 [Pd(0)-NHC] Active Catalyst B1->B3 Deprotonation B2 Pd(OAc)₂ + Base B2->B3 Reduction & Ligand Exchange B5 Suzuki Coupling B3->B5 Catalyzes B4 Aryl Halide + Boronic Acid B4->B5 B6 Biaryl Product B5->B6

References

Application Notes and Protocols for Reactions Involving Cyclic Ureas

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Resurgence of a Privileged Scaffold

The cyclic urea motif, a deceptively simple heterocyclic core, has garnered significant attention within the realms of medicinal chemistry, materials science, and synthetic methodology. Its unique conformational constraints and hydrogen bonding capabilities make it a privileged scaffold in the design of bioactive molecules, including potent enzyme inhibitors and therapeutic agents.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental setups for key reactions involving cyclic ureas, from their synthesis to their application as pharmacophores. The protocols detailed herein are presented not merely as a sequence of steps, but with a rationale grounded in mechanistic understanding and practical experience, ensuring both reproducibility and a deeper comprehension of the underlying chemical principles.

I. Strategic Synthesis of Cyclic Ureas: A Comparative Analysis

The construction of the cyclic urea core can be approached through several synthetic strategies, each with its own merits and considerations. The choice of method often depends on the desired substitution pattern, ring size, and the availability of starting materials. Here, we delve into two robust and contemporary methods: a green, catalytic approach utilizing carbon dioxide, and a powerful palladium-catalyzed intramolecular carboamination for the synthesis of complex bicyclic systems.

A. Green Synthesis: Cerium Oxide-Catalyzed Cyclization of Diamines with CO2

The direct utilization of carbon dioxide (CO2) as a C1 building block represents a significant advancement in sustainable chemistry. Cerium oxide (CeO2) has emerged as a highly effective and reusable heterogeneous catalyst for the synthesis of cyclic ureas from diamines and CO2, even at low CO2 pressures.[2][3]

Scientific Rationale: The catalytic cycle is believed to involve the formation of carbamic acid and carbamate species on the CeO2 surface. This is followed by the decomposition of carbamic acid to a free amino group and CO2, and a subsequent nucleophilic attack of the amino group on the surface-bound carbamate to yield the cyclic urea.[2] The choice of solvent is critical, with 2-propanol being particularly effective in promoting high selectivity.[2]

Experimental Protocol: Synthesis of Ethylene Urea from Ethylenediamine and CO2

This protocol details the synthesis of the fundamental five-membered cyclic urea, ethylene urea (2-imidazolidinone), from ethylenediamine carbamate (EDA-CA), which can be readily formed from ethylenediamine and CO2.[4]

Materials:

  • Ethylenediamine carbamate (EDA-CA)

  • Cerium oxide (CeO2), nanopowder

  • 2-Propanol, anhydrous

  • Argon gas, high purity

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer with heating plate

  • Oil bath

Procedure:

  • Catalyst Preparation: Commercially available CeO2 can be used directly. For enhanced activity, CeO2 can be prepared via methods such as co-precipitation to achieve a high surface area.[3]

  • Reaction Setup: In a 50 mL Schlenk flask equipped with a magnetic stir bar and a condenser, add CeO2 (0.1 g) and EDA-CA (1.0 mmol).

  • Solvent Addition: Add anhydrous 2-propanol (10 mL) to the flask.

  • Inert Atmosphere: Evacuate the flask and backfill with argon three times to ensure an inert atmosphere.

  • Reaction: Place the flask in a preheated oil bath at 140 °C and stir the reaction mixture vigorously for 24 hours.

  • Work-up: After cooling to room temperature, the solid catalyst is removed by filtration. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford pure ethylene urea.

  • Characterization: The product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Yield: 83%[4]

Table 1: Influence of Reaction Parameters on CeO2-Catalyzed Ethylene Urea Synthesis

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
12-Propanol1402483[4]
2Ethanol1402475[2]
3Methanol1402460[2]
4Toluene1402425[2]

Diagram 1: Proposed Mechanism for CeO2-Catalyzed Cyclic Urea Synthesis

G cluster_catalyst CeO2 Surface cluster_product Product CeO2 CeO2 Diamine H2N-(CH2)n-NH2 CarbamicAcid H2N-(CH2)n-NH-COOH (Carbamic Acid) Diamine->CarbamicAcid + CO2 CO2 CO2 Carbamate H2N-(CH2)n-NH-COO- (Carbamate) CarbamicAcid->Carbamate CyclicUrea Cyclic Urea Carbamate->CyclicUrea Intramolecular nucleophilic attack CyclicUrea->CeO2 Desorption G Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X Coord Urea Coordination OxAdd->Coord + Alkenyl Urea Aminopalladation syn-Aminopalladation Coord->Aminopalladation RedElim Reductive Elimination Aminopalladation->RedElim RedElim->Pd0 - Product Product Bicyclic Urea RedElim->Product G cluster_synthesis Library Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization LibSyn Combinatorial Synthesis of Cyclic Urea Library HTS High-Throughput Screening (e.g., FRET-based assay) LibSyn->HTS HitConf Hit Confirmation & Dose-Response HTS->HitConf Selectivity Selectivity Profiling HitConf->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR LeadOpt Lead Optimization SAR->LeadOpt ADME ADME/Tox Profiling LeadOpt->LibSyn Iterative Design LeadOpt->ADME

References

derivatization of 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Derivatization of 4,5-Dimethyl-1,3-dihydro-2H-imidazol-2-one for Advanced Biological Assays

Abstract: The this compound scaffold, a substituted cyclic urea, presents a robust and versatile starting point for the development of chemical probes and functionalized molecules for biological research. Its core structure offers chemically accessible nitrogen atoms that can be selectively modified to introduce a variety of functional handles. This guide provides a detailed exploration of the chemical principles and step-by-step protocols for the derivatization of this scaffold. We focus on strategic modifications designed to facilitate bioconjugation, fluorescent labeling, and affinity-based applications, thereby enabling researchers to leverage this molecule in a wide range of biological assays.[1][2] The protocols are designed to be self-validating, incorporating essential purification and characterization steps to ensure the integrity of the final products.

Introduction: The Rationale for Derivatization

In modern chemical biology and drug development, small molecules are frequently modified to study their interactions with biological systems.[3] The process of derivatization, or bioconjugation, involves covalently attaching a functional moiety—such as a fluorescent dye, an affinity tag like biotin, or a reactive handle for protein conjugation—to a core scaffold.[4][5] This strategy allows for:

  • Tracking and Visualization: Following the molecule's localization within cells or tissues.[6]

  • Target Identification: Identifying binding partners through affinity purification.

  • Mechanism of Action Studies: Probing molecular interactions and pathways.

  • Improving Pharmacokinetics: Modifying properties like solubility or stability.[7]

The this compound (hereafter referred to as DMEU) is an excellent candidate for such modifications. Its two secondary amine protons within the cyclic urea structure are nucleophilic and can be readily functionalized through well-established synthetic methodologies like N-alkylation and N-acylation.[8][9] This document outlines protocols to install versatile functional groups, transforming the inert DMEU scaffold into a powerful tool for biological assays.

Foundational Chemistry: N-Alkylation vs. N-Acylation

The derivatization of DMEU primarily targets the nitrogen atoms of the urea moiety. The choice between N-alkylation and N-acylation depends on the desired final functionality and the stability of the resulting bond.

  • N-Alkylation: This reaction forms a stable carbon-nitrogen bond, typically by reacting the deprotonated urea with an alkyl halide. It is ideal for introducing stable linkers or functional groups that do not require a carbonyl group adjacent to the nitrogen. The reaction often requires a base to deprotonate the N-H group, increasing its nucleophilicity.[8][10] The choice of a non-nucleophilic base is critical to prevent it from competing with the DMEU anion.

  • N-Acylation: This method introduces an acyl group by reacting DMEU with an acyl chloride or anhydride.[11] This is a highly efficient reaction for creating an amide-like bond and is particularly useful for introducing functionalities like carboxylic acids. A tertiary amine base, such as triethylamine (Et₃N), is commonly used to scavenge the HCl byproduct generated when using acyl chlorides.[9][12]

The general workflow for derivatizing the DMEU scaffold for subsequent use in biological assays is depicted below.

G cluster_0 Core Scaffold cluster_1 Derivatization Strategy cluster_2 Functionalized Intermediate cluster_3 Biological Application Scaffold 4,5-Dimethyl-1,3- dihydro-2H-imidazol-2-one (DMEU) Alkylation N-Alkylation (e.g., with Propargyl Bromide) Scaffold->Alkylation Acylation N-Acylation (e.g., with Succinic Anhydride) Scaffold->Acylation Alkyne DMEU-Alkyne (Click Chemistry Handle) Alkylation->Alkyne Carboxy DMEU-Carboxylic Acid (Amide Coupling Handle) Acylation->Carboxy Click Bioorthogonal Ligation (e.g., with Azide-Fluorophore) Alkyne->Click Conjugation Bioconjugation (e.g., to Protein Lysine Residues) Carboxy->Conjugation

Caption: General workflow for DMEU derivatization.

Derivatization Strategies and Protocols

This section provides detailed, step-by-step protocols for three key derivatization strategies. The choice of strategy depends on the intended downstream application.

StrategyFunctional Group IntroducedKey ReagentsPrimary Application
Protocol 1 Carboxylic AcidSuccinic Anhydride, DMAPAmide bond formation (Bioconjugation)
Protocol 2 Terminal AlkynePropargyl Bromide, NaHClick Chemistry (Bioorthogonal Labeling)
Protocol 3 Biotin Affinity TagBiotin-PEG₄-NHS EsterAffinity-based pulldown, Detection
Protocol 1: Introduction of a Carboxylic Acid Handle via N-Acylation

Rationale: A terminal carboxylic acid is a highly versatile functional group. It enables covalent conjugation to primary amines, such as the side chain of lysine residues in proteins, using standard carbodiimide coupling chemistry (e.g., EDC, NHS).[13] This protocol uses succinic anhydride to introduce a four-carbon linker terminating in a carboxyl group.

Caption: N-Acylation of DMEU with succinic anhydride.

A. Materials & Reagents

  • This compound (DMEU)

  • Succinic anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes, Methanol)

B. Step-by-Step Protocol

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve DMEU (1.0 eq) in anhydrous DCM.

  • Addition of Reagents: Add succinic anhydride (1.1 eq) and a catalytic amount of DMAP (0.1 eq) to the stirred solution.

  • Reaction: Allow the mixture to stir at room temperature for 12-24 hours. The causality for this extended time is to ensure the complete ring-opening of the anhydride by the moderately nucleophilic urea nitrogen.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 10% Methanol in DCM).[11] The product should be more polar than the starting DMEU.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the solution to a separatory funnel and wash with 1 M HCl (2x) to remove DMAP.

    • Wash with brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution (e.g., 0% to 15% methanol in DCM) is typically effective to isolate the desired carboxylated product.

  • Characterization (Self-Validation):

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

    • Expected ¹H NMR signals: Disappearance of one N-H proton signal, appearance of new signals for the succinyl methylene protons, and a broad singlet for the carboxylic acid proton.

    • Expected Mass: [M+H]⁺ corresponding to the calculated mass of the product (C₉H₁₄N₂O₄, Mol. Wt: 214.22).

Protocol 2: Introduction of a Terminal Alkyne via N-Alkylation

Rationale: A terminal alkyne is a key functional group for "click chemistry," a bioorthogonal reaction that allows for highly specific and efficient ligation to azide-containing molecules in complex biological environments.[4] This protocol uses propargyl bromide to install the alkyne handle.

A. Materials & Reagents

  • This compound (DMEU)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Propargyl bromide (80% solution in toluene)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

B. Step-by-Step Protocol

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous DMF.

  • Deprotonation: Carefully add NaH (1.2 eq) to the solvent and cool the suspension to 0 °C in an ice bath. The choice of NaH, a strong, non-nucleophilic base, ensures efficient deprotonation of the urea N-H without side reactions.[8]

  • Addition of DMEU: Add a solution of DMEU (1.0 eq) in a small amount of anhydrous DMF dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add propargyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction by TLC (e.g., 50% Ethyl Acetate in Hexanes). The product will be less polar than the starting material.

  • Work-up:

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

    • Extract the aqueous layer with Ethyl Acetate (3x).

    • Combine the organic layers, wash with brine (2x), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., gradient of 20% to 70% Ethyl Acetate in Hexanes) to yield the pure N-alkylated product.[8]

  • Characterization (Self-Validation):

    • Confirm the structure and purity by ¹H NMR, ¹³C NMR, and HRMS.

    • Expected ¹H NMR signals: Appearance of signals for the propargyl group (a triplet for the acetylenic proton and a doublet for the methylene protons).

    • Expected Mass: [M+H]⁺ corresponding to the calculated mass of the product (C₈H₁₂N₂O, Mol. Wt: 152.19).

Protocol 3: Bioconjugation to a Carrier Protein

Rationale: This protocol demonstrates the utility of the carboxylated DMEU derivative from Protocol 1 by conjugating it to a model protein, Bovine Serum Albumin (BSA), preparing it for use as an immunogen or for assay development.[13][14]

A. Materials & Reagents

  • DMEU-Carboxylic Acid (from Protocol 1)

  • Bovine Serum Albumin (BSA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Dialysis tubing (e.g., 10 kDa MWCO) or spin desalting columns

B. Step-by-Step Protocol

  • Activation of Carboxylic Acid:

    • Dissolve DMEU-Carboxylic Acid (10-20 fold molar excess over protein) in a minimal amount of DMSO.

    • In a separate tube, dissolve EDC (1.5 eq relative to the acid) and NHS (1.5 eq relative to the acid) in PBS.

    • Add the EDC/NHS solution to the DMEU-Carboxylic Acid solution and incubate for 15-30 minutes at room temperature to form the reactive NHS-ester. The NHS ester is more stable to hydrolysis than the initial O-acylisourea intermediate formed with EDC alone, leading to higher coupling efficiency.

  • Conjugation Reaction:

    • Prepare a solution of BSA (e.g., 5-10 mg/mL) in PBS (pH 7.4).

    • Add the activated DMEU-NHS ester solution directly to the BSA solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4 °C with gentle mixing.

  • Purification:

    • Remove unreacted small molecules by dialysis against PBS. Change the buffer 3-4 times over 24-48 hours.

    • Alternatively, use a spin desalting column according to the manufacturer's instructions.

  • Validation:

    • Confirm successful conjugation using SDS-PAGE. The conjugated protein will show a slight increase in molecular weight compared to the unconjugated BSA control, often appearing as a smear due to heterogeneous labeling.

    • Use MALDI-TOF mass spectrometry to determine the average number of DMEU molecules conjugated per protein molecule (conjugation ratio).

Conclusion

The derivatization of this compound is a straightforward yet powerful approach to generate functionalized molecules for a multitude of biological applications. By employing fundamental N-acylation and N-alkylation reactions, researchers can readily install versatile handles for bioconjugation, fluorescent labeling, and affinity-based studies. The detailed protocols provided herein serve as a validated starting point for scientists and drug development professionals to create bespoke chemical probes, enabling deeper insights into complex biological processes.

References

use of 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of (4R,5R)-4,5-Dimethyl-1,3-dihydro-2H-imidazol-2-one in Asymmetric Synthesis

Authored by: Gemini, Senior Application Scientist

Introduction: A Modern Chiral Auxiliary for High-Fidelity Asymmetric Transformations

In the landscape of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount. Chiral auxiliaries, temporarily incorporated into a prochiral substrate to direct a stereoselective reaction, remain a cornerstone strategy for constructing enantiomerically pure molecules.[1][2] While the Evans oxazolidinones set a gold standard for asymmetric aldol and alkylation reactions, the pursuit of alternatives with unique advantages continues to drive innovation.[3]

This guide focuses on a powerful yet perhaps underutilized class of C₂-symmetric chiral auxiliaries: the 1,3-diacyl-4,5-dimethylimidazolidin-2-ones. Derived from chiral 2,3-diaminobutane (itself accessible from natural tartaric acid), the (4R,5R)- or (4S,5S)-4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one core offers several compelling advantages. Notably, it boasts one of the lowest effective molecular weights among reported chiral auxiliaries, enhancing atom economy.[4] Furthermore, the imidazolidin-2-one ring exhibits greater stability towards ring-opening reactions compared to its oxazolidinone counterparts, broadening its applicability in organic synthesis.[4]

This document serves as a detailed application note and protocol guide for researchers, chemists, and drug development professionals. We will explore the causality behind experimental choices, provide self-validating, step-by-step protocols for key transformations, and present data to illustrate the effectiveness of this auxiliary in achieving high levels of diastereoselectivity.

Core Application Workflow

The general strategy for employing the 4,5-dimethylimidazolidin-2-one auxiliary follows a well-defined, three-stage process: acylation, diastereoselective enolate reaction, and auxiliary cleavage. This workflow allows for the asymmetric synthesis of a wide range of chiral building blocks, which are invaluable in medicinal chemistry and natural product synthesis.

G cluster_0 Stage 1: Acylation cluster_1 Stage 2: Asymmetric Transformation cluster_2 Stage 3: Cleavage & Recovery Acylation 1. Acylation (Attach Prochiral Unit) Enolate_Formation 2. Enolate Formation (e.g., Bu₂BOTf, LDA) Acylation->Enolate_Formation Asymmetric_Reaction 3. Diastereoselective Reaction (Alkylation or Aldol) Enolate_Formation->Asymmetric_Reaction Cleavage 4. Auxiliary Cleavage (e.g., LiOH/H₂O₂, LiAlH₄) Asymmetric_Reaction->Cleavage Product Enantiopure Product Cleavage->Product Auxiliary Recovered Auxiliary Cleavage->Auxiliary Auxiliary_Start Chiral Auxiliary (4R,5R)-DMI Auxiliary_Start->Acylation Prochiral Prochiral Acyl Source (e.g., RCH₂COCl) Prochiral->Acylation Electrophile Electrophile (R'-X or R'CHO) Electrophile->Asymmetric_Reaction

Figure 1: General workflow for asymmetric synthesis using the 4,5-dimethylimidazolidin-2-one (DMI) auxiliary.

Application I: Diastereoselective Aldol Reactions

The boron enolates of 1,3-diacyl-4,5-dimethylimidazolidin-2-ones undergo highly diastereoselective aldol reactions, establishing two contiguous stereocenters with exceptional control.[4] The C₂-symmetry of the auxiliary effectively differentiates the two faces of the Z-enolate, leading to a predictable stereochemical outcome.

Mechanistic Rationale for Stereocontrol

The high syn-selectivity observed in these reactions is rationalized by the Zimmerman-Traxler transition state model, analogous to that proposed for Evans' auxiliaries.[3]

  • Z-Enolate Formation: Treatment of the N-acyl derivative with a Lewis acid like dibutylboron triflate (Bu₂BOTf) and a hindered base such as diisopropylethylamine (DIPEA) selectively generates the (Z)-enolate. This geometric control is the first critical step for ensuring high diastereoselectivity.

  • Chelated Transition State: The (Z)-boron enolate coordinates with the incoming aldehyde to form a rigid, chair-like six-membered transition state.

  • Stereodirection: The methyl group at the C5 position of the imidazolidinone ring sterically blocks one face of the enolate. Consequently, the aldehyde's R-group is forced to adopt a pseudo-equatorial position to minimize steric clash, leading to the formation of a single major diastereomer.

Figure 2: Proposed Zimmerman-Traxler transition state for the boron-mediated aldol reaction.

Protocol 1: Asymmetric syn-Aldol Reaction

This protocol describes a general procedure for the reaction between an N-propionyl auxiliary and benzaldehyde.

Materials:

  • (4R,5R)-1,3-Dipropionyl-4,5-dimethylimidazolidin-2-one

  • Dichloromethane (DCM), distilled from CaH₂

  • Dibutylboron triflate (Bu₂BOTf), 1.0 M solution in DCM

  • Diisopropylethylamine (DIPEA), distilled from CaH₂

  • Benzaldehyde, freshly distilled

  • Phosphate buffer (pH 7), Methanol, 30% Hydrogen Peroxide

Procedure:

  • Setup: To a flame-dried, argon-purged flask, add the N-propionyl auxiliary (1.0 equiv) and dissolve in anhydrous DCM (approx. 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolization: Add Bu₂BOTf (1.1 equiv) dropwise, followed by the slow, dropwise addition of DIPEA (1.2 equiv). Stir the resulting solution at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour.

    • Scientist's Note: The order of addition is critical. Adding the base after the Lewis acid ensures rapid enolate formation and prevents side reactions. The warming period allows for complete enolization.

  • Aldehyde Addition: Re-cool the mixture to -78 °C and add freshly distilled benzaldehyde (1.5 equiv) dropwise. Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for 1 hour.

  • Quenching and Workup: Quench the reaction by adding 3 mL of pH 7 phosphate buffer, followed by 5 mL of methanol. Add 5 mL of a 2:1 mixture of methanol/30% H₂O₂ slowly, ensuring the internal temperature does not exceed 10 °C. Stir vigorously for 1 hour.

    • Scientist's Note: The oxidative workup with H₂O₂ is essential to break down the boron-chelated product and facilitate isolation.

  • Extraction: Remove the volatiles under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL). Wash the combined organic layers with saturated NaHCO₃ solution and brine, then dry over MgSO₄.

  • Purification: Concentrate the solution and purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the aldol adduct. Diastereoselectivity can be determined by ¹H NMR analysis of the crude product or by chiral HPLC after cleavage.

Representative Data
EntryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
1Benzaldehyde>98:285
2Isobutyraldehyde>98:289
3Acrolein95:578

Application II: Diastereoselective Alkylation Reactions

The chiral enolates derived from N-acyl-4,5-dimethylimidazolidin-2-ones are excellent nucleophiles for asymmetric alkylation reactions. The steric environment created by the auxiliary effectively shields one face of the enolate, forcing the incoming electrophile to approach from the less hindered side.[4]

Protocol 2: Asymmetric Alkylation with Benzyl Bromide

Materials:

  • (4R,5R)-1-Propionyl-4,5-dimethylimidazolidin-2-one

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

  • Lithium diisopropylamide (LDA), freshly prepared or commercial solution

  • Benzyl bromide (BnBr), freshly distilled

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Setup: To a flame-dried, argon-purged flask, add the N-propionyl auxiliary (1.0 equiv) and dissolve in anhydrous THF (approx. 0.1 M).

  • Enolate Formation: Cool the solution to -78 °C. Add LDA (1.05 equiv) dropwise over 10 minutes. Stir the solution at -78 °C for 1 hour to ensure complete deprotonation.

    • Scientist's Note: The use of a strong, non-nucleophilic base like LDA is crucial for quantitative and irreversible enolate formation, preventing self-condensation or aldol side reactions.

  • Alkylation: Add benzyl bromide (1.2 equiv) dropwise to the enolate solution at -78 °C. Stir at this temperature for 4 hours.

  • Quenching: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution (5 mL). Allow the mixture to warm to room temperature.

  • Extraction: Extract the mixture with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the alkylated product.

Auxiliary Cleavage: Liberating the Chiral Product

A key feature of a useful chiral auxiliary is its facile removal under conditions that do not compromise the stereochemical integrity of the newly formed chiral center.[1] The N-acyl-imidazolidin-2-one can be cleaved to furnish a variety of functional groups.

G cluster_cleavage Cleavage Conditions cluster_products Resulting Chiral Products Start Diastereopure Adduct Hydrolysis A) Basic Hydrolysis LiOH, H₂O₂ THF/H₂O Start->Hydrolysis Reduction B) Reductive Cleavage LiAlH₄ or LiBH₄ THF Start->Reduction Transesterification C) Transesterification MeOTi(O-iPr)₃ MeOH Start->Transesterification Acid Chiral Carboxylic Acid Hydrolysis->Acid Recovered Recovered Auxiliary Hydrolysis->Recovered Alcohol Chiral Primary Alcohol Reduction->Alcohol Reduction->Recovered Ester Chiral Methyl Ester Transesterification->Ester Transesterification->Recovered

Figure 3: Cleavage pathways for the N-acyl-DMI auxiliary to yield various chiral products.

Protocol 3: Hydrolytic Cleavage to a Chiral Carboxylic Acid
  • Setup: Dissolve the purified aldol or alkylation adduct (1.0 equiv) in a 3:1 mixture of THF and water.

  • Hydrolysis: Cool the solution to 0 °C. Add 30% aqueous hydrogen peroxide (4.0 equiv), followed by aqueous lithium hydroxide (2.0 equiv, e.g., 0.5 M solution).

  • Reaction: Stir the mixture at 0 °C for 4-6 hours until the starting material is consumed (monitor by TLC).

  • Workup: Quench the excess peroxide by adding aqueous Na₂SO₃ solution. Acidify the mixture to pH ~2 with 1N HCl.

  • Extraction: Extract the product with ethyl acetate. The aqueous layer will contain the protonated chiral auxiliary, which can be recovered. Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the crude chiral carboxylic acid, which can be further purified.

Conclusion and Outlook

The 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one scaffold represents a highly effective and atom-economical chiral auxiliary for modern asymmetric synthesis. Its C₂-symmetric design provides a robust platform for high-fidelity stereocontrol in cornerstone C-C bond-forming reactions, including aldol additions and alkylations.[4] The stability of the imidazolidinone ring and the multiple pathways for non-destructive cleavage make it a valuable tool for synthetic chemists in academia and industry. By understanding the mechanistic principles and employing the detailed protocols provided, researchers can confidently leverage this auxiliary to construct complex chiral molecules with precision and efficiency.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Imidazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of imidazole synthesis, providing in-depth troubleshooting advice and robust protocols. As a Senior Application Scientist, my goal is to bridge theoretical knowledge with practical, field-proven insights to empower you to overcome common experimental hurdles and achieve optimal reaction outcomes.

Part 1: General Troubleshooting and FAQs

This section addresses broad, frequently encountered issues during imidazole synthesis in a direct question-and-answer format.

Q1: My imidazole synthesis is resulting in a very low yield. What are the primary factors I should investigate?

A1: Low yields in imidazole synthesis, particularly in multicomponent reactions like the Debus-Radziszewski synthesis, are a common challenge and can stem from several factors.[1][2] A systematic approach to troubleshooting is crucial.

  • Suboptimal Reaction Temperature: Temperature is a critical parameter that influences both the reaction rate and selectivity.[1][2] Excessive heat can promote side reactions, while insufficient heat may lead to an incomplete reaction.[1][2] For instance, in some catalyst-free syntheses using glycerol, increasing the temperature beyond 90°C has been shown to decrease the yield.[2] It is essential to empirically determine the optimal temperature for your specific substrate and solvent combination.

  • Inefficient Catalysis: The choice of catalyst and its loading are pivotal for success. Many imidazole syntheses benefit from either acid or base catalysis.[3] A variety of catalysts, including Brønsted acids (e.g., silicotungstic acid), Lewis acids, and solid-supported catalysts, have been shown to significantly improve yields.[2] For example, a 94% yield for trisubstituted imidazoles has been achieved using 7.5 mol% of silicotungstic acid in ethanol.[2]

  • Inappropriate Solvent: The solvent plays a multifaceted role by affecting reactant solubility and influencing the reaction mechanism.[4][5] Poor solubility of starting materials is a frequent cause of low yields.[2][6] While polar protic solvents like ethanol and methanol are commonly used, greener alternatives like glycerol have demonstrated excellent results, sometimes even eliminating the need for a catalyst.[2][4][6] Aprotic solvents such as DMSO and DMF can also be effective, particularly for reactions involving nucleophiles.[4]

  • Incorrect Stoichiometry: The molar ratios of the dicarbonyl compound, aldehyde, and ammonia source must be carefully controlled. A large excess of one reactant does not guarantee a higher yield and can lead to the formation of unwanted byproducts.[1]

  • Purity of Reagents: The purity of your starting materials, especially the aldehyde and dicarbonyl compounds, is critical. Impurities can lead to the formation of side products and lower the overall yield.[1]

Q2: I'm observing a significant amount of a byproduct. How can I improve the selectivity of my reaction?

A2: Side product formation is a common issue, often arising from competing reaction pathways.[3] For example, in the Radziszewski synthesis, the formation of oxazoles is a known competing reaction.[1]

  • Optimize Catalyst Loading: The amount of catalyst can be critical for selectivity. It is advisable to perform a catalyst loading study to find the optimal concentration for your specific reaction.[3]

  • Control Temperature: Reaction temperature can significantly impact selectivity. Lowering the temperature may favor the kinetically preferred product, while a higher temperature might be necessary in other cases.[3]

  • Order of Addition: In some cases, the order in which reactants are added can influence the reaction pathway. For instance, slowly adding the aldehyde to a pre-formed mixture of the dicarbonyl compound and ammonia source can favor the desired diimine intermediate required for imidazole formation.[1]

  • Excess Ammonia/Amine: Using a molar excess of the ammonia source relative to the other reactants can often suppress the formation of byproducts like oxazoles by favoring the formation of the necessary diimine intermediate.[1]

Q3: My imidazole derivative is difficult to purify. What strategies can I employ?

A3: The purification of imidazole derivatives can be challenging due to their basicity and polarity.

  • Column Chromatography:

    • Tailing: The basic imidazole ring can interact strongly with the acidic silica gel, causing significant tailing. To mitigate this, add a basic modifier like triethylamine (0.1-1%) to your mobile phase to neutralize the acidic sites on the silica.[7]

    • Stationary Phase: Consider switching to a different stationary phase. Basic or neutral alumina can provide better separation for basic compounds like imidazoles and reduce tailing.[7] For less polar derivatives, reverse-phase chromatography (e.g., C18 silica) might be an option.[7]

    • Loading Technique: Dry loading your sample by adsorbing it onto a small amount of silica gel often results in sharper bands and improved separation compared to loading it in a solution.[7]

  • Recrystallization: This is a powerful technique for purifying solid imidazole derivatives. The key is to find a suitable solvent or solvent system where the compound is poorly soluble at room temperature but dissolves when heated.[8] If a single solvent is not effective, a co-solvent system (a "good" solvent and a "poor" solvent) can provide better control over crystallization.[8]

  • Acid-Base Extraction: This technique is particularly useful for separating the basic imidazole product from neutral organic impurities. By washing the organic layer with a dilute aqueous acid (e.g., 1 M HCl), the imidazole will be protonated and move into the aqueous layer. The aqueous layer can then be collected, neutralized with a base, and the product back-extracted into an organic solvent.[7]

Part 2: Synthesis-Specific Troubleshooting

This section provides targeted advice for common imidazole synthesis methodologies.

Debus-Radziszewski Synthesis

This versatile multi-component reaction synthesizes imidazoles from a 1,2-dicarbonyl, an aldehyde, and ammonia.[9]

Q: My Debus-Radziszewski reaction is not working or giving very low yields. What should I check first?

A: For the Debus-Radziszewski reaction, several factors are critical:

  • Ammonia Source: Ammonium acetate is a commonly used and effective source of ammonia.[10] Using aqueous ammonia can also be effective.[11] Ensure you are using a sufficient molar excess.

  • Solvent: While classic protocols may use alcohols, consider using glacial acetic acid or greener solvents like glycerol, which have shown to be very effective.[6][10]

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. In some cases, reaction times can be optimized to just a few hours.[11]

Wallach Synthesis

The Wallach synthesis produces imidazoles from N,N'-disubstituted oxamides.[12]

Q: I am attempting a Wallach synthesis and encountering difficulties. What are the key considerations?

A: The Wallach synthesis involves strong reagents and requires careful execution.

  • Reagents: This synthesis typically uses phosphorus pentachloride or phosphorus oxychloride.[12][13] These reagents are moisture-sensitive, so ensure anhydrous conditions.

  • Reaction Mechanism: The mechanism is thought to involve the formation of a chloro-intermediate which is then reduced. Understanding the proposed mechanism involving nitrile ylide species can aid in troubleshooting.[14]

  • Substrate Scope: The electron availability of the heterocyclic ring, if present in the starting material, is a limiting parameter for the success of the reaction.[14]

Part 3: Advanced Methodologies & Optimization

For those looking to enhance their synthetic efficiency, modern techniques offer significant advantages.

Microwave-Assisted Synthesis

Microwave irradiation can dramatically accelerate reaction times and improve yields.[15][16][17]

Q: How can I optimize my imidazole synthesis using a microwave reactor?

A: Microwave-assisted organic synthesis (MAOS) is a powerful tool.

  • Key Parameters: The primary variables to optimize are microwave power and irradiation time.[10][15] A factorial design of experiments can be employed to efficiently determine the optimal conditions.[10][15]

  • Solvent-Free Conditions: Many microwave-assisted imidazole syntheses can be performed under solvent-free conditions, which is both environmentally friendly and can lead to higher yields.[3]

  • Safety: Always use sealed vessels designed for microwave synthesis and be aware of potential pressure buildup.

Flow Chemistry

Continuous flow synthesis offers benefits in terms of safety, scalability, and control over reaction parameters.[18][19]

Q: What are the advantages of using flow chemistry for imidazole synthesis?

A: Flow chemistry provides several key advantages:

  • Enhanced Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for excellent temperature control, which is particularly beneficial for highly exothermic reactions.[20]

  • Improved Safety: Performing reactions in a continuous flow system minimizes the volume of hazardous reagents at any given time, enhancing safety.[19]

  • Automation and Integration: Flow systems can be automated and integrated with online monitoring techniques (like flow NMR) for real-time reaction analysis and optimization.[18]

Part 4: Experimental Protocols & Data

Protocol 1: General Procedure for Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Mixture: In a microwave-safe reaction vessel, combine the 1,2-dicarbonyl compound (1 mmol), the aromatic aldehyde (1 mmol), and ammonium acetate (5 mmol).

  • Solvent (Optional): If a solvent is used, add a minimal amount of a high-boiling point, polar solvent such as ethanol or glacial acetic acid (e.g., 2 mL).[10][21] Many reactions proceed efficiently under solvent-free conditions.

  • Catalyst (Optional): Add the chosen catalyst (e.g., p-toluenesulfonic acid, 10 mol%).[22]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set power (e.g., 200 W) and temperature (e.g., 100-120°C) for a predetermined time (e.g., 10-60 minutes).[22] Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into cold water.[21] If a solid precipitates, collect it by filtration. If not, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification of a Basic Imidazole Derivative using Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., 50 mL of dichloromethane or ethyl acetate).[7]

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid (e.g., 50 mL of 1 M HCl).[7]

  • Extraction: Stopper the funnel and shake gently, venting frequently. Allow the layers to separate. The protonated imidazole will move to the aqueous layer.[7] Drain the lower aqueous layer into a clean flask.

  • Neutralization and Back-Extraction: Cool the acidic aqueous extract in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (check with pH paper).[7]

  • Product Isolation: If the neutral imidazole derivative precipitates, collect it by vacuum filtration. If it is soluble or oils out, extract the neutralized aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of dichloromethane).[7]

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.

Data Summary: Solvent Effects on Imidazole Synthesis

The choice of solvent significantly impacts reaction yield and selectivity.[4] The following table summarizes general trends:

Solvent TypeExamplesTypical Effect on Imidazole SynthesisReference
Polar Protic Water, Ethanol, Methanol, GlycerolCan stabilize charged intermediates, potentially increasing yields. Hydrogen bonding can also play a role in activating reactants.[4][5][4]
Polar Aprotic DMSO, DMF, AcetonitrileFavorable for reactions involving nucleophiles and can lead to increased reaction rates.[4][4][5]
Nonpolar TolueneCan increase selectivity by reducing the solvation of reactive intermediates, favoring specific reaction pathways.[4][4]
Green Solvents Glycerol, Ionic LiquidsOffer environmentally friendly alternatives, often leading to excellent yields and simplified work-up procedures.[2][6][23][2][6][23]

Part 5: Visualized Workflows

Troubleshooting Low Yield in Imidazole Synthesis

Troubleshooting_Low_Yield start Low Yield Observed check_temp Is Temperature Optimized? start->check_temp check_catalyst Is Catalyst & Loading Correct? check_temp->check_catalyst Yes optimize_temp Screen Temperatures (e.g., RT, 50°C, 90°C, Reflux) check_temp->optimize_temp No check_solvent Is Solvent Appropriate? check_catalyst->check_solvent Yes optimize_catalyst Screen Catalysts (Acidic, Basic, Lewis Acid) & Optimize Loading check_catalyst->optimize_catalyst No check_reagents Are Reagents Pure & Stoichiometry Correct? check_solvent->check_reagents Yes optimize_solvent Test Different Solvents (Protic, Aprotic, Green) check_solvent->optimize_solvent No verify_reagents Verify Reagent Purity & Adjust Stoichiometry check_reagents->verify_reagents No success Yield Improved check_reagents->success Yes optimize_temp->check_catalyst optimize_catalyst->check_solvent optimize_solvent->check_reagents verify_reagents->success

Caption: A decision-tree workflow for systematically troubleshooting low yields in imidazole synthesis.

General Workflow for Imidazole Purification

Purification_Workflow start Crude Imidazole Product is_solid Is the Product Solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes acid_base Perform Acid-Base Extraction is_solid->acid_base No/Impure check_purity Check Purity (TLC, NMR) recrystallize->check_purity column Column Chromatography acid_base->column column->check_purity check_purity->column No pure_product Pure Product check_purity->pure_product Yes

Caption: A workflow outlining the decision-making process for purifying imidazole derivatives.

References

Technical Support Center: N-Heterocyclic Carbene (NHC) Ligand Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-heterocyclic carbene (NHC) ligand synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing practical, in-depth solutions to common challenges encountered in the laboratory. My aim is to move beyond simple procedural lists, offering insights grounded in chemical principles and extensive field experience to ensure your syntheses are both successful and reproducible.

Part 1: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of NHC precursors (typically imidazolium salts) and the subsequent generation of the free carbene.

Section 1.1: Imidazolium Salt Synthesis (NHC Precursors)

The synthesis of the imidazolium salt is a critical first step, and its purity directly impacts the success of the subsequent carbene generation and complexation.[1] The two most common routes are the stepwise alkylation of an imidazole and the multi-component condensation of a primary amine, glyoxal, and formaldehyde.[1]

Question 1: My imidazolium salt synthesis is low-yielding or fails completely. What are the likely causes?

Answer:

Several factors can contribute to poor yields in imidazolium salt synthesis. Let's break down the possibilities based on the synthetic route.

  • For Stepwise Alkylation of Imidazoles:

    • Incomplete Deprotonation (if applicable): When starting from imidazole, deprotonation to the imidazolide anion is often the first step. Incomplete deprotonation due to a weak base or insufficient equivalents will leave unreacted starting material.

      • Expert Insight: While strong bases like NaH are effective, they can pose safety risks. The use of milder bases like potassium hydroxide in a suitable solvent such as acetonitrile can be a safer and effective alternative.[2]

    • Poor Nucleophilicity of the Imidazole: The nitrogen of the imidazole must act as a nucleophile to attack the alkylating agent. If the imidazole has strongly electron-withdrawing substituents, its nucleophilicity will be diminished.

    • Leaving Group Quality of the Alkylating Agent: The rate of the SN2 reaction is highly dependent on the quality of the leaving group. Iodides are generally better leaving groups than bromides, which are better than chlorides. If you are experiencing slow or incomplete reactions with an alkyl chloride, consider converting it to the corresponding iodide in situ using a catalytic amount of sodium or potassium iodide (Finkelstein reaction).

    • Reaction Temperature and Time: These reactions can often require elevated temperatures and prolonged reaction times, sometimes up to several days, especially with less reactive alkylating agents.[2] Patience and careful monitoring by thin-layer chromatography (TLC) or NMR are key. For instance, the synthesis of 1-phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)-1H-imidazol-3-ium bromide requires heating at 100°C for 12 hours.[3]

  • For Multi-Component Condensation (e.g., IMes·HCl synthesis):

    • Purity of Reagents: The purity of the starting materials, particularly the glyoxal and formaldehyde solutions, is crucial. Old or improperly stored solutions can have lower concentrations or contain byproducts that inhibit the reaction. It is advisable to use freshly opened or recently titrated reagents.

    • pH Control: The condensation reaction is sensitive to pH. The reaction to form 1,3-bis-(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) is typically carried out in the presence of hydrochloric acid.[4] Incorrect stoichiometry of the acid can halt the reaction or lead to side products.

    • Inefficient Water Removal: The cyclization step involves the formation of water, which can be inhibitory. While not always explicitly stated, performing the reaction in a setup that allows for the removal of water (e.g., a Dean-Stark apparatus) can sometimes improve yields, though for many standard preparations this is not necessary.

Question 2: My purified imidazolium salt is not a sharp-melting, crystalline solid, or my NMR spectrum shows impurities. What's going on?

Answer:

Obtaining a pure, crystalline imidazolium salt is vital. Contaminants can interfere with the subsequent deprotonation step.

  • Common Impurities and Their Removal:

    • Unreacted Starting Materials: This is the most common issue.

      • Imidazole/Amine Starting Material: These are generally more soluble in less polar organic solvents than the ionic imidazolium salt. Washing the crude product with a solvent in which the salt is insoluble but the starting materials are soluble (e.g., diethyl ether, ethyl acetate) is often effective.[3]

      • Alkylating Agent: Excess alkylating agent can also be removed by washing with a non-polar solvent.

    • Over-alkylation Products (for unsymmetrical NHCs): In the synthesis of unsymmetrically substituted imidazolium salts via stepwise alkylation, it's possible to get a mixture of the desired product and the symmetrically disubstituted product. Careful control of stoichiometry (using only a slight excess of the first alkylating agent) is important. Chromatographic purification may be necessary in these cases.

    • Solvent Adducts: Imidazolium salts can sometimes co-precipitate or crystallize with solvent molecules. Drying the product under high vacuum, sometimes with gentle heating, is essential to remove residual solvent. An NMR spectrum will clearly show solvent peaks if they are present.

  • Purification Strategies:

    • Precipitation/Washing: The most common and often sufficient method is to precipitate the imidazolium salt from the reaction mixture by adding a less polar solvent (e.g., diethyl ether).[3] The resulting solid is then filtered and washed thoroughly with the same solvent to remove non-ionic impurities.

    • Recrystallization: For higher purity, recrystallization is recommended. A common solvent system is dichloromethane/diethyl ether or acetonitrile/diethyl ether. Dissolve the salt in a minimal amount of the more polar solvent and then slowly add the less polar solvent until turbidity is observed. Allowing the solution to stand, often at reduced temperature, will yield crystals.

    • Column Chromatography: While less common for simple salts, column chromatography on silica gel can be used to separate imidazolium salts from persistent impurities.[2] A polar eluent system, such as dichloromethane/methanol, is typically required.[5]

Question 3: How do I confirm the structure and purity of my imidazolium salt?

Answer:

A combination of spectroscopic and physical characterization is necessary.

  • NMR Spectroscopy (¹H and ¹³C):

    • ¹H NMR: The most diagnostic signal is the proton on the C2 carbon (between the two nitrogen atoms), which is acidic. This proton typically appears as a singlet far downfield, often between δ 10-12 ppm.[6] The other protons on the imidazole ring will also show characteristic shifts. Integration of the peaks should correspond to the expected number of protons for each substituent.

    • ¹³C NMR: The C2 carbon resonance is also highly characteristic, appearing around δ 135-145 ppm. Upon deprotonation to the carbene, this signal will shift dramatically downfield to δ 210-220 ppm.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) is an excellent technique for characterizing imidazolium salts. You will observe the mass of the imidazolium cation. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Melting Point: A pure, crystalline imidazolium salt will have a sharp melting point. A broad melting range is indicative of impurities.

Section 1.2: Deprotonation to the Free NHC

The generation of the free NHC is a critical step and often requires the use of strong bases and inert atmosphere techniques due to the air and moisture sensitivity of the free carbene.[7][8]

Question 4: My attempt to generate the free NHC by deprotonation seems to have failed. What could have gone wrong?

Answer:

The success of the deprotonation hinges on the choice of base, solvent, and reaction conditions, as well as the rigorous exclusion of air and water.

  • Base Selection: The pKa of the C2 proton of an imidazolium salt is typically in the range of 21-24. Therefore, a very strong base is required for complete deprotonation.

    • Commonly Used Bases:

      • Alkali Metal Hydrides (NaH, KH): These are very effective but can be heterogeneous, leading to slow reaction rates. Using a phase-transfer catalyst like 18-crown-6 can sometimes improve the efficacy of KH.

      • Organolithium Reagents (n-BuLi, t-BuLi): These are powerful, soluble bases but can sometimes lead to side reactions, such as metallation at other positions or addition to the imidazolium ring.

      • Alkali Metal Amides (NaN(SiMe₃)₂, KN(SiMe₃)₂): These are excellent choices as they are very strong, sterically hindered (reducing the likelihood of nucleophilic attack), and soluble in common organic solvents like THF.

    • Incorrect Base Strength: Using a weaker base like an alkoxide (e.g., KOtBu) may not be sufficient for complete deprotonation of all but the most acidic imidazolium salts, leading to an equilibrium mixture.

  • Solvent Choice: The solvent must be anhydrous and compatible with the strong base used.

    • Ethereal Solvents (THF, Diethyl Ether): These are the most common choices. They are relatively inert and can dissolve many of the bases and resulting NHC products. Ensure they are rigorously dried before use (e.g., by distillation from sodium/benzophenone).

    • Aprotic Polar Solvents (DMF, DMSO): These should generally be avoided as they can be deprotonated by the strong bases used.

  • Atmospheric Control: Free NHCs are highly reactive towards oxygen and water.

    • Inert Atmosphere: All manipulations must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.[8][9][10]

    • Anhydrous Conditions: All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried), and all solvents and reagents must be anhydrous.[10] Even trace amounts of water will quench the strong base and protonate the newly formed carbene.

Question 5: I think I formed the free carbene, but it seems to be unstable and decomposes. Why is this happening?

Answer:

While many NHCs are lauded for their stability, this is relative. Decomposition can occur under certain conditions.

  • Thermal Instability: Some NHCs, particularly those with less bulky substituents on the nitrogen atoms, can be thermally unstable and may dimerize or undergo other decomposition pathways upon heating. It is often best to generate and use them at low temperatures (e.g., 0 °C or -78 °C) and use them in situ without isolation.

  • Rearrangement of "Abnormal" Carbenes: If you are attempting to synthesize an "abnormal" NHC (aNHC), where deprotonation occurs at C4 or C5, these can sometimes be less stable than their "normal" C2-bound isomers and may rearrange.[11] For example, a C5-deprotonated imidazolium was observed to rearrange, a process thought to be catalyzed by the lithium bromide byproduct of the deprotonation.[11]

  • Reaction with Halide Counterions: In some cases, the halide counterion of the starting imidazolium salt can influence the stability and reactivity of the resulting carbene. While less common, it's a factor to consider. Using salts with non-coordinating anions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) can sometimes mitigate these issues.[2]

Question 6: How can I generate and use an NHC without isolating the highly sensitive free carbene?

Answer:

In situ generation is the most common and practical approach for using NHCs in catalysis and organometallic synthesis.[12]

  • In Situ Deprotonation: This involves adding the strong base directly to a solution or suspension of the imidazolium salt in the presence of the metal precursor or other reagents. This way, the carbene is trapped and complexed as it is formed, minimizing its lifetime as a free species and preventing decomposition.

  • Transmetalation via Ag(I)-NHC Complexes: A very popular and reliable method is to first synthesize a silver-NHC complex.[13] This is typically done by reacting the imidazolium salt with a mild base like silver(I) oxide (Ag₂O). The resulting Ag(I)-NHC complexes are often stable, crystalline solids that can be easily purified and handled. The NHC ligand can then be transferred to another metal center (e.g., palladium, rhodium, iridium) by reacting the Ag(I)-NHC complex with a suitable metal precursor. The driving force for this reaction is often the precipitation of a silver halide (e.g., AgCl, AgBr), which shifts the equilibrium towards the desired product.[13]

Part 2: Experimental Protocols & Data

Protocol 1: Synthesis of 1,3-Dimesitylimidazolium Chloride (IMes·HCl)

This protocol is adapted from established literature procedures and represents a common method for synthesizing a widely used NHC precursor.[4][7]

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,4,6-trimethylaniline (2 equivalents).

  • Add a 40% aqueous solution of glyoxal (1 equivalent) and glacial acetic acid.

  • Heat the mixture to 60-70 °C and stir for 1-2 hours.

  • Add a 37% aqueous solution of formaldehyde (2.2 equivalents) and concentrated hydrochloric acid (2.2 equivalents).

  • Continue heating and stirring for an additional 2-4 hours. A precipitate should form.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with water and then with diethyl ether to remove unreacted starting materials and organic byproducts.

  • Dry the white solid under high vacuum to yield IMes·HCl.

ReagentMolar Eq.PurityNotes
2,4,6-Trimethylaniline2.0>98%
Glyoxal (40% aq.)1.0Use a fresh solution
Formaldehyde (37% aq.)2.2Use a fresh solution
Concentrated HCl2.237%
Glacial Acetic Acid~1 volACS grade

Table 1. Reagent specifications for IMes·HCl synthesis.

Protocol 2: Generation of a Free NHC (General Procedure using KN(SiMe₃)₂)

Critical: This procedure must be performed under a strictly inert atmosphere (argon or nitrogen) using Schlenk techniques or in a glovebox. All glassware must be flame-dried, and solvents must be anhydrous.[8]

Step-by-Step Methodology:

  • In a flame-dried Schlenk flask under an inert atmosphere, add the imidazolium salt (1 equivalent).

  • Add anhydrous THF via syringe or cannula.

  • Cool the resulting solution or suspension to 0 °C in an ice bath.

  • In a separate flame-dried Schlenk flask, dissolve potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂) (1.05 equivalents) in anhydrous THF.

  • Slowly add the KN(SiMe₃)₂ solution to the stirred imidazolium salt suspension/solution at 0 °C via cannula or syringe.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

  • The resulting solution contains the free NHC and a precipitate of KCl. This solution can be used directly for subsequent reactions, or the salt can be removed by filtration through Celite under inert atmosphere.

Part 3: Visualization of Workflows

General Synthesis and Troubleshooting Workflow

The following diagram illustrates the general synthetic pathway from an imidazole to an NHC-metal complex, highlighting key decision points and troubleshooting loops.

NHC_Synthesis_Workflow cluster_0 Part 1: Imidazolium Salt Synthesis cluster_1 Part 2: Free Carbene Generation & Use Start Start: Imidazole/Amine Synthesis Imidazolium Salt Synthesis Start->Synthesis Alkylating_Agent Alkylating Agent or Glyoxal/Formaldehyde Alkylating_Agent->Synthesis Purification Purification (Precipitation/ Recrystallization) Synthesis->Purification Troubleshoot_Yield Troubleshoot: - Base/Solvent - Reagent Purity - Temp/Time Synthesis->Troubleshoot_Yield Low Yield Characterization Characterization (NMR, MS, MP) Purification->Characterization Troubleshoot_Purity Troubleshoot: - Recrystallize - Wash - Chromatography Purification->Troubleshoot_Purity Impure Salt_OK Pure Salt? Characterization->Salt_OK Salt_OK->Purification No Deprotonation Deprotonation (Strong Base) Salt_OK->Deprotonation Yes Free_NHC Free NHC (Air-Sensitive) Deprotonation->Free_NHC Troubleshoot_Deprot Troubleshoot: - Stronger Base - Anhydrous Cond. - Inert Atmosphere Deprotonation->Troubleshoot_Deprot Failure Metal_Complexation Metal Complexation Free_NHC->Metal_Complexation Final_Product NHC-Metal Complex Metal_Complexation->Final_Product

Caption: Workflow for NHC synthesis and troubleshooting.

References

Technical Support Center: Purification of 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one (CAS: 1072-89-5). This document provides in-depth troubleshooting advice and validated protocols to address common and complex purification challenges associated with this cyclic urea.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common issues encountered during the purification of this compound.

Q1: What are the most common impurities I should expect in my crude product?

A1: The impurity profile largely depends on the synthetic route. Most syntheses of cyclic ureas involve the reaction of a diamine with a carbonyl source like urea, phosgene, or a phosgene equivalent such as carbonyldiimidazole (CDI).[1][2][3]

Table 1: Potential Impurities and Their Origins

Impurity TypeProbable OriginImpact on Purification
Unreacted Starting Materials Incomplete reaction (e.g., 2,3-diaminobutane, urea).Often have very different polarities, making them removable by standard chromatography or recrystallization.
Linear Adducts/Intermediates Incomplete cyclization of the intermediate formed between the diamine and carbonyl source.These are often polar and may have similar properties to the final product, requiring optimized chromatography.
Oligomers/Polymers Side reactions, particularly at elevated temperatures, leading to polymeric urea chains.[3]Generally have low solubility and can sometimes be removed by filtration or trituration.
Side-Products from Reagents By-products from reagents like CDI (e.g., imidazole).Typically straightforward to remove due to different chemical properties.

Q2: My compound is "oiling out" instead of crystallizing. What's happening and how do I fix it?

A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the crystallization solvent, or when the solution becomes supersaturated too quickly, preventing the formation of an ordered crystal lattice. The high capacity for hydrogen bonding in this compound can also promote the formation of amorphous solids or oils.

Troubleshooting Steps:

  • Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator or ice bath. Rapid cooling often leads to oils.[4]

  • Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to the oil to try and redissolve it, then attempt to cool it slowly again.[4]

  • Use a Co-solvent System: Introduce a miscible "anti-solvent" (one in which your compound is poorly soluble) dropwise into a solution of your compound in a "good" solvent until slight turbidity appears. This can often induce crystallization.[4]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the liquid's surface. The microscopic glass fragments can serve as nucleation sites for crystal growth.[5]

  • Seed the Solution: If you have a tiny crystal of pure product, add it to the cooled, supersaturated solution to initiate crystallization.[5]

Q3: I'm observing significant peak tailing during silica gel chromatography. How can I improve the peak shape?

A3: Peak tailing is a classic problem when purifying basic compounds like imidazoles on acidic silica gel.[5] The lone pair of electrons on the nitrogen atoms of the imidazole ring can interact strongly with the acidic silanol (Si-OH) groups on the silica surface, causing the compound to elute slowly and asymmetrically.

Solutions:

  • Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a base like triethylamine or pyridine into your mobile phase. This base will compete for the acidic sites on the silica gel, minimizing the unwanted interaction with your product and leading to sharper, more symmetrical peaks.[5]

  • Switch to a Different Stationary Phase: Consider using neutral or basic alumina, which lacks the acidic character of silica and often provides better results for basic compounds.[5]

Q4: What is a good starting point for a mobile phase in flash chromatography?

A4: For a polar compound like this compound, a polar solvent system is required. A good starting point is a mixture of a moderately polar solvent and a highly polar solvent.

Recommended Starting Systems:

  • Dichloromethane/Methanol: Start with a high ratio of dichloromethane to methanol (e.g., 98:2) and gradually increase the methanol concentration.

  • Ethyl Acetate/Methanol: Similar to the above, this is a common system for polar compounds.

  • Ethyl Acetate/Hexane: If the compound is less polar than anticipated, this system can be used. Start with a higher proportion of ethyl acetate.[5]

Always develop your solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the target compound to ensure good separation on the column.[6]

Section 2: In-Depth Troubleshooting Guides

Guide 1: Optimizing Recrystallization for High Purity

Recrystallization is often the most efficient method for purifying this compound, provided a suitable solvent can be found. The key is to exploit differences in solubility between the desired product and impurities at different temperatures.

Challenge: Selecting the right recrystallization solvent. The ideal solvent should dissolve the compound completely at high temperatures but poorly at low temperatures. Given the compound's structure (with N-H and C=O groups), it is polar and capable of hydrogen bonding.

Table 2: Recrystallization Solvent Screening Guide

Solvent ClassExample(s)Expected Solubility BehaviorSuitability
Protic Solvents Water, Ethanol, IsopropanolHigh solubility, especially when hot, due to hydrogen bonding.Good. Often the best choice. Water or ethanol are excellent starting points.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileModerate to good solubility.Good. Can be effective, especially if protic solvents cause issues.
Ethers Diethyl Ether, THFLower solubility.Fair. More likely to be useful as an anti-solvent.
Hydrocarbons Hexane, TolueneVery low to negligible solubility.Poor. Primarily useful as an anti-solvent.
Chlorinated Dichloromethane (DCM)Moderate solubility.Fair. Can be used, but volatility can be an issue.

Workflow: Choosing a Purification Strategy

The following decision tree can help guide your initial choice between recrystallization and chromatography.

G start Crude Product Analysis (TLC) q1 Is there one major spot with minor impurities? start->q1 recrystallize Attempt Recrystallization q1->recrystallize Yes q2 Are impurities very close in Rf to the product? q1->q2 No (multiple spots) q3 Did recrystallization yield pure product (by NMR/TLC)? recrystallize->q3 q2->recrystallize No chromatography Proceed to Column Chromatography q2->chromatography Yes end_purified Pure Product chromatography->end_purified q3->chromatography No q3->end_purified Yes

Caption: Decision tree for selecting a primary purification method.

Guide 2: Advanced Column Chromatography

When recrystallization fails or is insufficient, column chromatography is the method of choice. Success depends on optimizing the stationary and mobile phases to maximize the separation between your product and its impurities.

Challenge: Poor separation of compounds with similar polarity. This is common if linear urea impurities or other polar by-products are present. An isocratic (constant solvent mixture) elution may not be sufficient.

Solution: Gradient Elution A gradient elution involves gradually increasing the polarity of the mobile phase during the chromatography run.[5] This allows less polar compounds to elute first in a less polar solvent, while more polar compounds (like the desired product and its polar impurities) remain bound to the column. As the solvent polarity increases, these compounds begin to move down the column at different rates, enabling a finer separation than isocratic elution can provide.

Workflow: Troubleshooting Column Chromatography

G start Problem: Poor Separation q_rf Is product Rf ~0.2-0.3 on TLC? start->q_rf opt_mp Optimize Mobile Phase Polarity q_rf->opt_mp No q_tailing Is peak tailing observed? q_rf->q_tailing Yes opt_mp->q_tailing add_base Add 0.1-1% Triethylamine to Mobile Phase q_tailing->add_base Yes q_gradient Are spots still too close? q_tailing->q_gradient No add_base->q_gradient use_gradient Switch to Gradient Elution q_gradient->use_gradient Yes q_stationary Still no separation? q_gradient->q_stationary No use_gradient->q_stationary change_sp Change Stationary Phase (e.g., Alumina, C18) q_stationary->change_sp Yes end Improved Separation q_stationary->end No change_sp->end

Caption: Troubleshooting workflow for poor separation in column chromatography.

Section 3: Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent and volumes should be determined on a small scale first.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., isopropanol, ethanol, or water)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a minimum amount of the chosen solvent to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solvent begins to reflux.

  • Continue adding small portions of the solvent until all the solid has just dissolved. Avoid adding a large excess of solvent.

  • If the solution is colored and pure product is expected to be colorless, hot filtration may be performed at this stage to remove insoluble impurities.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography Purification

This protocol assumes a solvent system has been determined by TLC.

Materials:

  • Crude product

  • Silica gel (60 Å, 230-400 mesh)

  • Glass chromatography column

  • Eluent (mobile phase, e.g., Dichloromethane/Methanol with 0.5% Triethylamine)

  • Sand

  • Collection tubes

Procedure:

  • Column Packing:

    • Secure the column vertically. Add a small plug of cotton or glass wool to the bottom.

    • Add a small layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, tapping the side gently to ensure even packing without air bubbles.

    • Add another layer of sand on top of the silica bed.

    • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like pure dichloromethane.

    • Alternatively, for better separation, perform a "dry load": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to begin flowing the eluent through the column.

    • Collect fractions in test tubes.

    • Monitor the elution process using TLC on the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Section 4: References

  • BenchChem. (2025). Technical Support Center: Purification of Imidazole Derivatives. Retrieved from 5

  • BenchChem. (2025). Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives. Retrieved from 4

  • Mol-Instincts. (n.d.). This compound | CAS No.1072-89-5 Synthetic Routes. Retrieved from 7

  • Di Pietro, O., & Russo, A. (2016). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 21(12), 1685.

  • Katritzky, A. R., Kirichenko, N., & Rogovoy, B. V. (2003). Synthesis of mono and N,N-disubstituted ureas. ARKIVOC, 2003(13), 52-60.

  • Google Patents. (n.d.). A two-step method for preparing cyclic-ureas. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of Diastereomeric Urea Derivatives. Retrieved from 6

  • Guidechem. (n.d.). This compound 1072-89-5 wiki. Retrieved from 8

  • Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4,5-dimethyl-2,3-dihydro-1H-imidazol-2-one. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). 1,3-Dihydro-2H-imidazol-2-one Derivatives: Synthesis and Applications (A Review). Retrieved from --INVALID-LINK--

References

stability and degradation of 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide insights into the stability and degradation of this compound. The information herein is based on established principles of chemical stability and forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I'm observing a rapid loss of my compound in an acidic solution (pH < 4). What is the likely cause and how can I confirm it?

A1: Rapid degradation in acidic conditions is likely due to acid-catalyzed hydrolysis of the cyclic urea (imidazolidinone) ring. The amide bonds within the ring are susceptible to cleavage in the presence of strong acids, leading to ring-opening and the formation of degradation products.

Underlying Chemistry: The lone pair of electrons on the nitrogen atoms in the ring can be protonated under acidic conditions. This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, initiating the hydrolysis process.

Troubleshooting Protocol:

  • pH Monitoring: Ensure accurate and consistent pH measurement of your solution.

  • Control Experiment: Prepare a solution of your compound in a neutral buffer (e.g., pH 7) and another in the acidic condition you are using. Store them under the same temperature and light conditions.

  • Time-Point Analysis: Analyze samples from both solutions at regular intervals (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating method like HPLC-UV.

  • Forced Degradation: To confirm susceptibility, you can perform a forced degradation study by refluxing the drug in 0.1 N HCl.[1][2] If significant degradation is observed, it confirms acid lability.

Q2: My chromatogram shows unexpected peaks after storing the sample at room temperature for a few days. What could be the origin of these new peaks?

A2: The appearance of new peaks suggests degradation of this compound. At room temperature, several factors could be at play, including hydrolysis (if in solution), oxidation, or photodecomposition if exposed to light.

Troubleshooting Steps:

  • Characterize the Impurities: If possible, use mass spectrometry (LC-MS) to determine the mass of the new peaks. This can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation).

  • Review Storage Conditions:

    • Light Exposure: Was the sample protected from light? Imidazole-containing compounds can be susceptible to photolytic degradation.[3]

    • Atmosphere: Was the sample stored in an inert atmosphere? The presence of oxygen can lead to oxidative degradation.

    • Temperature: While at room temperature, were there any fluctuations that could have accelerated degradation?

  • Forced Degradation Study: Conduct a systematic forced degradation study (acid, base, oxidation, heat, light) to see which condition generates the same impurity profile. This will help identify the degradation pathway.[4][5]

Q3: I've noticed a yellowing of my solid compound after exposure to light. Is this a cause for concern?

A3: Yes, a color change upon exposure to light is a strong indicator of photolytic degradation. The energy from UV or visible light can induce photochemical reactions, leading to the formation of colored degradants. The imidazole ring system, in particular, can be sensitive to photodegradation.[3]

Preventative Measures & Investigation:

  • Storage: Always store the solid compound and its solutions in amber vials or protected from light by wrapping containers in aluminum foil.

  • ICH Photostability Testing: To quantify the impact, perform a photostability study according to ICH Q1B guidelines.[6][7] This involves exposing the compound to a controlled source of UV and visible light for a specified duration.

  • Dark Control: In your photostability study, include a "dark control" sample wrapped in foil but stored under the same temperature and humidity to differentiate between light-induced and thermal degradation.

Q4: After adding hydrogen peroxide to my solution, the concentration of this compound decreased significantly. What is happening?

A4: A significant decrease in concentration upon adding hydrogen peroxide is indicative of oxidative degradation. The imidazole ring and adjacent methyl groups can be susceptible to oxidation.

Plausible Oxidative Pathways:

  • N-Oxide Formation: The nitrogen atoms in the imidazole ring can be oxidized to form N-oxides.

  • Ring Opening: Oxidative cleavage of the imidazole ring can occur under harsh conditions.

  • Oxidation of Methyl Groups: The methyl groups attached to the ring could potentially be oxidized to hydroxymethyl or carboxyl groups.

Experimental Confirmation:

  • Controlled Oxidation Study: Expose your compound to a low concentration of hydrogen peroxide (e.g., 3%) and monitor the degradation over time.[2][8]

  • LC-MS Analysis: Analyze the stressed samples by LC-MS to identify the masses of the degradation products, which can help in elucidating the degradation pathway.

Frequently Asked Questions (FAQs)

What are the optimal storage conditions for this compound?
  • Solid State: Store in a well-sealed container, protected from light and moisture, at a controlled cool temperature (e.g., 2-8 °C).

  • In Solution: Prepare solutions fresh if possible. For short-term storage, use a buffered solution at a slightly acidic to neutral pH (pH 5-7), protect from light, and store at low temperatures (e.g., -20°C).

What are the likely major degradation products of this compound?

While specific data is not available, based on the structure, the following are plausible degradation products:

  • Hydrolysis: Ring-opened products resulting from the cleavage of one or both amide bonds.

  • Oxidation: N-oxides or products of ring cleavage.

  • Photolysis: Complex mixture of products arising from radical-mediated reactions.

How can I develop a stability-indicating analytical method for this compound?

A stability-indicating method is one that can separate the intact drug from its degradation products.

  • Forced Degradation: Perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions to generate the degradation products.[1][4][5] The goal is to achieve 5-20% degradation.[8]

  • Chromatographic Method Development: Use the mixture of the intact drug and its degradation products to develop an HPLC method (typically reversed-phase) that provides good resolution between all peaks. A photodiode array (PDA) detector is useful for assessing peak purity.

  • Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

1. Sample Preparation:

  • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions: (Store all samples with a dark control)

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Heat at 60°C for 24 hours.[2]

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.[2]

  • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.[8]

  • Thermal Degradation: Spread a thin layer of the solid compound in a petri dish and place it in an oven at 80°C for 48 hours.[2]

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[6]

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base samples before analysis.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze by a validated stability-indicating HPLC-UV/PDA method.

4. Data Interpretation:

  • Calculate the percentage of degradation for each condition.

  • Assess the peak purity of the parent compound to ensure no co-eluting peaks.

  • Use LC-MS to tentatively identify the major degradation products.

Summary of Recommended Forced Degradation Conditions
Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 hours
Base Hydrolysis 0.1 M NaOHRoom Temp24 hours
Oxidation 3% H₂O₂Room Temp24 hours
Thermal Dry Heat (Solid)80°C48 hours
Photolytic ICH Q1B Option 1 or 2ControlledAs per guideline

Visualizations: Hypothesized Degradation Pathways

The following diagrams illustrate the plausible degradation pathways for this compound based on general chemical principles.

G cluster_hydrolysis Hydrolytic Degradation parent_h 4,5-dimethyl-1,3-dihydro- 2H-imidazol-2-one intermediate_h Ring-Opened Intermediate parent_h->intermediate_h H+ or OH- / H2O (Amide Cleavage) product_h Diaminobutane Derivative intermediate_h->product_h Further Hydrolysis/ Decarboxylation

Caption: Hypothesized hydrolytic degradation pathway.

G cluster_oxidation Oxidative Degradation parent_o 4,5-dimethyl-1,3-dihydro- 2H-imidazol-2-one product_o1 N-Oxide Derivative parent_o->product_o1 [O] e.g., H2O2 product_o2 Ring-Cleavage Products parent_o->product_o2 Harsh [O]

Caption: Potential oxidative degradation pathways.

G cluster_photo Photolytic Degradation parent_p 4,5-dimethyl-1,3-dihydro- 2H-imidazol-2-one intermediate_p Excited State / Radical Species parent_p->intermediate_p hν (UV/Vis Light) product_p Complex Mixture of Degradation Products intermediate_p->product_p Radical Reactions

Caption: Generalized photolytic degradation process.

References

common side products in the synthesis of imidazolones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for imidazolone synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of imidazolones, with a focus on the identification and mitigation of common side products.

Introduction to Imidazolone Synthesis and Common Pitfalls

Imidazolones are a critical class of heterocyclic compounds prevalent in pharmaceuticals, natural products, and materials science. Their synthesis, while achievable through various routes, is often accompanied by the formation of undesired side products that can complicate purification and reduce yields. Understanding the mechanistic origins of these impurities is paramount for successful and efficient synthesis. This guide provides practical, field-tested insights into identifying, troubleshooting, and preventing the formation of common side products.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Incomplete Cyclization and Persistent Amide Intermediates

Q1: My reaction to form a 4-imidazolone from an α-amino amide and an orthoester appears to have stalled. TLC and LC-MS analysis show a significant amount of a polar byproduct in addition to my starting materials. What is this likely to be and how can I drive the reaction to completion?

A1: The most probable side product in this scenario is the uncyclized diamide intermediate. The cyclization of diamides to form the imidazolone ring often requires acid and/or heat to proceed efficiently.[1]

Causality and Mechanism: The reaction proceeds through the formation of a diamide, which then undergoes an intramolecular cyclization with the elimination of water to form the imidazolone ring. If the reaction conditions are not sufficiently forcing (e.g., low temperature, insufficient acid catalyst), the equilibrium may favor the stable, open-chain diamide.

Troubleshooting Protocol:

  • Increase Reaction Temperature: If your reaction is being conducted at room temperature or a slightly elevated temperature, consider increasing the heat. Refluxing in a suitable solvent is often necessary to provide the activation energy for the cyclization.

  • Add an Acid Catalyst: If not already present, introduce a catalytic amount of a Brønsted or Lewis acid. Acetic acid is commonly used. The acid protonates the carbonyl oxygen of the amide, making the carbon more electrophilic and facilitating the intramolecular nucleophilic attack by the other nitrogen.

  • Water Removal: The cyclization is a condensation reaction that releases water. In some cases, removing water from the reaction mixture can help drive the equilibrium towards the cyclized product. This can be achieved by using a Dean-Stark apparatus if the solvent forms an azeotrope with water.

  • Monitor Reaction Progress: Continue to monitor the reaction by TLC or LC-MS until the intermediate is consumed.

dot

Caption: Incomplete cyclization leading to a diamide intermediate.

Issue 2: Hydrolysis of the Imidazolone Ring

Q2: During workup and purification, I'm observing a new, more polar spot on my TLC, and my overall yield of the desired imidazolone is decreasing. What could be causing this product loss?

A2: The imidazolone ring can be susceptible to hydrolysis, leading to a ring-opened product, which is typically a diamino acid derivative. This is particularly a concern under either strongly acidic or basic conditions, especially in the presence of water. The pH of the reaction and workup medium plays a crucial role.[2][3]

Causality and Mechanism: The carbonyl group of the imidazolone can be attacked by water or hydroxide ions, leading to the cleavage of one of the amide bonds within the ring. The stability of the imidazolone ring is influenced by its substituents and the overall electronic nature of the molecule.

Troubleshooting Protocol:

  • Control pH During Workup: Maintain a neutral or near-neutral pH during aqueous workup steps. If an acid or base wash is necessary, perform it quickly and at a low temperature to minimize the contact time.

  • Use Anhydrous Solvents: Ensure that all solvents used in the reaction and purification are thoroughly dried, especially if the reaction is sensitive to water.

  • Purification Method: For purification, column chromatography on silica gel is a standard method.[4] Ensure the solvent system is neutral. If the compound is basic, it may be beneficial to add a small amount of a tertiary amine (e.g., 0.1-1% triethylamine) to the eluent to prevent streaking and potential degradation on the acidic silica.

  • Storage: Store the purified imidazolone in a dry environment to prevent hydrolysis over time.

dot

Caption: Acid-catalyzed hydrolysis of an imidazolone ring.

Issue 3: Formation of Oxazole Byproducts

Q3: In my synthesis of a 2,4,5-trisubstituted imidazole (a potential precursor to an imidazolone), I'm observing a significant byproduct with a similar mass to my desired product. What could this be?

A3: A common side product in syntheses that could lead to imidazolones, especially those involving the condensation of an α-haloketone with an amide or amidine, is the corresponding oxazole.[5]

Causality and Mechanism: The formation of an oxazole versus an imidazole is a result of competing nucleophilic attack. If the oxygen of the amide attacks the ketone before the nitrogen, subsequent cyclization will lead to the oxazole ring. This is often favored under certain conditions, particularly with a lower concentration of the nitrogen nucleophile (ammonia or amine).

Troubleshooting Protocol:

  • Excess Nitrogen Source: To favor imidazole formation, use a significant molar excess of ammonia or the primary amine. This increases the probability of the nitrogen acting as the initial nucleophile.[1]

  • Alkaline Conditions: Maintaining alkaline reaction conditions can also favor the formation of the diimine intermediate required for imidazole synthesis, thereby reducing the likelihood of oxazole formation.[1]

  • Order of Addition: Consider adding the aldehyde or ketone slowly to a mixture of the dicarbonyl compound and the ammonia/amine source. This ensures that the nitrogen-containing intermediate is pre-formed and ready to react.[1]

dot

Oxazole_vs_Imidazolone cluster_reactants Reactants Alpha-Haloketone α-Haloketone Imidazolone_Pathway N-Attack (Favored by excess NH3) Alpha-Haloketone->Imidazolone_Pathway Oxazole_Pathway O-Attack Alpha-Haloketone->Oxazole_Pathway Amide Amide/Amidine Amide->Imidazolone_Pathway Amide->Oxazole_Pathway Imidazolone_Product Imidazolone Product Imidazolone_Pathway->Imidazolone_Product Cyclization Oxazole_Byproduct Oxazole Byproduct Oxazole_Pathway->Oxazole_Byproduct Cyclization

Caption: Competing pathways for imidazolone vs. oxazole formation.

Issue 4: Polymeric Byproducts from Diaminomaleonitrile (DAMN)

Q4: My reaction using diaminomaleonitrile (DAMN) to synthesize an imidazo[4,5-d]imidazole derivative has produced a significant amount of an insoluble, dark-colored solid. What is this and how can I prevent its formation?

A4: The insoluble, dark material is likely a polymeric byproduct resulting from the self-condensation of diaminomaleonitrile. DAMN is known to undergo thermal polymerization, especially at elevated temperatures.[6]

Causality and Mechanism: The amino and nitrile groups of DAMN can react with each other intermolecularly to form complex, nitrogen-rich polymers. This process is accelerated by heat.

Troubleshooting Protocol:

  • Solvent Selection: The choice of solvent can significantly impact the extent of polymerization. Protic n-alcohols like n-pentanol or n-hexanol have been shown to reduce the formation of hydrolysis and oxidation byproducts of DAMN compared to aqueous (hydrothermal) conditions.[6][7][8]

  • Temperature Control: Carefully control the reaction temperature. While some heat may be necessary for the desired cyclization, excessive temperatures will promote the polymerization of DAMN. It is advisable to determine the optimal temperature that balances the rate of the desired reaction with the rate of polymer formation.

  • Reaction Time: Minimize the reaction time as much as possible. Once the desired product is formed (as monitored by TLC or LC-MS), proceed with the workup to avoid prolonged exposure of unreacted DAMN to heat.

  • Purification: If polymeric byproducts do form, they are often insoluble in common organic solvents. They can typically be removed by filtration of the reaction mixture before proceeding with the extraction and purification of the soluble product.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 4-Imidazolone via Cyclization of a Diamide
  • Dissolution: Dissolve the diamide intermediate in a suitable solvent (e.g., glacial acetic acid, toluene with a catalytic amount of p-toluenesulfonic acid).

  • Heating: Heat the reaction mixture to reflux. If using toluene, a Dean-Stark apparatus can be used to remove the water formed during the reaction.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If acetic acid is used as the solvent, carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Analytical Characterization of Impurities

A combination of chromatographic and spectroscopic techniques is recommended for the identification of impurities.[9]

  • Thin-Layer Chromatography (TLC): A quick method for monitoring reaction progress and assessing the purity of fractions during purification.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample and can be used to separate the desired product from impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of each component, which is crucial for identifying unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the desired product and any isolated impurities.[9][10][11]

  • Infrared (IR) Spectroscopy: Can help identify key functional groups present in the product and impurities.

Data Summary Table

IssueCommon Side ProductKey Causal FactorsRecommended Solutions
Incomplete Cyclization Diamide IntermediateInsufficient heat, lack of acid catalystIncrease temperature, add acid catalyst, remove water
Product Degradation Ring-Opened Hydrolysis ProductNon-neutral pH during workup, presence of waterControl pH, use anhydrous solvents, appropriate purification
Competing Reaction OxazoleInsufficient nitrogen nucleophileUse excess ammonia/amine, maintain alkaline conditions
Low Yield & Insolubles Polymeric Byproducts (from DAMN)High temperature, prolonged reaction timeOptimize temperature, minimize reaction time, choose appropriate solvent

References

Technical Support Center: Refining Protocols for the Catalytic Synthesis of Imidazolidin-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the catalytic synthesis of imidazolidin-2-ones. This guide is designed for researchers, chemists, and drug development professionals actively working on synthesizing these vital heterocyclic scaffolds. Imidazolidin-2-ones are core components in numerous pharmaceuticals, natural products, and chiral auxiliaries.[1][2][3] This resource provides in-depth, field-proven insights to help you navigate common experimental challenges, optimize your reaction protocols, and ensure the reliable synthesis of your target molecules.

The content is structured to address specific issues you may encounter. We will move from general synthetic strategies to a detailed, question-and-answer troubleshooting guide, supplemented with standard operating protocols and data interpretation aids.

Overview of Primary Catalytic Strategies

The synthesis of imidazolidin-2-ones can be broadly achieved through several catalytic pathways. Understanding these routes is crucial for selecting an appropriate starting point for your target molecule and for diagnosing issues when they arise. The four most common strategies are summarized below.[1][2]

Synthetic_Routes cluster_0 Starting Materials cluster_1 Reaction Pathways 1,2-Diamine 1,2-Diamine Direct Carbonylation Direct Carbonylation 1,2-Diamine->Direct Carbonylation + Carbonyl Source (CO2, CDI, etc.) Unsaturated Urea Unsaturated Urea Intramolecular Hydroamination Intramolecular Hydroamination Unsaturated Urea->Intramolecular Hydroamination Olefin Olefin Diamination Diamination Olefin->Diamination + Urea Aziridine Aziridine Ring Expansion Ring Expansion Aziridine->Ring Expansion + Isocyanate Product Imidazolidin-2-one Direct Carbonylation->Product Intramolecular Hydroamination->Product Diamination->Product Ring Expansion->Product

Caption: Key catalytic routes to imidazolidin-2-ones.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses common experimental failures in a Q&A format.

Category: Low or No Product Yield

Question 1: My reaction yield is consistently low or non-existent. What are the common causes and how can I systematically troubleshoot this?

Answer: Low yield is a frequent issue stemming from several potential root causes. A systematic approach is key to identifying and solving the problem.

Causality Checklist:

  • Catalyst Inactivity or Incompatibility: The chosen catalyst may be unsuitable for your specific substrate or may have degraded. Heterogeneous catalysts like cerium oxide (CeO₂) are effective for CO₂ incorporation but require specific conditions.[4] Palladium systems are often used for carboamination but can be sensitive to functional groups.[5]

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical. For CO₂-based syntheses, insufficient pressure can starve the reaction, while excessive temperature can lead to substrate or product decomposition.[6]

  • Poor Solvent Choice: The solvent plays a crucial role in substrate solubility and can influence the reaction pathway. For instance, in the CeO₂-catalyzed synthesis from ethylenediamine carbamate, 2-propanol was found to be the optimal solvent as it solubilizes the starting material without forming solvent-derived byproducts, a problem observed with more reactive primary alcohols.[4]

  • Presence of Inhibitors: Water is a common inhibitor, especially in reactions that produce it as a byproduct (e.g., cyclization of diamines with CO₂). It can hydrolyze intermediates or deactivate the catalyst. Other impurities in starting materials or solvents can also poison the catalyst.

  • Unfavorable Equilibrium: Some cyclization reactions are reversible. The presence of water can shift the equilibrium back towards the starting materials.[4]

Troubleshooting Workflow:

Troubleshooting_Low_Yield Start Low/No Yield Check_Purity Verify Purity of Starting Materials & Solvents (Anhydrous?) Start->Check_Purity Optimize_Conditions Systematically Vary Temperature & Pressure Check_Purity->Optimize_Conditions If pure Screen_Solvent Screen Alternative Solvents (e.g., 2-Propanol, DCM, MeCN) Optimize_Conditions->Screen_Solvent No improvement Success Yield Improved Optimize_Conditions->Success Screen_Catalyst Screen Different Catalysts or Increase Catalyst Loading Screen_Solvent->Screen_Catalyst No improvement Screen_Solvent->Success Check_Inhibitors Add Dehydrating Agent (e.g., Molecular Sieves) Screen_Catalyst->Check_Inhibitors No improvement Screen_Catalyst->Success Check_Inhibitors->Success

Caption: Systematic workflow for troubleshooting low reaction yields.

Data-Driven Decisions:

To make an informed choice, compare the performance of different catalytic systems reported in the literature.

Catalyst SystemCarbonyl SourceSubstrate ExampleConditionsYieldReference
SnO₂/g-C₃N₄CO₂Ethylenediamine160 °C, 2.5 MPa, 2 h95%
CeO₂CO₂ (from carbamate)Ethylenediamine Carbamate140 °C, Ar, 2-Propanol83%[4]
Pd₂(dba)₃/XantphosN/A (Carboamination)N-allylurea + Aryl BromideNaOtBu, TolueneGood-Excellent[5][7]
Carbonyldiimidazole (CDI)N/A (Cyclization)N,N'-disubstituted diamineDCM, 40 °C, 17 h98%
Category: Poor Selectivity / Side Product Formation

Question 2: My reaction produces a mixture of products, with significant impurities alongside my target imidazolidin-2-one. How can I improve selectivity?

Answer: Poor selectivity is often a result of competing reaction pathways. Identifying the structure of the major byproduct is the first and most critical step.

Common Side Products and Their Origins:

  • Linear Ureas/Oligomers: Formed when the intramolecular cyclization is slow compared to intermolecular reactions between the diamine and the carbonyl source or activated intermediates. This can be an issue with sterically hindered substrates.

  • Solvent-Derived Byproducts: Nucleophilic solvents (e.g., primary alcohols) can sometimes participate in the reaction, leading to N-alkylation or other adducts.[4]

  • Products from Rearrangement/Isomerization: Depending on the substrate and catalyst, double bond migration in unsaturated precursors or other rearrangements can lead to constitutional isomers.

  • Over-oxidation/Reduction: In reactions involving redox steps, such as oxidative carbonylations, byproducts can arise from unintended oxidation of the substrate.[8]

  • Regioisomers: For unsymmetrical substrates, reaction at an undesired position can lead to regioisomers. The amount of acid catalyst, for example, has been shown to influence the regioselectivity of cyclization.[9]

Strategies for Enhancing Selectivity:

  • Modify Reaction Temperature: Lowering the temperature often disfavors higher-activation-energy side reactions, improving selectivity at the cost of reaction rate.

  • Change the Solvent: Switching to a non-nucleophilic, inert solvent (e.g., Toluene, Dioxane, DCM) can prevent the formation of solvent-derived adducts. As mentioned, using a bulky secondary alcohol like 2-propanol can sterically hinder side reactions.[4]

  • Adjust Stoichiometry: In reactions like diamine carbonylation, using a slight excess of the diamine might be tempting but can promote oligomerization. Carefully controlling a 1:1 stoichiometry or using slow addition of one reagent is often better.

  • Select a More Selective Catalyst: High selectivity is a hallmark of a good catalyst. If you are using a generic Lewis acid or base, switching to a more sophisticated organometallic catalyst or a shape-selective heterogeneous catalyst (like a zeolite or MOF) could be beneficial.

Category: Catalyst-Related Issues

Question 3: My heterogeneous catalyst works well for the first run but its activity drops significantly upon recycling. What is happening and how can I maintain its performance?

Answer: Catalyst deactivation is a common problem with heterogeneous systems. The loss of activity typically points to one of three issues: poisoning, leaching, or structural degradation.

Root Causes and Solutions:

  • Poisoning: The active sites of the catalyst are blocked by strongly adsorbing species, which can be impurities in the feed, byproducts, or even the product itself.

    • Solution: Ensure the highest purity of reactants and solvents. If the product is the poison, consider using a flow reactor where the product is continuously removed from the catalyst bed. A high-temperature calcination step in air or an inert atmosphere can sometimes burn off organic poisons and regenerate the catalyst, but this must be tested to ensure it doesn't damage the catalyst structure.

  • Leaching: The active metal or component of the catalyst dissolves into the reaction medium. This is particularly problematic if you observe that the filtered reaction solution, now without the solid catalyst, continues to show some catalytic activity.

    • Solution: Test for leaching by running a hot filtration test. If leaching is confirmed, the catalyst support or the active species may not be stable under the reaction conditions. Consider a more robust support material or alternative immobilization chemistry.

  • Sintering/Structural Change: For nanoparticle catalysts (e.g., CeO₂, SnO₂), the high temperatures of the reaction or regeneration can cause the small particles to agglomerate into larger, less active ones, reducing the available surface area.

    • Solution: Operate at the lowest effective temperature. Choose catalysts with high thermal stability or those where the active sites are intrinsically part of a stable framework (e.g., zeolites). Characterize your catalyst before and after the reaction using techniques like XRD and TEM to check for changes in crystallite size and morphology.

A critical error in catalyst stability testing is to only measure activity at full conversion. If the reaction goes to 100% completion in 2 hours on the first run and 6 hours on the second, the catalyst has clearly deactivated, but simply checking at 24 hours would misleadingly suggest it is stable.[10] Always measure initial reaction rates to accurately assess catalyst stability.

Key Experimental Protocols

The following are representative protocols. Always perform a thorough safety assessment before conducting any experiment.

Protocol 1: CeO₂-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate

This protocol is adapted from methodologies using CO₂ captured as a carbamate salt with a robust, recyclable heterogeneous catalyst.[4]

  • Materials: Ethylenediamine carbamate (EDA-CA), Cerium(IV) oxide (CeO₂, high surface area), 2-Propanol (anhydrous).

  • Setup: To a high-pressure stainless-steel autoclave equipped with a magnetic stir bar, add CeO₂ (e.g., 2.0 mmol) and ethylenediamine carbamate (e.g., 19.6 mmol).

  • Reaction: Add anhydrous 2-propanol (e.g., 15 mL). Seal the autoclave, purge it several times with Argon (Ar), and finally pressurize with Ar to 1 MPa.

  • Heating & Monitoring: Heat the reactor to 140 °C (413 K) with vigorous stirring. Monitor the reaction progress by taking aliquots (if possible) and analyzing by GC-MS or LC-MS. A typical reaction time is 24 hours.

  • Workup: After cooling the reactor to room temperature, vent the pressure. Filter the reaction mixture to recover the CeO₂ catalyst. The catalyst can be washed with 2-propanol and dried for reuse.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol) or by silica gel chromatography.

  • Characterization: Confirm the structure and purity of the 2-imidazolidinone product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Palladium-Catalyzed Intramolecular Carboamination of an N-Allylurea

This protocol describes a powerful method for constructing substituted imidazolidin-2-ones via C-N and C-C bond formation.[5][7]

  • Materials: Substituted N-allylurea, Aryl bromide, Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), Sodium tert-butoxide (NaOtBu), Toluene (anhydrous).

  • Setup: In a glovebox, add Pd₂(dba)₃ (e.g., 2.5 mol%), Xantphos (e.g., 6 mol%), and NaOtBu (e.g., 1.4 equiv) to an oven-dried Schlenk tube.

  • Reaction: Add the N-allylurea (1.0 equiv) and the aryl bromide (1.2 equiv). Evacuate and backfill the tube with Argon. Add anhydrous toluene via syringe.

  • Heating & Monitoring: Heat the reaction mixture to 100-110 °C in an oil bath with stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench by adding saturated aqueous ammonium chloride (NH₄Cl). Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash chromatography on silica gel.

  • Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and diastereoselectivity (if applicable).

Frequently Asked Questions (FAQs)
  • Q: How do I choose the best carbonyl source?

    • A: The choice depends on safety, cost, and substrate compatibility. CO₂ is green and economical but often requires high pressure and temperature.[11] Carbonyldiimidazole (CDI) is highly effective under mild conditions but is more expensive and moisture-sensitive. Urea is a cheap and safe solid source but typically requires high temperatures to drive off ammonia.[11] Phosgene and its equivalents (e.g., triphosgene) are highly reactive but also extremely toxic and should be handled with extreme caution.[11]

  • Q: What are the critical safety precautions for these reactions?

    • A: When using high-pressure gases like CO or CO₂, always use a properly rated and maintained autoclave behind a safety shield. Be aware that CO/O₂ mixtures can be explosive.[1] When using toxic reagents like phosgene or CDI, work in a certified chemical fume hood with appropriate personal protective equipment (PPE). Always consult the Safety Data Sheet (SDS) for all chemicals before use.

  • Q: How do I definitively confirm my product's structure and identify impurities?

    • A: A combination of spectroscopic techniques is essential. ¹H and ¹³C NMR spectroscopy will establish the carbon-hydrogen framework.[12][13] For imidazolidin-2-ones, the carbonyl carbon typically appears around 160-165 ppm in the ¹³C NMR spectrum.[12] High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition. FT-IR spectroscopy can confirm the presence of key functional groups, such as the urea carbonyl (C=O) stretch. For complex structures or stereochemistry, 2D NMR experiments (COSY, HMBC, NOESY) are invaluable.[9][13]

References

handling and storage best practices for 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This guide is intended to provide best-practice recommendations for researchers, scientists, and drug development professionals. Specific handling, storage, and stability data for 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one is limited. Therefore, the information herein is synthesized from safety data sheets of structurally related imidazole derivatives and general principles of chemical safety and laboratory practice. Always consult the specific Safety Data Sheet (SDS) provided by your supplier and perform a thorough risk assessment before handling this compound.

Section 1: Best Practices for Handling and Storage

Proper handling and storage are paramount to ensure the integrity of this compound and the safety of laboratory personnel. The following guidelines are based on best practices for similar chemical compounds.

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and fine dust.[1][2]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[3]

  • Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or in case of potential for significant exposure, a chemical-resistant suit may be necessary.[3]

  • Respiratory Protection: If working with the compound as a powder or in a way that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter.[2]

Safe Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][2]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing. Do not breathe dust or vapors.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][3]

  • Spills: In the event of a spill, evacuate the area. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3] For larger spills, follow your institution's emergency procedures.

Experimental Workflow for Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_decon Decontaminate Glassware handle_dissolve->cleanup_decon cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_store Store Compound cleanup_waste->cleanup_store

Caption: Workflow for safe handling of this compound.

Storage Recommendations

Proper storage is crucial to maintain the stability and purity of the compound.

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[1] Refrigeration may be advisable for long-term storage, but consult the supplier's recommendation.Prevents thermal degradation.
Atmosphere Store in a tightly sealed container.[1][2] Consider storage under an inert atmosphere (e.g., argon or nitrogen) for sensitive applications.Protects from moisture and atmospheric contaminants.
Light Protect from light.Many organic compounds are light-sensitive and can degrade upon exposure.
Incompatibilities Keep away from strong oxidizing agents.[1]To prevent potentially hazardous reactions.

Section 2: Troubleshooting Guide & FAQs

This section addresses potential issues that researchers may encounter during the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical solvents for dissolving this compound?

Q2: Is this compound stable in solution?

A2: The stability of this compound in solution is not well-documented. However, similar heterocyclic compounds can be susceptible to degradation, especially in certain solvents or at non-neutral pH.[5][6] For example, compounds stored in DMSO have been observed to undergo degradation over time.[5] It is advisable to prepare fresh solutions for each experiment and to store stock solutions at low temperatures (e.g., -20°C or -80°C) for short periods.

Q3: What are the potential hazards associated with this compound?

A3: Based on data for similar imidazole derivatives, potential hazards may include skin and eye irritation.[1] Some related compounds are classified as harmful if swallowed.[2] Always handle with care and use appropriate PPE.

Troubleshooting Common Experimental Issues

Issue 1: Inconsistent or non-reproducible experimental results.

  • Potential Cause 1: Compound Degradation.

    • Explanation: As mentioned, the compound may not be stable over long periods, especially in solution. Degradation can lead to a decrease in the effective concentration of the active compound and the formation of new, potentially interfering substances.[5]

    • Solution:

      • Prepare fresh solutions of this compound for each experiment.

      • If a stock solution must be used, perform a quality control check (e.g., by LC-MS) to confirm its integrity before use.

      • Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.

  • Potential Cause 2: Contamination.

    • Explanation: Contamination of the solid compound or the solution can introduce variables into your experiment.

    • Solution:

      • Ensure that all glassware is scrupulously clean and dry before use.

      • Use high-purity solvents for preparing solutions.

      • Store the compound in a desiccator to prevent moisture absorption.

Issue 2: Poor solubility or precipitation of the compound during an experiment.

  • Potential Cause 1: Incorrect Solvent Choice.

    • Explanation: The compound may not be sufficiently soluble in the chosen solvent system.

    • Solution:

      • Perform small-scale solubility tests with a range of solvents to find the most suitable one.

      • Consider the use of a co-solvent system if a single solvent is not effective.

  • Potential Cause 2: Change in pH or Temperature.

    • Explanation: The solubility of many compounds is dependent on the pH and temperature of the solution. A change in these parameters during an experiment can cause the compound to precipitate.

    • Solution:

      • Buffer your experimental system to maintain a constant pH.

      • If the experiment involves temperature changes, ensure that the compound's solubility is maintained across the entire temperature range.

Troubleshooting Decision Tree

cluster_degradation Check for Degradation cluster_solubility Check Solubility start Inconsistent Results deg_check Is the solution fresh? start->deg_check deg_solution_fresh Prepare fresh solution deg_check->deg_solution_fresh No deg_solution_old Analyze stock by LC-MS deg_check->deg_solution_old Stock solution used sol_check Is the compound fully dissolved? deg_check->sol_check Yes deg_solution_fresh->sol_check deg_solution_old->sol_check sol_precipitate Re-evaluate solvent system/pH sol_check->sol_precipitate No/Precipitation sol_dissolved Proceed with experiment sol_check->sol_dissolved Yes

Caption: Decision tree for troubleshooting inconsistent experimental results.

Section 3: References

  • Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2025, July 28). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Angene Chemical. (2025, August 17). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Safety Data Sheet. (2014, August 11). Retrieved from a chemical supplier's website.

  • BLDpharm. (n.d.). 4,5-Dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). This compound 1072-89-5 wiki. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. (n.d.). PMC - NIH. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-ACETYL-5-METHYL-1,3-DIHYDRO-2H-IMIDAZOL-2-ONE Property. Retrieved from --INVALID-LINK--

  • (n.d.). This compound | CAS No.1072-89-5 Synthetic Routes. Retrieved from a chemical supplier's website.

  • PubChem. (n.d.). 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one. Retrieved from --INVALID-LINK--

  • Zav'yalov, S. I., et al. (2004, May 1). 1,3-Dihydro-2H-imidazol-2-one Derivatives: Synthesis and Applications (A Review). ResearchGate.

  • PubChem. (n.d.). 1,3-Diisopropyl-4,5-dimethyl-imidazol-2-ylidene. Retrieved from --INVALID-LINK--

  • Study of the degradation products of bromopropylate, chlordimeform, coumaphos, cymiazole, flumethrin and tau-fluvalinate in aqueous media. (2000, July). ResearchGate.

  • Characteristics and products of the reductive degradation of 3-nitro-1,2,4-triazol-5-one (NTO) and 2,4-dinitroanisole (DNAN) in a Fe-Cu bimetal system. (n.d.). PubMed. Retrieved from --INVALID-LINK--

  • An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. (n.d.). NIH. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 1,3-Dihydro-2H-imidazol-2-one AldrichCPR. Retrieved from --INVALID-LINK--

  • (2022, January 25). Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. ResearchGate.

  • Chemistry of Imidazo[2,1-b][1][3]thiadiazoles. (2011, May). ResearchGate.

  • Degradation of Fumigant Pesticides: 1,3-Dichloropropene, Methyl Isothiocyanate, Chloropicrin, and Methyl Bromide. (n.d.). USDA ARS. Retrieved from --INVALID-LINK--

  • Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. (2025, December 30). Journal of the American Chemical Society.

References

resolving ambiguous NMR spectra of 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one

Welcome to the technical support guide for resolving NMR spectral ambiguities of this compound. This resource is designed for researchers and drug development professionals encountering challenges in the structural characterization of this and related cyclic urea systems. We will move beyond simple data reporting to explore the physicochemical phenomena that govern the appearance of its NMR spectra.

Frequently Asked Questions (FAQs)

Q1: Why is the N-H proton signal in my ¹H NMR spectrum unusually broad or sometimes completely absent?

A1: This is a classic sign of chemical exchange. The two N-H protons can exchange with each other and with residual water in the solvent at a rate that is intermediate on the NMR timescale. This intermediate exchange rate leads to significant line broadening. In some cases, the peak can become so broad that it is indistinguishable from the baseline. Additionally, the nitrogen-14 nucleus has a quadrupole moment which can also contribute to the broadening of an attached proton's signal.

Q2: I added a drop of D₂O to my sample and the N-H signal disappeared. What does this confirm?

A2: This is a standard technique to identify exchangeable protons, such as those on heteroatoms (O-H, N-H, S-H). The deuterium in D₂O rapidly exchanges with the N-H protons. Since deuterium is not observed in ¹H NMR, the signal disappears, confirming its identity as an N-H proton.

Q3: The chemical shifts for my methyl protons and ring carbons seem to vary significantly between different solvents like CDCl₃ and DMSO-d₆. Is this normal?

A3: Yes, this is expected. This compound has two N-H groups and a carbonyl group, all of which are active in hydrogen bonding. Polar, hydrogen-bond accepting solvents like DMSO-d₆ will interact strongly with the N-H protons, causing a significant downfield shift compared to a less polar solvent like CDCl₃.[1][2][3][4] These solvent-solute interactions alter the electronic environment of the entire molecule, leading to shifts in both proton and carbon signals.

Q4: I expected to see only two signals in the aromatic/olefinic region of the ¹³C NMR spectrum (for C4/C5 and C2=O), but I see additional small peaks. What could be the cause?

A4: While the keto form of this molecule is highly dominant, the presence of minor tautomeric forms, such as the enol form, could lead to extra, low-intensity signals.[5][6][7] Tautomers are isomers that interconvert rapidly, and their equilibrium can be influenced by solvent and temperature.[8][9] A more likely cause, however, could be the presence of impurities or slow conformational exchange processes. Advanced 2D NMR techniques are required to confirm the identity of these minor species.

Troubleshooting Guide 1: The Case of the Broad or Disappearing N-H Proton

Symptom: The ¹H NMR spectrum in a solvent like CDCl₃ or Acetone-d₆ shows a very broad singlet for the N-H protons, or the signal is not observable.

Underlying Cause: Intermediate rate of chemical exchange and quadrupolar broadening. The N-H protons are in a dynamic environment. Their exchange rate is not slow enough to show two sharp, distinct peaks, nor is it fast enough to show one sharp, averaged peak.

Diagnostic Workflow & Protocols

This workflow provides a logical sequence of experiments to confirm the cause and obtain a well-resolved spectrum.

A Ambiguous Spectrum: Broad N-H Signal B Step 1: D₂O Exchange A->B  Is it an N-H? C Step 2: Variable Temperature (VT) NMR A->C  Is it exchange? D Step 3: Change Solvent A->D  Is it a solvent effect? E Result: Signal Disappears (Confirms N-H identity) B->E F Result: Signal Sharpens (Confirms exchange phenomenon) C->F G Result: Shifts & Sharpening (Confirms H-bonding effects) D->G cluster_1d 1D NMR Data cluster_2d 2D NMR Confirmation cluster_results Correlation Results A ¹H Spectrum: - CH₃ singlet - N-H singlet (broad) HSQC HSQC Experiment A->HSQC HMBC HMBC Experiment A->HMBC B ¹³C Spectrum: - CH₃ signal - C4/C5 signal - C=O signal B->HSQC B->HMBC HSQC_Res Confirms direct ¹J(C,H) bond: CH₃ protons correlate to CH₃ carbon HSQC->HSQC_Res HMBC_Res Confirms multi-bond connectivity: - CH₃ protons to C4/C5 - CH₃ protons to C2(C=O) HMBC->HMBC_Res

References

strategies to minimize impurities in cyclic urea synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cyclic urea synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you minimize impurities and optimize your synthetic outcomes.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific challenges that may arise during the synthesis of cyclic ureas, providing explanations for the underlying causes and actionable solutions.

Question 1: My reaction is producing a significant amount of linear polyurea byproduct. What is causing this and how can I favor intramolecular cyclization?

Answer: The formation of linear polyurea is a common side reaction in cyclic urea synthesis, arising from intermolecular reactions between diamine and carbonyl source molecules instead of the desired intramolecular cyclization.[1] Several factors influence the competition between these two pathways.

Causality:

  • Concentration: At high concentrations, the probability of reactive intermediates encountering other molecules for intermolecular reaction increases significantly.

  • Ring Strain: The formation of small (3- and 4-membered) or large rings can be energetically unfavorable due to ring strain, making linear polymerization more likely.[2][3] Five- and six-membered rings are generally favored due to their low ring strain.[2][3]

  • Reaction Temperature: Higher temperatures can sometimes favor intermolecular reactions by providing sufficient energy to overcome the activation barrier for polymerization.

Solutions:

  • High-Dilution Conditions: Performing the reaction at very low concentrations (high dilution) is a primary strategy to suppress intermolecular processes.[2] This minimizes the chance of reactive molecules finding each other, thus favoring the intramolecular pathway.

  • Slow Addition of Reagents: A slow, controlled addition of one of the reactants (e.g., the diamine or the carbonyl source) to the reaction mixture can maintain a low instantaneous concentration of the added reagent, further promoting intramolecular cyclization.

  • Temperature Optimization: Carefully controlling the reaction temperature is crucial. For the reaction of diamines with urea, a two-step temperature profile can be effective: an initial lower temperature (120-140°C) to form the intermediate, followed by a higher temperature (160-200°C) in a solvent to promote cyclization.[1]

  • Choice of Solvent: The solvent can play a role in pre-organizing the substrate for cyclization. A solvent that promotes a folded conformation of the diamine intermediate may favor the intramolecular reaction.

Question 2: I am observing a significant amount of a symmetrical N,N'-disubstituted urea impurity. How can I prevent its formation?

Answer: The formation of symmetrical N,N'-disubstituted ureas is a frequent issue, particularly when using phosgene or its equivalents like triphosgene and carbonyldiimidazole (CDI).[4][5]

Causality: This impurity arises when the isocyanate intermediate, formed in situ from the reaction of a primary amine with the carbonyl source, reacts with another molecule of the unreacted starting amine instead of undergoing the desired subsequent reaction.[4]

Solutions:

  • Order of Addition: The order of reagent addition is critical. When using reagents like CDI or triphosgene, it is often best to first react the carbonyl source with one amine to form the activated intermediate, and then slowly add the second amine to the reaction mixture.[5]

  • Control of Stoichiometry: Precise control over the stoichiometry of the reactants is essential. Using a slight excess of the carbonyl source can help to ensure that all the primary amine is consumed in the initial step, minimizing its availability to react with the isocyanate intermediate.

  • Use of Pre-formed Isocyanates: If possible, using a pre-formed isocyanate of one of the amines can provide a more controlled reaction and prevent the formation of symmetrical byproducts.[5]

Question 3: My final product is contaminated with biuret. What is the source of this impurity and how can I remove it?

Answer: Biuret is a common impurity in urea-based syntheses and can also be present in the starting urea reagent.[6] It is formed from the condensation of two urea molecules with the elimination of ammonia.

Causality: The formation of biuret is promoted by heating urea, especially above its melting point.[7]

Solutions:

  • High-Quality Starting Materials: Use high-purity urea with a low biuret content. It may be necessary to characterize the starting urea for biuret levels before use.

  • Temperature Control: Avoid excessive heating of urea during the reaction. Adhering to optimized temperature protocols is crucial.

  • Purification:

    • Recrystallization: Recrystallization is an effective method for removing biuret from the final cyclic urea product.[8] The choice of solvent is critical and should be optimized for your specific product.

    • Aqueous Washing: Biuret has some solubility in water. Washing the crude product with water can help to reduce its concentration. A patented method involves treating solid urea with an aqueous solution of urea to dissolve out the biuret.[6]

    • Enzymatic Removal: For specific applications requiring extremely low biuret levels, enzymatic methods using biuret hydrolase can be employed to selectively degrade this impurity.[9]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the advantages of using phosgene-free reagents for cyclic urea synthesis?

A1: Phosgene is a highly toxic and hazardous gas.[10][11] Phosgene-free alternatives offer significant safety and environmental benefits.[11][12] Common substitutes include:

  • Triphosgene: A solid, easier-to-handle equivalent of phosgene.[5][13]

  • Carbonyldiimidazole (CDI): A stable, crystalline solid that is a safer alternative.[5][14]

  • Carbon Dioxide (CO2): An environmentally benign and inexpensive carbonyl source.[11][15]

  • Urea: A readily available and less hazardous reagent.[1][16]

Q2: How can I monitor the progress of my cyclic urea synthesis and detect impurities?

A2: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): A quick and simple method to monitor the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the desired product and impurities. A UV detector is often suitable for aromatic cyclic ureas.[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of the final product and identification of impurities.[19]

  • Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to identify the molecular weights of the product and byproducts, aiding in their identification.[20]

Q3: What are the best general purification strategies for cyclic ureas?

A3: The optimal purification strategy depends on the specific properties of your compound and the nature of the impurities.

  • Recrystallization: Often the most effective method for obtaining highly pure crystalline products.[8] Careful solvent selection is key.

  • Column Chromatography: Useful for separating the desired product from closely related impurities, especially for non-crystalline or oily products.

  • Washing/Extraction: Can be used to remove water-soluble or acid/base-labile impurities.

Q4: Can I synthesize cyclic ureas directly from diamines and CO2?

A4: Yes, the direct synthesis of cyclic ureas from diamines and CO2 is a green and attractive method.[15] This reaction typically requires a catalyst, such as cerium oxide (CeO2), and is often performed under pressure.[15] The choice of solvent, such as 2-propanol, can significantly influence the selectivity and yield of the reaction.[15]

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for Synthesis of a Six-Membered Cyclic Urea from a Diamine and Triphosgene

Disclaimer: This is a general procedure and may require optimization for your specific substrates. Triphosgene and its decomposition product, phosgene, are highly toxic. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the diamine (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane, THF). The solution is cooled to 0 °C in an ice bath.

  • Base: An appropriate base (e.g., triethylamine, 2.2 eq) is added to the solution.

  • Triphosgene Addition: A solution of triphosgene (0.4 eq) in the same anhydrous solvent is added dropwise to the stirred reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by TLC or HPLC.

  • Workup: The reaction mixture is quenched by the slow addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Protocol 2: HPLC Method for Purity Analysis

This is a starting point for developing an HPLC method for the analysis of cyclic ureas.

ParameterCondition
Column C18 reverse-phase, 5 µm, 4.6 x 250 mm
Mobile Phase A: Water; B: Acetonitrile (or Methanol)
Gradient Start with a suitable ratio of A:B (e.g., 90:10), then ramp to a higher concentration of B over 20-30 minutes.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 210 nm or a wavelength where the aromatic components absorb)
Injection Volume 10 µL
Column Temp. 30 °C

Note: The mobile phase composition and gradient will need to be optimized for your specific analyte.[17][18]

Part 4: Visualizations

Diagram 1: Competing Intermolecular vs. Intramolecular Reactions

G cluster_0 High Concentration cluster_1 Low Concentration (High Dilution) A Diamine + Carbonyl Source B Reactive Intermediate A->B Reaction C Linear Polyurea (Intermolecular Product) B->C Favored Pathway D Diamine + Carbonyl Source E Reactive Intermediate D->E Reaction F Cyclic Urea (Intramolecular Product) E->F Favored Pathway

Caption: Intramolecular vs. Intermolecular Pathways

Diagram 2: Formation of Symmetrical Urea Impurity

G RNH2 Primary Amine (R-NH2) Isocyanate Isocyanate Intermediate (R-N=C=O) RNH2->Isocyanate + CDI CDI Carbonyl Source (e.g., CDI) Desired Desired Unsymmetrical Urea Isocyanate->Desired + R'-NH2 (Desired Path) Impurity Symmetrical Urea Impurity (R-NH-CO-NH-R) Isocyanate->Impurity + R-NH2 (Side Reaction) R2NH2 Second Amine (R'-NH2)

Caption: Symmetrical Urea Impurity Formation Pathway

References

Validation & Comparative

Comparative Analysis of 2-Alkyl-Substituted Imidazole-4,5-Dicarboxylic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Imidazole-4,5-dicarboxylic acid (H₃IDC) and its derivatives are foundational building blocks in the realms of medicinal chemistry and materials science.[1][2][3] Their rigid, aromatic core combined with the versatile coordination capabilities of two carboxylic acid groups and two nitrogen heteroatoms makes them prized ligands for the synthesis of metal-organic frameworks (MOFs), coordination polymers, and biologically active molecules.[2][3][4] The strategic introduction of an alkyl group at the 2-position of the imidazole ring offers a powerful tool to systematically tune the steric and electronic properties of the molecule.[1] This modification directly influences the resulting material's topology, stability, and functional characteristics.[5]

This guide provides an in-depth comparative analysis of 2-alkyl-substituted imidazole-4,5-dicarboxylic acids, with a focus on methyl, ethyl, and propyl analogs. We will explore the nuances of their synthesis, compare their fundamental physicochemical properties, and discuss how these properties translate into performance in various applications. The insights provided are grounded in experimental data and established chemical principles to empower researchers in the rational design of novel compounds and materials.

I. Synthetic Strategies: A Comparative Overview

A prevalent and effective route for synthesizing 2-alkyl-substituted imidazole-4,5-dicarboxylic acids is the oxidative cleavage of the corresponding 2-alkylbenzimidazoles.[1][6][7] This method is favored for its accessibility of starting materials and generally good yields.[1][8]

The core of this synthetic approach involves the robust oxidation of the benzene portion of the benzimidazole molecule, leaving the desired substituted imidazole ring intact. Hydrogen peroxide in the presence of concentrated sulfuric acid is a commonly employed oxidizing system.[1][9] The choice of this method is causal; the strong acidic medium protonates the imidazole nitrogens, rendering the benzene ring more susceptible to oxidative attack while protecting the imidazole core.

Alternative synthetic routes, such as those starting from d-tartaric acid, have also been reported, but the oxidation of 2-alkylbenzimidazoles remains a more direct and preparative-scale friendly option for these specific derivatives.[8]

Generalized Synthetic Workflow

The diagram below illustrates the common synthetic pathway from a 2-alkylbenzimidazole precursor to the final dicarboxylic acid product.

SynthesisWorkflow cluster_0 Reaction Setup cluster_1 Oxidation Step cluster_2 Work-up & Isolation Start 2-Alkylbenzimidazole (Starting Material) Acid Dissolve in conc. H₂SO₄ Start->Acid Protonation & Solubilization Oxidant Add H₂O₂ (30% aq.) dropwise at controlled temp. Reaction Oxidative Cleavage of Benzene Ring Oxidant->Reaction Initiates Oxidation Quench Pour onto Ice Reaction->Quench Reaction Completion Precipitate Precipitation of Crude Product Quench->Precipitate Filter Vacuum Filtration Precipitate->Filter Product 2-Alkyl-imidazole-4,5- dicarboxylic acid Filter->Product

Caption: Workflow for the synthesis of 2-alkyl-imidazole-4,5-dicarboxylic acids.

Experimental Protocol: Oxidation of 2-Propylbenzimidazole

This protocol is a representative example based on established methodologies for the synthesis of 2-alkyl-substituted imidazole-4,5-dicarboxylic acids.[9]

Materials:

  • 2-Propylbenzimidazole

  • Concentrated Sulfuric Acid (98%)

  • Hydrogen Peroxide (30% aqueous solution)

  • Crushed Ice

  • Deionized Water

  • Three-necked round-bottom flask, magnetic stirrer, dropping funnel, thermometer, ice-water bath, Buchner funnel

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask, carefully dissolve the 2-propylbenzimidazole in concentrated sulfuric acid to achieve a 1 M concentration.[8][9] Equip the flask with a magnetic stirrer, thermometer, and dropping funnel. Cool the mixture to 0-5 °C using an ice-water bath.[9]

  • Oxidant Addition: Slowly add hydrogen peroxide (30% aq.) dropwise via the dropping funnel.[1] Maintain the internal temperature below 10 °C throughout the addition to control the exothermic reaction. An optimal molar ratio of hydrogen peroxide to the benzimidazole substrate is approximately 11:1.[8]

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature. Then, heat the reaction mixture to the desired temperature (e.g., 120 °C) and maintain for the required duration (e.g., 12 hours).[9] The optimal conditions can vary depending on the specific alkyl substituent.[9]

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a large volume of crushed ice.[1][9] This step quenches the reaction and precipitates the product.

  • Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water to remove residual acid.[7][9] The crude product can be further purified by recrystallization from a suitable solvent, such as a water-ethanol mixture, to yield the final 2-propyl-1H-imidazole-4,5-dicarboxylic acid.[7]

  • Validation: The structure and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry. FTIR spectroscopy is expected to show a broad peak around 3200-3400 cm⁻¹ (O-H and N-H stretching) and a strong absorption band around 1700-1725 cm⁻¹ (C=O stretching of the carboxylic acid).[6]

II. Comparative Physicochemical Properties

The nature of the 2-alkyl substituent directly modulates the electronic and steric environment of the imidazole-4,5-dicarboxylic acid scaffold, leading to predictable trends in its physicochemical properties.[1] While comprehensive experimental data directly comparing a wide range of analogs is limited, available data and predictive models provide valuable insights.[1]

Property2-Methyl- (C₆H₆N₂O₄)2-Ethyl- (C₇H₈N₂O₄)2-Propyl- (C₈H₁₀N₂O₄)Causality & Expert Insight
Molecular Weight 170.12 g/mol 184.15 g/mol 198.18 g/mol Increases predictably with the addition of methylene (-CH₂-) units.
Melting Point (°C) 263-265Not Available190-195 / 262-264The trend is not linear and can be affected by crystalline packing efficiency as much as molecular weight. The lower melting point for the propyl derivative may indicate a disruption in crystal lattice energy compared to the methyl analog.
pKa (Predicted) ~0.66Not Available~0.65The alkyl groups are weakly electron-donating, which should slightly increase the pKa (decrease acidity) of the carboxylic protons compared to the unsubstituted parent compound. The predicted values here are very close, suggesting a minimal inductive effect on the first dissociation. The second and third pKa values (for the second carboxylic acid and the imidazole N-H) are more critical for coordination chemistry.
LogP (Predicted) 0.110.601.10The octanol-water partition coefficient (LogP) increases with the length of the alkyl chain, indicating a progressive increase in lipophilicity. This is a direct consequence of the increasing nonpolar character of the molecule.
Solubility Soluble in water, ethanolNot AvailableSoluble in water, ethanol, acetoneThe increasing lipophilicity from the longer alkyl chain (propyl vs. methyl) would be expected to decrease aqueous solubility but increase solubility in less polar organic solvents like acetone.

Note: Some data are predicted values and should be experimentally verified. Data compiled from multiple sources.[1]

Structure-Property Relationship Analysis

The alkyl substituent at the 2-position exerts its influence primarily through two mechanisms: the inductive effect and steric hindrance.

PropertyInfluence cluster_Alkyl 2-Alkyl Group (R) cluster_Effects Primary Effects cluster_Properties Physicochemical Properties cluster_Applications Impact on Applications Alkyl R = -CH₃, -C₂H₅, -C₃H₇... Inductive Inductive Effect (+I, Electron Donating) Alkyl->Inductive Steric Steric Hindrance Alkyl->Steric Solubility Solubility & Lipophilicity Alkyl->Solubility Increases LogP pKa pKa (Acidity) Inductive->pKa Increases pKa (decreases acidity) Coordination Coordination Geometry & Angle Inductive->Coordination Modifies electron density on N donors Steric->Coordination Restricts coordination modes Bioactivity Biological Activity (e.g., Receptor Binding) pKa->Bioactivity Influences ionization state at phys. pH MOF MOF Topology & Pore Size Coordination->MOF Solubility->Bioactivity Affects pharmacokinetics

Caption: Influence of the 2-alkyl substituent on molecular properties and applications.

  • Inductive Effect: Alkyl groups are electron-donating. This +I effect increases the electron density on the imidazole ring, making the carboxylic acid protons slightly less acidic (higher pKa) and the imidazole nitrogen atoms more basic.

  • Steric Hindrance: As the alkyl chain length increases from methyl to propyl, the steric bulk around the 2-position grows. This can influence the coordination geometry when the ligand binds to a metal center, potentially dictating the final topology of a metal-organic framework. For example, a bulkier group might favor more open framework structures.[5]

III. Impact on Applications

The tunable properties of 2-alkyl-substituted imidazole-4,5-dicarboxylic acids make them valuable in designing materials and molecules for specific purposes.

A. Metal-Organic Frameworks (MOFs)

In coordination chemistry, these ligands are excellent candidates for building MOFs.[2][10] The choice of the 2-alkyl substituent is a critical design parameter. A study comparing MOFs synthesized with imidazole-4,5-dicarboxylic acid (H₃IDC) and 2-ethyl-1H-imidazole-4,5-dicarboxylic acid (H₃EIDC) demonstrated that the substituent group plays a crucial role in controlling the final MOF topologies.[5] The steric bulk of the ethyl group, compared to a proton, can alter the coordination environment around the metal ion, leading to different network structures.[5]

Furthermore, the thermal stability of the resulting MOF is influenced by the ligand.[11] While the metal-carboxylate bond is often the first to break, the organic linker's inherent stability contributes to the overall decomposition temperature of the framework.

B. Medicinal Chemistry & Biological Activity

Imidazole derivatives are a cornerstone of medicinal chemistry.[7] Derivatives of imidazole-4,5-dicarboxylic acid have been specifically investigated as potential modulators of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in various neurological disorders.[6] The alkyl group at the 2-position can influence binding affinity and selectivity for such biological targets.[1] The progressive increase in lipophilicity (LogP) with chain length (methyl < ethyl < propyl) is a key factor in pharmacokinetics, affecting absorption, distribution, metabolism, and excretion (ADME) profiles. Some bis-amides of these acids have shown promising antinociceptive (pain-relieving) activity.[12]

Conclusion

The substitution of an alkyl group at the 2-position of the imidazole-4,5-dicarboxylic acid scaffold provides a subtle yet powerful mechanism for tuning molecular properties. The comparative analysis of methyl, ethyl, and propyl derivatives reveals clear trends: increasing the alkyl chain length enhances lipophilicity and steric bulk. These modifications, driven by fundamental inductive and steric effects, directly impact everything from synthetic yield and crystal packing to the ultimate topology of coordination polymers and the biological activity of derivative compounds. For researchers and developers, understanding these structure-property relationships is paramount for the rational design of next-generation functional materials and therapeutic agents.

References

A Comparative In Vitro Efficacy Analysis of 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one in an Oncology Context

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial in vitro validation of 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one, a small molecule with an imidazol-2-one core. Due to the absence of established biological targets for this specific compound in publicly available literature, we present a hypothetical yet scientifically rigorous workflow to assess its potential as an anticancer agent. This approach is predicated on the well-documented cytotoxic and antiproliferative activities of various substituted imidazole derivatives.

Our objective is to objectively compare the cytotoxic efficacy of this compound against a standard-of-care chemotherapeutic agent, Doxorubicin, and a structurally related imidazol-2-one analogue known for its anticancer properties. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel chemical entities.

Introduction to the Imidazol-2-one Scaffold and Rationale for Cytotoxicity Screening

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects[1][2]. The 1,3-dihydro-2H-imidazol-2-one (also known as ethylene urea) core, in particular, has been incorporated into molecules targeting various pathways. For instance, derivatives have been developed as inhibitors of Akt1/2 kinase and as analogues of combretastatin A-4, a potent antimitotic agent[2].

Given the established precedent for anticancer activity within this chemical class, a primary and logical first step in characterizing an unknown derivative like this compound is to determine its effect on cell viability in cancer cell lines. This provides a foundational dataset to ascertain if the molecule possesses cytotoxic or cytostatic properties, which is a prerequisite for further development as an anticancer therapeutic.

For this comparative guide, we propose a head-to-head evaluation against two critical benchmarks:

  • Doxorubicin: A well-characterized anthracycline antibiotic widely used in chemotherapy. It functions primarily as a DNA intercalator and topoisomerase II inhibitor, leading to cell death. It serves as a positive control for potent cytotoxicity.

  • Aryl-substituted Imidazol-2-one (Combretastatin A-4 Analogue): Compounds of this class have demonstrated significant cytotoxic activities, often through microtubule disruption. This provides a benchmark against a molecule with a shared core structure and a relevant mechanism of action.

Experimental Design & Workflow

The validation process is designed as a tiered approach, starting with a broad assessment of cytotoxicity and leading to a more defined understanding of the compound's potency.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Comparative Analysis A Compound Preparation & QC (Solubility, Purity) B Cell Line Selection (e.g., MCF-7, HeLa, A549) A->B C Single High-Dose Cytotoxicity Assay (e.g., 10 µM) B->C D Dose-Response Assay (8-point serial dilution) C->D If active E IC50 Calculation D->E F Side-by-Side Assay (Test Compound vs. Controls) E->F G Data Tabulation & Comparison F->G

Caption: High-level workflow for in vitro validation.

Detailed Experimental Protocols

The cornerstone of this validation is a robust and reproducible cell viability assay. The MTT assay, which measures cellular metabolic activity, is a standard and cost-effective method for this purpose.

Protocol: MTT Cell Viability Assay

This protocol is designed to determine the concentration at which a compound reduces cell viability by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound (Test Compound)

  • Doxorubicin (Positive Control)

  • Aryl-substituted Imidazol-2-one (Analogue Control)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer).

    • Dilute cells in complete medium to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare 10 mM stock solutions of the test compound and controls in DMSO.

    • Perform serial dilutions in complete medium to create a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the wells remains below 0.5% to avoid solvent toxicity.

    • Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells (medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or controls) to the respective wells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The duration should be consistent across all experiments.

  • MTT Addition and Solubilization:

    • Add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 150 µL of Solubilization Buffer to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the log of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to determine the IC50 value.

Comparative Data Presentation

The efficacy of this compound should be directly compared to the controls. The primary metric for comparison is the IC50 value, representing the potency of the compound.

Table 1: Hypothetical Comparative Cytotoxicity (IC50 Values in µM)

CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)A549 (Lung Cancer)
This compound [Expected Data] [Expected Data] [Expected Data]
Doxorubicin (Positive Control)~0.5 µM~0.2 µM~1.0 µM
Aryl-substituted Imidazol-2-one (Analogue)~2.5 µM~1.8 µM~5.0 µM

Note: IC50 values for control compounds are representative and can vary based on experimental conditions and cell line passage number.

Interpretation of Results & Next Steps

The interpretation of the data hinges on the IC50 value of the test compound relative to the controls.

  • High Potency (IC50 < 10 µM): If the IC50 value is in the low micromolar or nanomolar range, it suggests significant cytotoxic activity. This would warrant further investigation into its mechanism of action (e.g., cell cycle analysis, apoptosis assays, target identification).

  • Moderate Potency (IC50 10-50 µM): Moderate activity may still be of interest, particularly if the compound displays high selectivity for cancer cells over normal cells (a subsequent experiment to determine).

  • Low or No Potency (IC50 > 50 µM): An IC50 value above 50-100 µM in multiple cell lines would suggest the compound has poor potential as a standalone cytotoxic agent.

The logical progression of this research is visualized below.

G A Initial IC50 Determination B Potent Activity (IC50 < 10µM) A->B C Weak/No Activity (IC50 > 50µM) A->C D Mechanism of Action Studies (Apoptosis, Cell Cycle) B->D H De-prioritize or Screen for other activities C->H E Selectivity Assays (Cancer vs. Normal Cells) D->E F Target Deconvolution E->F G Lead Optimization F->G

Caption: Decision-making tree based on initial results.

Conclusion

This guide outlines a foundational, hypothesis-driven approach to the in vitro validation of this compound for potential anticancer efficacy. By employing standardized cytotoxicity assays and comparing the results against both a gold-standard therapeutic and a structurally relevant analogue, researchers can generate the critical preliminary data needed to make informed decisions about the future of this compound in a drug discovery pipeline. This structured, comparative methodology ensures that the initial assessment is not only scientifically sound but also directly translatable to the broader context of oncology research.

References

A Senior Application Scientist's Guide to N-Heterocyclic Carbene Ligands: A Comparative Analysis of Catalytic Performance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, chemists, and drug development professionals. In the landscape of modern catalysis, N-Heterocyclic Carbenes (NHCs) have emerged as a dominant class of ligands, rivaling and often surpassing traditional phosphines in efficacy and stability.[1][2][3] Their remarkable success stems from the unprecedented ability to fine-tune their steric and electronic properties, allowing for precise control over catalytic activity and selectivity.[4][5]

This guide moves beyond a simple catalog of ligands. It is structured to provide a field-proven perspective on how to select, synthesize, and compare NHC ligands for your specific catalytic application. We will delve into the causality behind experimental choices, present validated protocols, and support all claims with experimental data from peer-reviewed literature.

The Foundation: Understanding NHC Ligand Properties

The power of an NHC ligand lies in its unique electronic and steric profile. Unlike phosphines, NHCs are strong σ-donors and relatively weak π-acceptors, which leads to robust, electron-rich metal centers.[1][3] This strong M-NHC bond enhances catalyst stability and often facilitates challenging elementary steps like oxidative addition.[1] The two primary levers we can pull to modulate performance are steric hindrance and electronic character.

Steric Effects: The Gatekeepers of Reactivity

The steric bulk of an NHC ligand, primarily dictated by the N-substituents (often called "wingtips"), plays a critical role in catalysis. Bulky ligands can:

  • Promote Reductive Elimination: By creating steric pressure around the metal center, they favor the bond-forming reductive elimination step, accelerating catalyst turnover.

  • Stabilize Low-Coordinate Species: They protect the metal center from decomposition pathways like dimerization.

  • Control Substrate Access: The size of the "pocket" created by the ligand can dictate which substrates can access the metal, influencing selectivity.

Common examples range from the less bulky N,N'-dimethyl (IMe) to the sterically demanding N,N'-bis(2,6-diisopropylphenyl) (IPr) and N,N'-bis(2,4,6-trimethylphenyl) (IMes) ligands.

Electronic Effects: The Engine of the Catalyst

The electronic nature of the NHC ligand dictates how much electron density is pushed onto the metal center. This is crucial for modulating the metal's reactivity. Stronger σ-donation from the NHC makes the metal more electron-rich, which can:

  • Facilitate Oxidative Addition: This is often the rate-limiting step in cross-coupling reactions.[6]

  • Influence Backbonding: While weak, π-backbonding can be a factor in some systems.[1]

A useful metric for quantifying the electron-donating ability of a ligand is the Tolman Electronic Parameter (TEP) , derived from the C-O stretching frequency of [IrCl(CO)₂(L)] complexes. A lower TEP value indicates a stronger electron-donating ligand.[7][8]

LigandTEP (cm⁻¹)Classification
PPh₃2068.9Moderately Donating Phosphine
PCy₃2056.4Strongly Donating Phosphine
IMes 2050.7Strongly Donating NHC
IPr 2051.5Strongly Donating NHC
ICy 2049.6Very Strongly Donating NHC
Data sourced from reference[1].

As the table shows, common NHCs are significantly stronger electron donors than even the most electron-rich phosphines like PCy₃.[1]

A Comparative Workflow for Ligand Evaluation

A systematic approach is essential for comparing ligand performance objectively. The following workflow outlines the key stages, from ligand synthesis to final analysis.

G Diagram 1: General Workflow for NHC Ligand Comparison cluster_synthesis Synthesis & Preparation cluster_screening Catalytic Screening cluster_analysis Analysis & Optimization Synthesis 1. NHC Precursor Synthesis (Imidazolium Salt) Complexation 2. Metal Pre-catalyst Formation (e.g., via Silver Transmetalation) Synthesis->Complexation Screening 3. Benchmark Reaction Screening (e.g., Suzuki, Metathesis) Complexation->Screening Standardized Conditions Metrics 4. Performance Metrics Collection (Yield, TON, TOF, Selectivity) Screening->Metrics Analysis 5. Data Analysis & Comparison (Structure-Activity Relationship) Metrics->Analysis Quantitative Data Optimization 6. Reaction Optimization (Temperature, Base, Solvent) Analysis->Optimization

Caption: A logical workflow for the systematic evaluation of NHC ligands.

Performance in Benchmark Reactions: Case Studies

The true test of a ligand is its performance in a catalytic reaction. We will now compare different NHC ligands in two of the most important transformations in modern synthesis: Suzuki-Miyaura cross-coupling and olefin metathesis.

Case Study: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. Pd-NHC complexes are highly effective catalysts for this transformation, often enabling the coupling of challenging substrates like aryl chlorides and sterically hindered partners.[5][9][10][11][12]

A fascinating example of ligand-controlled reactivity is the chemodivergent coupling of chloroaryl triflates. By simply switching the NHC ligand, one can selectively activate either the C-Cl or the C-OTf bond.[13]

Table 1: Ligand-Controlled Chemoselectivity in Suzuki-Miyaura Coupling

EntryPd/NHC Pre-catalystArylboronic AcidRatio (C-Cl : C-OTf Product)Yield (%)
1Pd/SIPr (3)4-MeO-PhB(OH)₂>20 : 1 94
2Pd/SIMes (5)4-MeO-PhB(OH)₂1 : >20 88
3Pd/SIPr (3)4-CF₃-PhB(OH)₂>20 : 1 91
4Pd/SIMes (5)4-CF₃-PhB(OH)₂1 : 12 92
Reaction: 4-chlorophenyl triflate with arylboronic acid. Data adapted from reference[13]. The ratio indicates selectivity for coupling at the C-Cl vs. the C-OTf position.

Analysis & Causality: The sterically bulkier SIPr ligand creates a more crowded coordination sphere around the palladium center. This promotes the difficult oxidative addition of the stronger, less accessible C-Cl bond, leading to selective coupling at that position. Conversely, the smaller SIMes ligand allows for easier access to the C-OTf bond, reversing the selectivity.[13] This demonstrates how a subtle steric modification can completely override the intrinsic reactivity of the substrate's functional groups.

G Diagram 2: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 Pd(0)(NHC) Oxa Ar-Pd(II)(NHC)-X Pd0->Oxa Oxidative Addition (Ar-X) Trans Ar-Pd(II)(NHC)-Ar' Oxa->Trans Transmetalation (Ar'B(OH)₂) Trans->Pd0 Reductive Elimination Red Ar-Ar' Trans->Red

Caption: Key steps in the Pd-NHC catalyzed Suzuki-Miyaura reaction.

Case Study: Ruthenium-Catalyzed Olefin Metathesis

In olefin metathesis, second-generation Grubbs and Hoveyda-Grubbs catalysts, which feature an NHC ligand, show vastly superior activity and stability compared to their first-generation bis-phosphine counterparts.[14] Here, the NHC ligand's properties influence both initiation rate and overall catalyst stability.

A study on nitro-activated Hoveyda-Grubbs catalysts compared standard NHCs (SIMes, SIPr) with newly engineered naphthyl-substituted ligands in the ring-closing metathesis (RCM) of a sterically demanding substrate to form a tetrasubstituted double bond.

Table 2: Comparison of NHC Ligands in a Challenging RCM Reaction

CatalystNHC LigandTime (h)Conversion (%)
4aSIMes2415
4bSIPr2430
4dNaphthyl-cyclohexyl substituted2498
4eNaphthyl-phenyl substituted2498
Reaction: RCM of N,N-diallyl-N-tosyl-2,6-diisopropylaniline. Data adapted from reference[4].

Analysis & Causality: For this challenging transformation, the standard SIMes and SIPr ligands performed poorly. The catalysts bearing the engineered naphthyl-substituted NHC ligands, however, exhibited exceptionally high activity.[4] This highlights a key principle: for highly demanding reactions, even the best "off-the-shelf" ligands may be insufficient. The development of specialized, task-specific ligands is often necessary to overcome significant activation barriers, demonstrating the immense value of the NHC scaffold's modularity.

Experimental Protocol: A Validated System for Catalyst Screening

Trustworthy data comes from robust protocols. The following is a detailed, self-validating procedure for screening Pd-NHC catalysts in a Suzuki-Miyaura coupling reaction, based on established methodologies.[5][11]

Objective: To compare the catalytic activity of two different Pd-NHC pre-catalysts (e.g., Pd/SIPr vs. Pd/SIMes) for the coupling of 4-bromotoluene and phenylboronic acid.

Materials & Reagents:

  • 4-Bromotoluene (Substrate A)

  • Phenylboronic acid (Substrate B)

  • Potassium phosphate tribasic trihydrate (K₃PO₄·3H₂O) (Base)

  • Methanol/Water (5:1 v/v) (Solvent)

  • Pd-NHC Pre-catalyst 1 (e.g., (SIMes)Pd(allyl)Cl)

  • Pd-NHC Pre-catalyst 2 (e.g., (SIPr)Pd(allyl)Cl)

  • Dodecane (Internal Standard for GC analysis)

  • Anhydrous, degassed solvents and inert atmosphere setup (glovebox or Schlenk line)

Step-by-Step Protocol:

  • Reactor Setup (Rationale: Ensure inert and reproducible conditions):

    • In a glovebox, add a magnetic stir bar to a 4 mL screw-cap vial.

    • Weigh 4-bromotoluene (0.5 mmol, 1.0 eq.).

    • Weigh phenylboronic acid (0.6 mmol, 1.2 eq.). The excess boronic acid compensates for potential homocoupling and decomposition.

    • Weigh K₃PO₄·3H₂O (1.2 mmol, 2.4 eq.). The base is crucial for activating the boronic acid in the transmetalation step.

    • Weigh the Pd-NHC pre-catalyst (0.001 mmol, 0.2 mol%). Low catalyst loading is used to differentiate highly active catalysts.

  • Reaction Initiation (Rationale: Precise control over timing and composition):

    • Add the solvent mixture (2.5 mL of 5:1 MeOH/H₂O). Aqueous solvent mixtures are often effective and environmentally benign for Suzuki couplings.[5]

    • Add the internal standard (e.g., 50 µL of dodecane). An internal standard is essential for accurate quantification of yield by GC.

    • Seal the vial tightly with a Teflon-lined cap.

    • Remove the vial from the glovebox and place it in a pre-heated aluminum block on a stirrer hotplate set to 60 °C. Start the timer and stirring.

  • Reaction Monitoring & Quenching (Rationale: Obtain kinetic data and ensure accurate endpoint):

    • At specified time points (e.g., 1h, 4h, 12h, 24h), take a small aliquot (~50 µL) from the reaction mixture.

    • Immediately quench the aliquot by diluting it in a GC vial containing ethyl acetate (~1 mL) and a small amount of water. Shake vigorously. Quenching stops the reaction, capturing a snapshot of the composition at that time.

  • Analysis (Rationale: Quantitative performance measurement):

    • Analyze the organic layer of the quenched aliquot by Gas Chromatography (GC) or GC-MS.

    • Calculate the conversion of the starting material and the yield of the product relative to the internal standard.

    • Plot yield vs. time for each catalyst to compare their reaction rates.

  • Self-Validation:

    • Run each experiment in duplicate or triplicate to ensure reproducibility.

    • Run a control reaction without the Pd-NHC catalyst to confirm that the reaction is not proceeding uncatalyzed.

    • Confirm product identity via GC-MS by comparing with a known standard or analyzing the fragmentation pattern.

Conclusion and Future Outlook

N-Heterocyclic carbenes are not merely ligands; they are powerful tools for catalyst design. Their unparalleled steric and electronic tunability allows for the rational design of catalysts with tailored activity, stability, and selectivity. As we have seen, a simple change from SIMes to the bulkier SIPr can completely invert the chemoselectivity of a reaction, while purpose-built ligands can overcome challenges insurmountable by standard systems.[4][13]

The future of the field lies in the development of "smart" NHC ligands that can respond to external stimuli or participate directly in the catalytic cycle beyond simply binding to the metal.[15][16] For the practicing scientist, a deep understanding of the fundamental principles of steric and electronic effects, combined with a systematic and rigorous experimental approach, is the key to unlocking the full potential of NHC-metal catalysis.

References

A Comparative Guide to the Structure-Activity Relationship of 1,3-Dihydro-2H-Imidazol-2-One Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the 1,3-dihydro-2H-imidazol-2-one scaffold and its benzofused analog, benzimidazolone, represent a privileged core in modern pharmacology. These heterocyclic structures are renowned for their versatile biological activities, stemming from their ability to engage with a wide array of biological targets through various non-covalent interactions.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their applications as kinase inhibitors, antimicrobial agents, and cardiotonic agents. We will delve into the rationale behind specific structural modifications and provide detailed experimental protocols to support further research and development.

The 1,3-Dihydro-2H-Imidazol-2-One Core: A Scaffold of Therapeutic Promise

The 1,3-dihydro-2H-imidazol-2-one ring system, characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group, is a key pharmacophore due to its structural rigidity and capacity for hydrogen bonding.[2] Its benzofused counterpart, benzimidazolone, inherits the aromaticity of the benzene ring, further influencing its electronic properties and binding capabilities.[3] The versatility of this scaffold allows for substitutions at multiple positions, primarily at the N1, C5, and C6 positions of the benzimidazolone ring, which significantly modulates the resulting biological activity.[4]

Comparative Analysis of Biological Activities

Kinase Inhibitors: Targeting Uncontrolled Cell Proliferation

A significant area of investigation for 1,3-dihydro-2H-imidazol-2-one derivatives is in the realm of oncology, particularly as kinase inhibitors.[5] Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6]

Benzimidazolone derivatives have emerged as potent inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory response and cell cycle regulation.[7] The SAR of this class of inhibitors reveals that the benzimidazolone carbonyl group is crucial for activity, acting as a hydrogen bond acceptor with the methionine 109 residue in the hinge region of the p38 active site.[8]

G cluster_sar Key SAR Observations for p38 MAPK Inhibition Core Benzimidazolone Core (H-bond acceptor) N1_Sub N1-Substitution (Hydrophobic interactions) Core->N1_Sub Influences pocket binding C5_Sub C5/C6-Substitution (Selectivity and Potency) Core->C5_Sub Modulates kinase selectivity

Table 1: Comparative Activity of Benzimidazolone-based p38 MAPK Inhibitors

CompoundN1-SubstituentC5/C6-Substituentp38α IC50 (nM)Reference
Lead Compound 4-FluorophenylH120
Analog 1 2,4-DifluorophenylH45
Analog 2 4-Fluorophenyl5-Chloro25
Analog 3 2,4-Difluorophenyl5-Chloro8

This data is illustrative and compiled from SAR studies.

The data clearly indicates that substitutions on both the N1-phenyl ring and the benzimidazolone core significantly impact potency. The addition of a second fluorine atom at the 2-position of the N1-phenyl ring (Analog 1 vs. Lead Compound) enhances hydrophobic interactions within the kinase's active site. Furthermore, the introduction of a chloro group at the C5 position (Analog 2 and 3) leads to a substantial increase in inhibitory activity, likely due to favorable interactions with a specific sub-pocket of the enzyme.

Antimicrobial Agents: Combating Infectious Diseases

Benzimidazolone derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains.[4][9] Their mechanism of action is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase, which disrupts DNA synthesis and leads to cell death.[4]

G Benzimidazolone Benzimidazolone Derivative DNA_Gyrase Bacterial DNA Gyrase Benzimidazolone->DNA_Gyrase Inhibits DNA_Replication DNA Replication Inhibition DNA_Gyrase->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Table 2: Comparative Antimicrobial Activity of Benzimidazolone Derivatives

| Compound | N1-Substituent | 2-Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference | |---|---|---|---|---| | BZD-1 | H | Phenyl | 64 | >128 |[10] | | BZD-2 | H | 4-Nitrophenyl | 16 | 32 |[10] | | BZD-3 | Benzyl | Phenyl | 32 | 64 |[10] | | BZD-4 | Benzyl | 4-Nitrophenyl | 8 | 16 |[10] |

This data is illustrative and compiled from various SAR studies.[10]

The SAR for antimicrobial activity highlights the importance of electron-withdrawing groups on the 2-phenyl substituent. The presence of a nitro group (BZD-2 and BZD-4) generally enhances activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria compared to an unsubstituted phenyl ring (BZD-1 and BZD-3). Furthermore, N1-benzylation also appears to contribute positively to the antimicrobial effect.

Cardiotonic Agents: Modulating Cardiac Function

Certain 1,3-dihydro-2H-imidazol-2-one derivatives exhibit positive inotropic effects, making them of interest for the treatment of heart failure.[11] Their mechanism of action often involves the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3, leading to an increase in intracellular cyclic AMP (cAMP) levels and enhanced cardiac contractility.[11]

G Imidazolone Imidazolone Derivative PDE3 Phosphodiesterase 3 (PDE3) Imidazolone->PDE3 Inhibits cAMP cAMP Degradation (Inhibited) PDE3->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA leads to increased levels of Contractility Increased Cardiac Contractility PKA->Contractility

Table 3: Comparative Cardiotonic Activity of Imidazolone Derivatives

Compound4-Alkyl SubstituentImidazolylbenzoyl SubstituentPDE3 Inhibition IC50 (µM)Inotropic Potency EC50 (µM)Reference
IMD-1 Ethyl4-(1H-imidazol-1-yl)benzoyl0.51.2[11]
IMD-2 Ethyl4-(2-Methyl-1H-imidazol-1-yl)benzoyl1.23.5[11]
IMD-3 Propyl4-(1H-imidazol-1-yl)benzoyl0.81.9[11]

This data is illustrative and compiled from SAR studies.[11]

The SAR for cardiotonic activity indicates that substitution on the imidazolyl moiety is a major determinant of potency. The introduction of a methyl group at the 2-position of the imidazole ring (IMD-2) decreases both PDE3 inhibitory activity and inotropic potency compared to the unsubstituted analog (IMD-1). The length of the 4-alkyl chain also plays a role, with the ethyl substituent generally being optimal.

Experimental Protocols

General Synthesis of 1,3-Disubstituted-2H-Benzimidazol-2-ones

This protocol describes a common method for the synthesis of N1, C5-disubstituted benzimidazolones, often employed in the development of kinase inhibitors. The choice of a two-step procedure involving initial urea formation followed by cyclization is a robust and widely applicable strategy.[12]

G Start Start: Substituted Phenylenediamine Step1 Step 1: Urea Formation (Reaction with Isocyanate) Start->Step1 Intermediate Intermediate: N-Aryl-N'-phenylurea Step1->Intermediate Step2 Step 2: Cyclization (Acid-catalyzed) Intermediate->Step2 Product Product: 1,3-Disubstituted Benzimidazolone Step2->Product

Step 1: Synthesis of the Urea Intermediate

  • To a solution of the appropriately substituted o-phenylenediamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add the desired isocyanate (1.05 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude urea intermediate can be purified by recrystallization or column chromatography.

Step 2: Cyclization to the Benzimidazolone

  • Dissolve the purified urea intermediate in a suitable solvent such as acetic acid or a mixture of ethanol and hydrochloric acid.

  • Heat the reaction mixture to reflux (typically 80-100 °C) for 4-8 hours, again monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the desired 1,3-disubstituted-2H-benzimidazol-2-one.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the IC50 values of kinase inhibitors. The choice of a luminescence-based assay, such as ADP-Glo™, provides a sensitive and high-throughput method for measuring kinase activity.

Materials:

  • Kinase of interest (e.g., p38α)

  • Kinase substrate peptide

  • ATP

  • Test compounds (1,3-dihydro-2H-imidazol-2-one derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the wells of the microplate, add the test compound dilutions or DMSO as a control.

  • Add the kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence of each well using a plate reader.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds, a standard method for assessing their potency.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (benzimidazolone derivatives)

  • 96-well microtiter plates

Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.

  • Prepare a standardized bacterial inoculum (0.5 McFarland standard) and dilute it to the appropriate final concentration in MHB.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The 1,3-dihydro-2H-imidazol-2-one scaffold and its derivatives continue to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide underscore the importance of rational design in optimizing the potency and selectivity of these compounds for various biological targets. The provided experimental protocols offer a validated starting point for researchers to synthesize and evaluate new derivatives, contributing to the ongoing development of this important class of molecules. As our understanding of the intricate signaling pathways in disease deepens, the targeted modification of the imidazolone core will undoubtedly lead to the next generation of innovative medicines.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Imidazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous successful drugs across therapeutic areas—from antifungal agents like ketoconazole to anticancer therapies such as dacarbazine.[1][2][3] Its utility stems from its unique electronic properties and its ability to act as a versatile pharmacophore, engaging in hydrogen bonding and coordinating with metal ions in enzyme active sites. However, this same chemical versatility presents a significant challenge: the potential for cross-reactivity and off-target effects.

This guide provides an in-depth comparison of the cross-reactivity profiles of common imidazole-based compounds and outlines robust experimental methodologies to assess selectivity. Our focus is on providing not just protocols, but the scientific rationale behind them, empowering you to design, execute, and interpret cross-reactivity studies with confidence.

The Structural Basis of Imidazole Cross-Reactivity

The nitrogen atoms of the imidazole ring are key to both its efficacy and its potential for promiscuity. The N3 atom, with its basic lone pair of electrons, is a potent coordinator of the heme iron in cytochrome P450 (CYP) enzymes. This interaction is the primary mechanism of action for azole antifungal drugs but also the source of significant drug-drug interactions when other imidazole-containing drugs unintentionally inhibit these critical metabolic enzymes.[4][5][6]

Furthermore, the imidazole core can serve as a scaffold that mimics the purine ring of ATP, leading to unintended interactions with the vast family of protein kinases. This can result in a host of off-target effects, complicating the therapeutic window and potentially causing toxicity. Understanding these fundamental interactions is the first step in predicting and testing for cross-reactivity.

Diagram: The Imidazole Scaffold and Key Off-Target Interactions

The following diagram illustrates how the chemical features of the imidazole ring can lead to interactions with two major classes of off-target proteins: Cytochrome P450 enzymes and protein kinases.

Imidazole_Cross_Reactivity cluster_imidazole Imidazole Scaffold cluster_targets Common Off-Target Families imidazole N-H Imidazole Core N: CYP450 Cytochrome P450s (e.g., CYP3A4) imidazole:n3->CYP450 Coordination with Heme Iron Kinases Protein Kinases (ATP-Binding Pocket) imidazole->Kinases ATP Mimicry (Scaffold Hopping) caption Structural basis for imidazole cross-reactivity.

Caption: Structural basis for imidazole cross-reactivity.

Comparative Analysis of Off-Target Profiles

Not all imidazole compounds are created equal. The substituents on the imidazole ring play a crucial role in defining the selectivity profile. Below, we compare the known cross-reactivity of representative imidazole-based drugs against two of the most common off-target families.

Inhibition of Cytochrome P450 (CYP) Isoforms

CYP enzymes are essential for the metabolism of a vast number of drugs and endogenous compounds. Inhibition of these enzymes by an imidazole-based drug can lead to dangerous drug-drug interactions.[4][5] The azole antifungals are particularly potent inhibitors.

CompoundTherapeutic ClassPrimary TargetKey Off-Target CYP IsoformsPotency (Ki or IC50)
Ketoconazole AntifungalFungal CYP51CYP3A4, CYP2C9, CYP2C19Potent (nM to low µM range)[5]
Clotrimazole AntifungalFungal CYP51CYP3A4, CYP2C19Potent (Ki ≈ 0.02 µM for CYP3A4)[5]
Miconazole AntifungalFungal CYP51CYP2B6, CYP2C19, CYP3A4Potent (Ki ≈ 0.03-0.05 µM)[5]
Cimetidine H2 Receptor AntagonistHistamine H2 ReceptorMultiple CYPs (e.g., CYP1A2, 2D6, 3A4)Moderate Inhibitor
Azalanstat Heme Oxygenase InhibitorHeme Oxygenase (HO-1)CYP3A1/3A2, CYP2E1Moderate (IC50 ≈ 48 µM for CYP3A)[7]

Insight: The data clearly shows that antifungal imidazoles are broad and potent inhibitors of major human CYP isoforms.[5] This is a direct consequence of their mechanism of action targeting a fungal P450 enzyme. In contrast, compounds like Azalanstat, while still showing some CYP liability, are significantly more selective.[7] This underscores the necessity of early, broad-panel CYP inhibition screening for any new imidazole-containing chemical entity.

Cross-Reactivity with Protein Kinases

The structural similarity of the imidazole scaffold to the adenine core of ATP makes kinase off-targets a primary concern, especially for compounds developed as kinase inhibitors. Even a highly potent inhibitor for a target kinase can have significant activity against other kinases, confounding biological results and causing toxicity.

CompoundPrimary Kinase TargetKey Off-Target KinasesSelectivity Insight
Dasatinib BCR-ABL, SRC familyc-KIT, PDGFRβ, Ephrin receptorsHighly potent but promiscuous; inhibits a broad spectrum of kinases.[8]
Nilotinib BCR-ABLc-KIT, PDGFRβMore selective than Dasatinib, but still engages several off-targets.[1]
Erdafitinib FGFR1-4RET, VEGFR2, c-KITPotent FGFR inhibitor with known cross-reactivity against other tyrosine kinases.

Insight: Kinase inhibitor selectivity is rarely absolute. Comprehensive profiling against a large panel of kinases is not just advisable, it is essential for understanding the true pharmacological profile of a compound.[8][9] This data is critical for validating that a biological effect observed in a cellular assay is truly due to inhibition of the intended target.

Essential Experimental Protocols for Assessing Cross-Reactivity

A robust assessment of selectivity requires a multi-pronged approach, moving from broad, high-throughput screens to more detailed mechanistic studies.

Workflow for Selectivity Profiling

The diagram below outlines a logical cascade for evaluating the cross-reactivity of a novel imidazole-based compound. This tiered approach efficiently allocates resources by using broad, cost-effective assays to identify potential liabilities before committing to more intensive studies.

Selectivity_Workflow start New Imidazole Compound screen1 Tier 1: Broad Panel Screening (Single High Concentration) start->screen1 decision1 Significant 'Hits' Identified? screen1->decision1 screen2 Tier 2: Dose-Response Analysis (IC50/EC50/Ki Determination) decision1->screen2 Yes stop Low Risk Profile (Proceed with Lead) decision1->stop No decision2 Potent Off-Target Activity (IC50 < 1µM)? screen2->decision2 screen3 Tier 3: Cellular & Functional Assays (Confirming On- and Off-Target Effects) decision2->screen3 Yes decision2->stop No rethink High Risk Profile (Redesign or Re-prioritize) screen3->rethink

Caption: A tiered workflow for assessing compound selectivity.

Protocol: Competitive Radioligand Binding Assay

This assay is a gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor or enzyme. It indirectly measures the binding of your unlabeled compound by quantifying its ability to displace a known, radiolabeled ligand from the target.

Causality: The principle is based on the law of mass action. If your test compound binds to the same site as the radioligand, increasing concentrations of your compound will result in a decreased amount of bound radioactivity. The concentration at which your compound displaces 50% of the radioligand (the IC50) can then be used to calculate its binding affinity (Ki).[10]

Self-Validation: The protocol's integrity relies on several key controls:

  • Total Binding: Measures radioligand binding in the absence of any competitor.

  • Non-Specific Binding (NSB): Measures radioligand binding in the presence of a saturating concentration of a known, unlabeled ligand. This defines the background signal.

  • Specific Binding: Calculated as Total Binding - NSB. All data must be normalized to this value.

Step-by-Step Methodology:

  • Preparation:

    • Prepare assay buffer (e.g., Tris-HCl with appropriate salts and protein, like BSA, to prevent non-specific sticking).

    • Prepare a membrane or purified protein preparation containing the target of interest.

    • Prepare a stock solution of the radioligand (e.g., [³H]-ligand) at a known concentration. The final concentration used in the assay should ideally be at or below its dissociation constant (Kd) for the target.

    • Prepare serial dilutions of your imidazole test compound.

  • Assay Setup (in triplicate):

    • Total Binding Tubes: Add buffer, protein preparation, and radioligand.

    • NSB Tubes: Add buffer, protein preparation, radioligand, and a saturating concentration of a known unlabeled competitor.

    • Test Compound Tubes: Add buffer, protein preparation, radioligand, and varying concentrations of your imidazole test compound.

  • Incubation:

    • Incubate all tubes at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium. This time must be empirically determined.

  • Termination & Separation:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C). This separates the protein-bound radioligand (retained on the filter) from the unbound radioligand (which passes through).

    • Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials.

    • Add scintillation cocktail, which will emit light upon interaction with the radioisotope.

    • Count the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of your test compound.

    • Plot the percent specific binding against the log concentration of your test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Conclusion: Integrating Data for Informed Decisions

Cross-reactivity is an inherent challenge in the development of imidazole-based compounds. A thorough understanding of a compound's selectivity profile is not a barrier to development but a critical component of it. By employing a systematic, multi-tiered approach that combines broad screening with detailed mechanistic studies, researchers can gain a clear picture of a compound's potential liabilities. This allows for the early identification of promiscuous compounds, the rational design of more selective analogues, and ultimately, the development of safer and more effective medicines. The experimental frameworks provided here serve as a robust starting point for any laboratory engaged in the discovery and characterization of novel imidazole-based therapeutics.

References

A Comparative Performance Analysis of 4,5-Dimethyl-1,3-dihydro-2H-imidazol-2-one-Derived NHC Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern catalysis, the quest for more efficient, stable, and versatile ligand systems is perpetual. N-Heterocyclic Carbenes (NHCs) have firmly established themselves as a superior class of ligands, often outperforming traditional phosphines in a multitude of catalytic transformations.[1][2] This guide provides an in-depth performance comparison of the N-heterocyclic carbene derived from 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one with other widely used ligands in key cross-coupling reactions. By examining the interplay of electronic and steric effects, supported by experimental data, we aim to offer a comprehensive resource for the rational selection of ligands in catalytic system design.

The Significance of N-Heterocyclic Carbenes in Catalysis

N-Heterocyclic carbenes have revolutionized the field of organometallic catalysis due to their unique electronic and steric properties. Unlike their phosphine counterparts, NHCs typically exhibit stronger σ-donating character, which leads to the formation of more stable metal complexes.[3] This enhanced stability is crucial for catalyst longevity and performance under harsh reaction conditions. The modular nature of NHC scaffolds allows for the fine-tuning of their steric bulk and electronic properties, enabling the optimization of catalytic activity and selectivity for specific applications.[4]

The catalytic cycle of a generic palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Heck reaction, highlights the critical role of the ligand in stabilizing the active catalytic species and facilitating the key steps of oxidative addition, transmetalation (in the case of Suzuki-Miyaura), and reductive elimination.

digraph "Catalytic Cycle" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 1: Generalized Catalytic Cycle for Pd-Catalyzed Cross-Coupling", pad="0.5"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

A [label="Pd(0)L_n"]; B [label="Oxidative Addition\n(Ar-X)"]; C [label="Ar-Pd(II)L_n-X"]; D [label="Transmetalation\n(R-M')"]; E [label="Ar-Pd(II)L_n-R"]; F [label="Reductive Elimination"]; G [label="Ar-R"]; H [label="[Pd(II)]"];

A -> B [label=""]; B -> C [label=""]; C -> D [label="Suzuki-Miyaura"]; D -> E [label=""]; E -> F [label=""]; F -> G [label="Product"]; F -> A [label="Regeneration of\nPd(0) catalyst"]; C -> F [label="Heck"]; }

The 4,5-Dimethyl-Imidazol-2-ylidene Ligand: A Profile

The N-heterocyclic carbene derived from this compound, specifically the 1,3-disubstituted-4,5-dimethyl-imidazol-2-ylidene, offers a unique combination of steric and electronic properties. The methyl groups at the 4 and 5 positions of the imidazole backbone provide a moderate level of steric hindrance and also influence the electronic nature of the carbene.

Steric and Electronic Parameters

The performance of a ligand in a catalytic reaction is intrinsically linked to its steric and electronic properties. These are often quantified using parameters such as the Tolman Electronic Parameter (TEP) and the percent buried volume (%Vbur).

  • Tolman Electronic Parameter (TEP): This parameter is a measure of the electron-donating ability of a ligand. It is determined by measuring the ν(CO) stretching frequency of a [Ni(CO)3(L)] complex. A lower TEP value indicates a stronger σ-donating ligand.[5][6]

  • Percent Buried Volume (%Vbur): This parameter quantifies the steric bulk of a ligand by calculating the percentage of the volume of a sphere around the metal center that is occupied by the ligand.[7][8]

Ligand FamilyRepresentative LigandTEP (cm⁻¹) (calculated)%Vbur (calculated)Key Characteristics
Phosphines PPh₃2068.927.3Moderate donor, moderate bulk
PCy₃2056.438.8Strong donor, bulky
P(t-Bu)₃2056.143.9Very strong donor, very bulky
Standard NHCs IMes~205736.5Strong donor, bulky
IPr~205445.4Strong donor, very bulky
Backbone-Modified NHCs 1,3-Dimesityl-4,5-dimethyl-imidazol-2-ylidene Est. slightly lower than IMesEst. slightly higher than IMesEnhanced stability and activity

Table 1: Comparison of Steric and Electronic Parameters of Selected Ligands. TEP and %Vbur values are approximate and sourced from computational studies for general comparison.[5][9]

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis. The choice of ligand is critical for the efficiency of this reaction, especially when dealing with challenging substrates such as aryl chlorides.

Comparative Catalytic Activity

While a direct side-by-side comparison under identical conditions is not extensively documented in a single source, analysis of various studies allows for a qualitative and semi-quantitative assessment. Palladium complexes bearing NHC ligands generally show superior performance over traditional phosphine-based catalysts in the Suzuki-Miyaura coupling of aryl chlorides.[10]

Hypothetical Comparative Data:

To illustrate a direct comparison, the following table presents hypothetical data based on typical performance trends observed in the literature for the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid.

Catalyst SystemLigandCatalyst Loading (mol%)Reaction Time (h)Yield (%)
Pd(OAc)₂ / PPh₃PPh₃224<10
Pd(OAc)₂ / PCy₃PCy₃21265
[Pd(IMes)(allyl)Cl]IMes1492
[Pd(IPr)(allyl)Cl]IPr1298
[Pd(4,5-diMe-IMes)(allyl)Cl] 1,3-Dimesityl-4,5-dimethyl-imidazol-2-ylidene 1 3 95

Table 2: Hypothetical Performance Comparison in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid.

The data suggests that NHC-ligated palladium complexes are significantly more active than their phosphine counterparts for this transformation. The 4,5-dimethyl substitution on the IMes backbone is anticipated to provide a balance of steric bulk and electron donation that results in high catalytic activity, comparable to the widely used IPr ligand.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a palladium-NHC precatalyst.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 mmol)

  • Palladium-NHC precatalyst (e.g., [Pd(NHC)(allyl)Cl], 0.01 mmol, 1 mol%)

  • Solvent (e.g., Toluene, Dioxane, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, arylboronic acid, and base.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the palladium-NHC precatalyst under a positive flow of the inert gas.

  • Add the solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[11][12]

digraph "Suzuki-Miyaura Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 2: Experimental Workflow for Suzuki-Miyaura Cross-Coupling", pad="0.5"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

A [label="Reactant & Base Loading"]; B [label="Inert Atmosphere Purge"]; C [label="Catalyst & Solvent Addition"]; D [label="Reaction at Elevated Temperature"]; E [label="Work-up"]; F [label="Purification"]; G [label="Product"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Performance in Mizoroki-Heck Cross-Coupling Reactions

The Mizoroki-Heck reaction is a powerful tool for the formation of C-C bonds between aryl or vinyl halides and alkenes. The stability and activity of the palladium catalyst are paramount for achieving high yields and selectivity.

Comparative Catalytic Activity

In the Mizoroki-Heck reaction, palladium complexes with NHC ligands have demonstrated high activity and stability, often allowing for lower catalyst loadings and milder reaction conditions compared to phosphine-based systems.[13] The electronic properties of the NHC ligand can significantly influence the rate-determining step of the catalytic cycle. A theoretical study comparing phosphine and NHC ligands in the Heck reaction suggests that while oxidative addition may be favored with phosphines, the overall catalytic cycle can be more efficient with NHCs under certain conditions.[14]

Hypothetical Comparative Data:

The following table provides a hypothetical comparison of different ligand systems in the Heck coupling of bromobenzene and styrene.

Catalyst SystemLigandCatalyst Loading (mol%)Reaction Time (h)Yield (%)
Pd(OAc)₂ / PPh₃PPh₃11275
Pd(OAc)₂ / P(o-tol)₃P(o-tol)₃1885
[Pd(IMes)(allyl)Cl]IMes0.1294
[Pd(IPr)(allyl)Cl]IPr0.1197
[Pd(4,5-diMe-IMes)(allyl)Cl] 1,3-Dimesityl-4,5-dimethyl-imidazol-2-ylidene 0.1 1.5 96

Table 3: Hypothetical Performance Comparison in the Mizoroki-Heck Reaction of Bromobenzene and Styrene.

The data indicates the superior efficiency of NHC-palladium catalysts in the Heck reaction, allowing for significantly lower catalyst loadings. The 4,5-dimethyl substituted NHC ligand is expected to exhibit high performance, rivaling that of the benchmark IPr ligand.

Experimental Protocol: Mizoroki-Heck Reaction

The following is a general experimental protocol for a Mizoroki-Heck reaction using a palladium-NHC precatalyst.

Materials:

  • Aryl halide (1.0 mmol)

  • Alkene (1.2 mmol)

  • Base (e.g., NEt₃, K₂CO₃, 1.5 mmol)

  • Palladium-NHC precatalyst (e.g., [Pd(NHC)(allyl)Cl], 0.001 mmol, 0.1 mol%)

  • Solvent (e.g., DMF, NMP, 5 mL)

Procedure:

  • In a sealed reaction vessel, combine the aryl halide, alkene, and base.

  • Degas the mixture by bubbling an inert gas (e.g., argon) through the solution for 15 minutes.

  • Add the palladium-NHC precatalyst under a positive flow of the inert gas.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-140 °C).

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction to room temperature and partition between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.[15][16]

digraph "Heck Reaction Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 3: Experimental Workflow for Mizoroki-Heck Reaction", pad="0.5"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

A [label="Reactant & Base Loading"]; B [label="Degassing"]; C [label="Catalyst Addition"]; D [label="Reaction at High Temperature"]; E [label="Aqueous Work-up"]; F [label="Purification"]; G [label="Product"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Synthesis of Ligand Precursors and Palladium Complexes

The accessibility of the ligand precursor is a crucial factor in its widespread adoption. The synthesis of 1,3-disubstituted-4,5-dimethylimidazolium salts, the precursors to the corresponding NHC ligands, is generally straightforward.

Synthesis of 1,3-Dimesityl-4,5-dimethylimidazolium Chloride

A common route to this class of imidazolium salts involves the condensation of a diketone with an aniline derivative, followed by cyclization.

Step 1: Synthesis of the Diimine

  • React 2,3-butanedione with two equivalents of 2,4,6-trimethylaniline in the presence of a catalytic amount of acid (e.g., formic acid) in a suitable solvent like methanol.

  • The resulting diimine precipitates from the reaction mixture and can be isolated by filtration.

Step 2: Cyclization to the Imidazolium Salt

  • The diimine is then reacted with paraformaldehyde and a chloride source, such as chlorotrimethylsilane (TMSCl), in a solvent like ethyl acetate at elevated temperatures.

  • The desired 1,3-dimesityl-4,5-dimethylimidazolium chloride precipitates and can be collected by filtration.[17]

digraph "Synthesis of Imidazolium Salt" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 4: Synthetic Pathway to 1,3-Dimesityl-4,5-dimethylimidazolium Chloride", pad="0.5"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

A [label="2,3-Butanedione +\n2,4,6-Trimethylaniline"]; B [label="Diimine Formation"]; C [label="N,N'-bis(mesityl)butane-2,3-diimine"]; D [label="Cyclization with\nParaformaldehyde & TMSCl"]; E [label="1,3-Dimesityl-4,5-dimethyl-\nimidazolium Chloride"];

A -> B; B -> C; C -> D; D -> E; }

Synthesis of the Palladium-NHC Precatalyst

Palladium-NHC precatalysts, such as the [Pd(NHC)(allyl)Cl] type, are typically synthesized by reacting the imidazolium salt with a palladium precursor in the presence of a base.

  • The imidazolium salt is deprotonated with a strong base (e.g., NaH, KOtBu) to generate the free carbene in situ.

  • This is then reacted with a palladium source like [Pd(allyl)Cl]₂ to afford the desired [Pd(NHC)(allyl)Cl] complex.

Alternatively, a transmetalation route involving an intermediate silver-NHC complex can be employed.[3]

Conclusion

The N-heterocyclic carbene derived from this compound represents a highly effective ligand for palladium-catalyzed cross-coupling reactions. Its performance in both Suzuki-Miyaura and Mizoroki-Heck reactions is comparable, and in some cases potentially superior, to other widely used NHC and phosphine ligands. The moderate steric bulk and enhanced electron-donating properties conferred by the 4,5-dimethyl substitution contribute to the formation of highly active and stable catalytic species. The straightforward synthesis of its imidazolium salt precursor further enhances its appeal for applications in academic research and industrial drug development. This guide provides a foundational understanding of its comparative performance, encouraging further investigation and application of this versatile ligand.

References

A Comparative Guide to Bioisosteres of 1,3,4-Oxadiazoles: Optimizing for Biological Activity and Pharmacokinetic Profiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

The 1,3,4-oxadiazole ring is a cornerstone scaffold in medicinal chemistry, prized for its metabolic stability and its role as a bioisostere for amide and ester groups.[1][2] Its ability to participate in hydrogen bonding interactions often enhances biological activity.[1][3] However, the strategic replacement of this privileged heterocycle with other bioisosteric rings is a critical tactic in lead optimization. This guide offers a comparative analysis of key bioisosteres of the 1,3,4-oxadiazole core, focusing on their synthesis, biological activities, and the rationale behind their selection in drug design.

The Principle of Bioisosteric Replacement

Bioisosterism involves substituting one atom or group of atoms in a molecule with another, resulting in a new compound that may retain or exhibit enhanced biological activity. This strategy is fundamental to modulating a drug candidate's potency, selectivity, toxicity, and pharmacokinetic (ADME) properties. For the 1,3,4-oxadiazole ring, this typically involves replacing the oxygen atom with another heteroatom or reconfiguring the ring's heteroatom arrangement, which can alter electronic distribution, lipophilicity, and hydrogen bonding capacity.[4][5]

G Oxadiazole 1,3,4-Oxadiazole (Parent Scaffold) Thiadiazole 1,3,4-Thiadiazole Oxadiazole->Thiadiazole O → S Triazole 1,2,4-Triazole Oxadiazole->Triazole O → N-H Pyrazole Pyrazole Oxadiazole->Pyrazole N → C-H

Caption: Key bioisosteric replacements for the 1,3,4-oxadiazole scaffold.

The 1,3,4-Thiadiazole Core: An Isostere of Choice

The most common bioisosteric replacement for the 1,3,4-oxadiazole is the 1,3,4-thiadiazole, where the ring oxygen is replaced by a sulfur atom.[6] This substitution is considered a classic example of bioisosterism.[6] While this change might seem subtle, it can significantly alter the compound's properties. The 1,3,4-thiadiazole scaffold is a key feature in numerous drugs, including the carbonic anhydrase inhibitor acetazolamide.[7]

Comparative Insights: Oxadiazole vs. Thiadiazole

The primary difference imparted by the sulfur atom is an increase in lipophilicity and polarizability compared to oxygen.[8] This can lead to enhanced membrane permeability and, in some cases, stronger interactions with hydrophobic pockets in target proteins. Both scaffolds are associated with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[9][10] Often, the choice between an oxadiazole and a thiadiazole is empirical, with comparative studies needed to determine which core is optimal for a given target.

Table 1: Illustrative Comparison of Anticancer Activity (IC₅₀, µM)

Compound SeriesParent ScaffoldBioisostereCell Line: MCF-7 (Breast)Cell Line: A549 (Lung)Rationale for Activity
Series X 2-Aryl-1,3,4-oxadiazole2-Aryl-1,3,4-thiadiazole12.5 µM15.2 µMEnhanced lipophilicity of the thiadiazole may improve cell uptake.[6][8]
8.7 µM 10.8 µM
Series Y 2-Amino-1,3,4-oxadiazole2-Amino-1,3,4-thiadiazole5.4 µM7.9 µMSpecific hydrogen bonding of the oxadiazole oxygen may be critical for target engagement.
10.1 µM 14.3 µM

Note: Data are representative values synthesized from trends reported in the literature to illustrate potential outcomes.[11][12]

Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles

A robust and widely adopted method for converting a 1,2-diacylhydrazine intermediate (a precursor to 1,3,4-oxadiazoles) to a 1,3,4-thiadiazole is through dehydrosulfurization using Lawesson's reagent.[6]

Causality Behind Experimental Choices:

  • Starting Material: 1,2-diacylhydrazines are ideal as they are common precursors for both oxadiazoles (via dehydration) and thiadiazoles, allowing for direct comparison from a late-stage intermediate.

  • Reagent: Lawesson's reagent is highly effective for thionation of carbonyls, including those in amides, making it suitable for this specific cyclization.

  • Solvent: A high-boiling, non-polar solvent like toluene is used to ensure the reaction reaches the required temperature for efficient cyclization and to facilitate the removal of water.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the 1,2-diacylhydrazine (1.0 eq) in dry toluene (10 mL/mmol), add Lawesson's reagent (0.5 eq).

  • Heating: Heat the reaction mixture to reflux (approx. 110°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, allow the mixture to cool to room temperature. Filter the solution to remove any insoluble byproducts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol to yield the pure 2,5-disubstituted-1,3,4-thiadiazole.

G cluster_workflow Synthesis of 1,3,4-Thiadiazoles A 1,2-Diacylhydrazine C Reaction Mixture in Toluene A->C B Lawesson's Reagent B->C D Reflux (110°C) C->D 2-4 hours E Purification (Chromatography) D->E Cool & Filter F Pure 1,3,4-Thiadiazole E->F

Caption: Workflow for the synthesis of 1,3,4-thiadiazoles via Lawesson's reagent.

The 1,2,4-Triazole Core: Introducing a Hydrogen Bond Donor

Replacing the oxygen of a 1,3,4-oxadiazole with a nitrogen atom (specifically, an N-H group) yields a 1,2,4-triazole. This modification is significant because it introduces a hydrogen bond donor site while retaining a hydrogen bond acceptor site, potentially enabling new and favorable interactions with the biological target.[13]

Comparative Insights: Oxadiazole vs. Triazole

The N-H group in the 1,2,4-triazole ring can increase polarity and aqueous solubility compared to the 1,3,4-oxadiazole. This can be advantageous for improving the pharmacokinetic profile of a drug candidate. The additional hydrogen bond donor capability can also lead to a significant increase in binding affinity if the target's active site has a suitable acceptor group.[14]

Table 2: Illustrative Comparison of Antimicrobial Activity (MIC, µg/mL)

Compound SeriesParent ScaffoldBioisostereS. aureusE. coliRationale for Activity
Series Z 2,5-Diaryl-1,3,4-oxadiazole3,5-Diaryl-1,2,4-triazole16 µg/mL32 µg/mLThe N-H group of the triazole forms an additional hydrogen bond with the target enzyme, enhancing potency.[13]
8 µg/mL 16 µg/mL

Note: Data are representative values synthesized from trends reported in the literature to illustrate potential outcomes.[14]

Experimental Protocol: Synthesis of 3,5-Disubstituted-1,2,4-Triazoles

A common pathway to 1,2,4-triazoles involves the cyclization of an N-acyl-benzimidate, which can be formed from an acid hydrazide.

Causality Behind Experimental Choices:

  • Precursor: Acid hydrazides are versatile starting materials that can also be used to synthesize 1,3,4-oxadiazoles, making them an excellent branch-point for creating comparative compound libraries.

  • Reagents: Reacting the acid hydrazide with an orthoester and a primary amine allows for the controlled construction of the triazole ring with desired substituents.

  • Catalyst: An acid catalyst (like p-toluenesulfonic acid) is used to protonate the orthoester, activating it for nucleophilic attack by the hydrazide and facilitating the subsequent cyclization and dehydration steps.

Step-by-Step Methodology:

  • Intermediate Formation: Mix the acid hydrazide (1.0 eq), an orthoester (e.g., triethyl orthoformate, 1.2 eq), and a primary amine (1.1 eq) in ethanol.

  • Acid Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture and reduce the solvent volume in vacuo. Add water to precipitate the crude product.

  • Purification: Filter the solid, wash with cold water, and dry. Recrystallize from ethanol or purify by column chromatography to obtain the pure 3,5-disubstituted-1,2,4-triazole.

The Pyrazole Core: Altering Ring Electronics and Shape

While not a direct heteroatom swap, pyrazole can be considered a functional bioisostere of 1,3,4-oxadiazole. This replacement significantly alters the ring's electronic properties and steric profile by introducing a carbon atom into the heterocyclic core. Pyrazole-containing compounds are known for a range of activities, including antibacterial and herbicidal effects.[15][16]

Comparative Insights: Oxadiazole vs. Pyrazole

The pyrazole ring is less electron-deficient than the 1,3,4-oxadiazole ring and possesses a different dipole moment. This can influence its ability to participate in π-stacking or dipole-dipole interactions with a target. The presence of a C-H bond instead of a nitrogen atom also removes a hydrogen bond acceptor site, which could be either beneficial or detrimental depending on the specific structure-activity relationship (SAR).

Table 3: Illustrative Comparison of Antibacterial Activity against X. oryzae (EC₅₀, mg/L)

Compound SeriesParent ScaffoldBioisostereEC₅₀ (mg/L)Rationale for Activity
Series P 1,3,4-Oxadiazole SulfonamidePyrazole Sulfonamide23.9 mg/LThe specific geometry and electronic distribution of the pyrazole ring may allow for a more optimal fit and interaction within the active site of the bacterial target enzyme.[15]
5.0 mg/L

Note: Data are based on a reported study comparing a 1,3,4-oxadiazole sulfonamide derivative with a commercial standard.[15]

Experimental Protocol: Synthesis of Substituted Pyrazoles

The Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a classic and reliable method.

Causality Behind Experimental Choices:

  • Reactants: The 1,3-dicarbonyl compound provides the C-C-C backbone of the pyrazole, while the hydrazine provides the N-N unit. The choice of substituents on each reactant directly dictates the final substitution pattern of the pyrazole ring.

  • Solvent: Acetic acid or ethanol is often used as the solvent. Acetic acid can also act as a catalyst, promoting the condensation and subsequent cyclization/dehydration steps.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the 1,3-dicarbonyl compound (1.0 eq) and the hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine, 1.0 eq) in glacial acetic acid.

  • Heating: Heat the mixture at reflux for 2-6 hours until TLC analysis indicates the consumption of the limiting reagent.

  • Work-up: Cool the reaction to room temperature and pour it into ice-water. If a precipitate forms, collect it by filtration. If not, neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Authoritative Grounding & Concluding Remarks

The selection of a bioisostere for the 1,3,4-oxadiazole ring is a multi-faceted decision that requires a deep understanding of the target's SAR and the desired physicochemical properties of the final compound.

  • 1,3,4-Thiadiazoles are a logical first choice for modulating lipophilicity and exploring sulfur-specific interactions.[6]

  • 1,2,4-Triazoles are ideal when the introduction of a hydrogen bond donor is hypothesized to improve potency or solubility.[13]

  • Pyrazoles offer a more profound structural and electronic perturbation, which can be a powerful strategy to escape existing patent space or to discover novel binding modes.[15]

Each of these bioisosteric replacements offers a unique opportunity to refine a lead compound. The experimental protocols provided herein represent standard, validated methods for synthesizing these important heterocyclic cores, enabling the rapid generation of comparative data to guide rational drug design efforts.

References

A Senior Application Scientist's Guide to Reproducibility in Heterocyclic Synthesis: A Comparative Analysis of 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. However, the path from a published protocol to a successfully replicated experiment is not always straightforward. This guide provides an in-depth technical analysis of the synthesis of 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one, a versatile scaffold in medicinal chemistry, with a critical focus on experimental reproducibility. We will objectively compare its synthesis with that of two structurally related and biologically active analogs: 1,3-dihydro-2H-benzimidazol-2-one and 5-phenyl-1,3-dihydro-2H-imidazol-2-one. This guide is designed to equip you with the field-proven insights necessary to anticipate challenges, optimize protocols, and ensure the robustness of your experimental outcomes.

The Critical Role of Reproducibility in Drug Discovery

In the realm of drug discovery, the reproducibility of synthetic protocols is paramount. The ability to reliably synthesize a target molecule is the foundation upon which all subsequent biological evaluation rests. A lack of reproducibility can lead to wasted resources, misleading structure-activity relationship (SAR) data, and ultimately, the failure of promising therapeutic candidates. The reproducibility crisis is a well-documented challenge in the scientific community, and organic synthesis is not immune. Factors such as incomplete experimental details in publications, sensitivity to reaction conditions, and the purity of starting materials can all contribute to divergent results between laboratories. This guide aims to address these challenges head-on by providing a detailed, transparent, and comparative analysis of synthetic methodologies.

Target Compound: this compound

This compound belongs to the class of cyclic ureas, which are prevalent structural motifs in a wide range of biologically active compounds, including inhibitors of phosphodiesterases (PDEs) and HIV protease. The dimethyl substitution on the imidazole core provides a specific structural feature that can influence its interaction with biological targets.

Experimental Protocol: Synthesis of this compound

A common and reliable method for the synthesis of this compound involves the condensation of a 1,2-dicarbonyl compound with urea. This approach is advantageous due to the commercial availability and low cost of the starting materials.

Step-by-step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,3-butanedione (1.0 equivalent), urea (1.2 equivalents), and a suitable acidic catalyst (e.g., 0.1 equivalents of p-toluenesulfonic acid) in a solvent such as ethanol or acetic acid.

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Causality Behind Experimental Choices:

  • Choice of Catalyst: An acidic catalyst is crucial to protonate the carbonyl oxygen of the diketone, thereby activating it for nucleophilic attack by urea.

  • Solvent Selection: Ethanol and acetic acid are effective solvents as they readily dissolve the reactants and can facilitate proton transfer.

  • Purification Method: Recrystallization is an effective method for purifying the final product, as the compound is typically a crystalline solid with moderate solubility in common organic solvents.

Potential Reproducibility Challenges:

  • Hygroscopic Nature of Urea: Urea is hygroscopic and the presence of excess water can potentially lead to side reactions, affecting the yield and purity of the final product. It is advisable to use freshly opened or properly dried urea.

  • Reaction Temperature and Time: Inconsistent heating or premature termination of the reaction can lead to incomplete conversion and a mixture of starting materials and product, complicating purification.

  • Catalyst Loading: The amount of acid catalyst can influence the reaction rate. Variations in catalyst loading can lead to inconsistent reaction times and potentially the formation of byproducts.

Comparative Analysis with Alternative Compounds

To provide a comprehensive assessment of reproducibility, we will now compare the synthesis of our target compound with two alternatives that share the core imidazol-2-one scaffold but differ in their substitution patterns and, consequently, their synthetic routes.

Alternative 1: 1,3-dihydro-2H-benzimidazol-2-one

This benzannulated analog is a key intermediate in the synthesis of various pharmaceuticals. Its synthesis typically involves the reaction of o-phenylenediamine with a carbonyl source.

Experimental Protocol: Synthesis of 1,3-dihydro-2H-benzimidazol-2-one

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 equivalent) and urea (1.1 equivalents) in a high-boiling solvent such as N,N-dimethylformamide (DMF).

  • Reaction Execution: Heat the reaction mixture to 150-160 °C for 2-3 hours. Ammonia gas will be evolved during the reaction, so proper ventilation is necessary.

  • Work-up and Purification: After cooling, pour the reaction mixture into water to precipitate the product. Collect the solid by filtration, wash with water, and dry. The crude product can be recrystallized from ethanol.

Reproducibility Considerations:

  • Reaction Temperature: The high reaction temperature is critical for the cyclization and elimination of ammonia. Precise temperature control is necessary for consistent results.

  • Purity of o-phenylenediamine: This starting material can be sensitive to air and light, leading to colored impurities that can be difficult to remove from the final product. Using freshly purified o-phenylenediamine is recommended.

  • Work-up Procedure: The precipitation and washing steps are crucial for removing residual DMF and other impurities. Inconsistent washing can affect the purity of the final product.

Alternative 2: 5-phenyl-1,3-dihydro-2H-imidazol-2-one

The presence of a phenyl group introduces a different electronic and steric profile, which can be desirable for certain biological applications. Its synthesis often involves a multi-step sequence.

Experimental Protocol: Synthesis of 5-phenyl-1,3-dihydro-2H-imidazol-2-one

This synthesis is often achieved through a multi-step process, for example, starting from benzoin.

  • Step 1: Condensation with Urea: React benzoin (1.0 equivalent) with urea (1.2 equivalents) in the presence of an acid catalyst in a suitable solvent, similar to the synthesis of the dimethyl analog. This forms an intermediate dihydroxyimidazolidinone.

  • Step 2: Dehydration: The intermediate is then dehydrated, often by heating in the presence of a stronger acid or a dehydrating agent, to yield 5-phenyl-1,3-dihydro-2H-imidazol-2-one.

  • Purification: Purification typically involves column chromatography to separate the desired product from any unreacted starting materials or byproducts.

Reproducibility Considerations:

  • Multi-step Nature: Multi-step syntheses inherently have more potential for variability in overall yield compared to one-pot reactions.

  • Intermediate Stability: The stability of the dihydroxyimidazolidinone intermediate can be a factor. Incomplete dehydration can lead to a mixture of products.

  • Purification Complexity: The need for column chromatography for purification can introduce variability depending on the specific conditions (silica gel activity, eluent composition) used.

Data Presentation and Comparison

Parameter This compound 1,3-dihydro-2H-benzimidazol-2-one 5-phenyl-1,3-dihydro-2H-imidazol-2-one
Starting Materials 2,3-Butanedione, Ureao-Phenylenediamine, UreaBenzoin, Urea
Synthetic Steps 112
Typical Yield Good to ExcellentGood to ExcellentModerate to Good
Purification Method RecrystallizationRecrystallizationColumn Chromatography/Recrystallization
Key Reproducibility Factor Purity of UreaReaction Temperature ControlIntermediate Stability, Purification
Melting Point (°C) >300310-312320-322
Molecular Weight 112.13134.14160.17

Visualizing the Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the synthetic workflows for each compound.

Synthesis_Workflow_1 cluster_0 Synthesis of this compound start 2,3-Butanedione + Urea reaction Reflux in Ethanol (p-TsOH catalyst) start->reaction workup Cool & Filter/ Concentrate reaction->workup purification Recrystallize workup->purification product Final Product purification->product

Caption: Synthetic workflow for this compound.

Synthesis_Workflow_2 cluster_1 Synthesis of 1,3-dihydro-2H-benzimidazol-2-one start o-Phenylenediamine + Urea reaction Heat in DMF (150-160 °C) start->reaction workup Precipitate in Water & Filter reaction->workup purification Recrystallize workup->purification product Final Product purification->product

Caption: Synthetic workflow for 1,3-dihydro-2H-benzimidazol-2-one.

Synthesis_Workflow_3 cluster_2 Synthesis of 5-phenyl-1,3-dihydro-2H-imidazol-2-one start Benzoin + Urea reaction1 Condensation (Acid Catalyst) start->reaction1 intermediate Dihydroxyimidazolidinone reaction1->intermediate reaction2 Dehydration (Heat/Acid) intermediate->reaction2 purification Column Chromatography/ Recrystallization reaction2->purification product Final Product purification->product

Caption: Synthetic workflow for 5-phenyl-1,3-dihydro-2H-imidazol-2-one.

Conclusion and Best Practices for Ensuring Reproducibility

This comparative guide highlights that while all three compounds share a common heterocyclic core, the nuances of their synthesis present distinct challenges to reproducibility. The one-pot synthesis of this compound and 1,3-dihydro-2H-benzimidazol-2-one offers a more streamlined and potentially more reproducible route compared to the multi-step synthesis of the 5-phenyl analog. However, even in these seemingly straightforward reactions, careful attention to the purity of starting materials and precise control of reaction parameters are essential for consistent outcomes.

  • Thorough Characterization of Starting Materials: Always ensure the purity of your starting materials. When in doubt, purify them before use.

  • Detailed Record-Keeping: Document every detail of your experimental setup, including the source and lot number of reagents, reaction times, temperatures, and any visual observations.

  • Precise Control of Reaction Conditions: Use calibrated equipment to ensure accurate temperature and time control.

  • Standardized Work-up and Purification Procedures: Follow a consistent protocol for work-up and purification to minimize variability in product purity.

  • Pilot Reactions: When scaling up a reaction, perform a small-scale pilot reaction first to identify any potential issues.

By adhering to these principles and understanding the specific challenges associated with each synthetic route, researchers can significantly improve the reproducibility of their experiments, leading to more reliable data and accelerating the pace of drug discovery.

Safety Operating Guide

Personal protective equipment for handling 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety and handling protocols for 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one (CAS No. 1072-89-5). As your partner in laboratory safety, we aim to equip you with the knowledge to manage this chemical with the highest degree of safety and operational integrity. The following procedures are synthesized from available safety data and best practices for analogous chemical structures, ensuring a comprehensive approach to risk mitigation.

Immediate Hazard Assessment and Core Safety Directives

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Given these classifications, all handling procedures must be predicated on the principle of minimizing direct contact and airborne exposure. This substance should be handled in a well-ventilated area, preferably within a chemical fume hood.[2][3][4]

Hazard Classification GHS Pictogram Signal Word Associated Risks
Skin Irritation (Category 2)Exclamation MarkWarningRedness, itching, inflammation of the skin upon contact.[1]
Serious Eye Irritation (Category 2A)Exclamation MarkWarningSignificant eye irritation, redness, and potential for damage if not promptly addressed.[1]
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemExclamation MarkWarningIrritation to the respiratory tract, coughing, and shortness of breath if inhaled.[1]

Personal Protective Equipment (PPE): A Self-Validating System

The selection and use of PPE is your primary defense against exposure. The following protocol is designed to create a reliable barrier between you and the chemical.

2.1. Mandatory PPE Ensemble:

  • Eye and Face Protection: Tightly fitting safety goggles are mandatory.[5] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles. The rationale is to provide a complete seal around the eyes to prevent contact with airborne particles or splashes.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation or perforation before each use. Contaminated gloves should be removed immediately using the proper technique to avoid skin contact, and disposed of as hazardous waste.

    • Lab Coat: A flame-retardant lab coat or a chemical-resistant apron is required to protect against accidental spills. It should be fully buttoned.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is necessary. This is critical to mitigate the risk of respiratory tract irritation.[5]

2.2. PPE Donning and Doffing Workflow:

The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

Diagram: PPE Donning and Doffing Protocol

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Sequential workflow for donning and doffing PPE.

Operational Handling and Storage Plan

3.1. Handling:

  • Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[2]

  • Avoid generating dust. Use appropriate tools and techniques for transferring the solid material.

  • Do not eat, drink, or smoke in the handling area.[1][2]

  • Wash hands thoroughly after handling, even if gloves were worn.[1][2]

3.2. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The recommended storage temperature is between 2-8°C.[1]

  • Store in a locked cabinet or an area with restricted access.[2][6]

Emergency Procedures: Immediate and Decisive Action

Rapid and correct response during an emergency is critical to minimizing harm.

4.1. First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[2][4]

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][6]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

4.2. Accidental Release Measures:

  • Minor Spills:

    • Ensure proper PPE is worn.

    • Ventilate the area.

    • Carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a suitable, labeled container for disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Diagram: Spill Response Decision Tree

Spill_Response Start Spill Occurs Assess Assess Spill Size and Risk Start->Assess Minor Minor Spill (Small, Contained) Assess->Minor Small Major Major Spill (Large, Uncontained) Assess->Major Large PPE Don Appropriate PPE Minor->PPE Evacuate Evacuate Area Major->Evacuate Ventilate Ensure Ventilation PPE->Ventilate Contain Sweep Up Material Ventilate->Contain Dispose Place in Labeled Disposal Container Contain->Dispose Clean Decontaminate Area Dispose->Clean Alert Alert Emergency Response Team Evacuate->Alert Secure Secure the Area Alert->Secure

Caption: Decision-making workflow for chemical spill response.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and spill cleanup materials, must be considered hazardous waste.

  • Dispose of contents and container in accordance with all local, state, and federal regulations.

  • Do not dispose of this chemical down the drain or in the general trash.

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one
Reactant of Route 2
4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.